molecular formula C29H44N7O18P3S-4 B15548875 (1-Hydroxycyclohexan-1-yl)acetyl-CoA

(1-Hydroxycyclohexan-1-yl)acetyl-CoA

货号: B15548875
分子量: 903.7 g/mol
InChI 键: PWNCFVRYBIYOCK-SVHODSNWSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1-hydroxycyclohexyl)acetyl-CoA(4-) is tetraanion of (1-hydroxycyclohexyl)acetyl-CoA arising from deprotonation of the phosphate and diphosphate OH groups. It is a conjugate base of a (1-hydroxycyclohexyl)acetyl-CoA.

属性

分子式

C29H44N7O18P3S-4

分子量

903.7 g/mol

IUPAC 名称

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[2-(1-hydroxycyclohexyl)acetyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C29H48N7O18P3S/c1-28(2,23(40)26(41)32-9-6-18(37)31-10-11-58-19(38)12-29(42)7-4-3-5-8-29)14-51-57(48,49)54-56(46,47)50-13-17-22(53-55(43,44)45)21(39)27(52-17)36-16-35-20-24(30)33-15-34-25(20)36/h15-17,21-23,27,39-40,42H,3-14H2,1-2H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/p-4/t17-,21-,22-,23+,27-/m1/s1

InChI 键

PWNCFVRYBIYOCK-SVHODSNWSA-J

产品来源

United States

Foundational & Exploratory

(1-Hydroxycyclohexan-1-yl)acetyl-CoA and its Analogs in Anaerobic Cyclohexane Carboxylic Acid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of alicyclic compounds, such as cyclohexane (B81311) carboxylic acid, is a critical biogeochemical process carried out by diverse microbial communities. This process is of significant interest for bioremediation of hydrocarbon-contaminated environments and for understanding the metabolic versatility of microorganisms. A key strategy in these pathways is the enzymatic functionalization and cleavage of the stable cycloalkane ring. While the exact compound (1-Hydroxycyclohexan-1-yl)acetyl-CoA is not prominently documented, a closely related and critical intermediate, 2-hydroxycyclohexanecarboxyl-CoA , has been identified and extensively studied, particularly in the phototrophic bacterium Rhodopseudomonas palustris. This guide provides an in-depth analysis of the role of this hydroxylated intermediate, the enzymes involved in its metabolism, and the experimental methodologies used in its investigation.

The Central Role of 2-Hydroxycyclohexanecarboxyl-CoA in the Rhodopseudomonas palustris Pathway

In the anaerobic degradation of cyclohexane carboxylic acid by Rhodopseudomonas palustris, the pathway converges with the anaerobic benzoate (B1203000) degradation pathway. A pivotal step in this process is the hydration of cyclohex-1-ene-1-carboxyl-CoA to form 2-hydroxycyclohexanecarboxyl-CoA. This reaction introduces a hydroxyl group that is essential for the subsequent dehydrogenation and eventual ring cleavage.

The key enzyme responsible for the metabolism of this intermediate is 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) . This NAD+-dependent enzyme catalyzes the oxidation of 2-hydroxycyclohexanecarboxyl-CoA to 2-ketocyclohexanecarboxyl-CoA[1]. This keto-intermediate is then hydrolytically cleaved, breaking the cyclohexane ring and allowing the products to enter central metabolism. The gene encoding this crucial dehydrogenase, badH, is part of an operon that is induced during growth on both benzoate and cyclohexane carboxylate[1].

Quantitative Data Summary

The biochemical characterization of the enzymes involved in the anaerobic degradation of cyclohexane carboxylic acid has yielded important quantitative data. The following table summarizes the kinetic properties of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH) from Rhodopseudomonas palustris.

EnzymeSubstrateCofactorApparent K_m_ (µM)Reference
2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH)2-Hydroxycyclohexanecarboxyl-CoANAD⁺10[1]
2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase (BadH)NAD⁺-200[1]

Biochemical Pathway

The following diagram illustrates the anaerobic degradation pathway of cyclohexane carboxylic acid in Rhodopseudomonas palustris, highlighting the formation and consumption of 2-hydroxycyclohexanecarboxyl-CoA.

Anaerobic_Cyclohexane_Carboxylate_Degradation CHC Cyclohexane Carboxylic Acid CHCoA Cyclohexanoyl-CoA CHC->CHCoA CoA Ligase CheneCoA Cyclohex-1-ene-1- carboxyl-CoA CHCoA->CheneCoA Acyl-CoA Dehydrogenase HydroxyCHC 2-Hydroxycyclohexanecarboxyl-CoA CheneCoA->HydroxyCHC Enoyl-CoA Hydratase (BadK) KetoCHC 2-Ketocyclohexanecarboxyl-CoA HydroxyCHC->KetoCHC 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) (NAD⁺ -> NADH) RingCleavage Ring Cleavage KetoCHC->RingCleavage Hydrolase (BadI) CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism Pimelyl-CoA

Caption: Anaerobic degradation pathway of cyclohexane carboxylic acid in R. palustris.

Experimental Protocols

Assay for 2-Hydroxycyclohexanecarboxyl-CoA Dehydrogenase (BadH) Activity

This protocol describes a spectrophotometric assay to measure the activity of 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase by monitoring the reduction of NAD⁺.

Materials:

  • Purified His-tagged BadH enzyme[1]

  • 2-Hydroxycyclohexanecarboxyl-CoA (substrate)

  • NAD⁺ (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the substrate, 2-hydroxycyclohexanecarboxyl-CoA, which can be synthesized from the commercially available cyclohex-1-ene-1-carboxylic acid via hydration using crotonase[1].

  • Set up the reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of NAD⁺, and the purified BadH enzyme.

  • Initiate the reaction by adding 2-hydroxycyclohexanecarboxyl-CoA.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Note: The reaction is not sensitive to oxygen[1]. To drive the reaction to completion for endpoint assays, hydrazine (B178648) can be included to trap the keto-acid product[2].

Analysis of CoA Thioesters by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and detection of acyl-CoA thioesters, including intermediates of the cyclohexane carboxylic acid degradation pathway.

Materials:

  • Cell extracts or purified enzyme reaction mixtures

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 6.8)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Prepare samples by stopping enzymatic reactions (e.g., with methanol) and removing precipitated protein by centrifugation.

  • Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Elute the acyl-CoA thioesters using a gradient of acetonitrile in phosphate buffer. A typical gradient might run from 5% to 30% acetonitrile over a set time period[3].

  • Monitor the elution of CoA thioesters by measuring the absorbance at 260 nm.

  • Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of an enzyme involved in anaerobic degradation pathways.

Experimental_Workflow Cloning Gene Cloning and Heterologous Expression Purification Protein Purification (e.g., His-tag affinity chromatography) Cloning->Purification Assay Enzyme Activity Assay (Spectrophotometry) Purification->Assay Structure Structural Analysis (X-ray crystallography) Purification->Structure Kinetics Kinetic Characterization (Km, Vmax determination) Assay->Kinetics Analysis Product Identification (HPLC, LC-MS) Assay->Analysis Mutagenesis Site-Directed Mutagenesis (for mechanistic studies) Kinetics->Mutagenesis Analysis->Mutagenesis

Caption: Workflow for enzyme characterization in anaerobic metabolism studies.

Conclusion

The anaerobic degradation of cyclohexane carboxylic acid involves a fascinating array of enzymatic reactions. The hydroxylation of the alicyclic ring, exemplified by the formation of 2-hydroxycyclohexanecarboxyl-CoA, is a critical step that facilitates subsequent ring cleavage. The characterization of enzymes like 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase provides valuable insights into the metabolic logic of these pathways. Further research, employing the methodologies outlined in this guide, will continue to unravel the complexities of anaerobic metabolism and may lead to the discovery of novel biocatalysts for biotechnological applications. The principles and protocols described herein are fundamental for researchers and professionals aiming to explore and harness these powerful microbial processes.

References

Technical Whitepaper: Elucidation of a Novel Metabolic Pathway for Anaerobic Cyclohexanecarboxylate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Initial investigations into the metabolic fate of (1-Hydroxycyclohexan-1-yl)acetyl-CoA did not yield evidence of its involvement in currently documented metabolic pathways within publicly accessible scientific literature. Commercial suppliers list the molecule as a research chemical, but its biological origin, synthesis, and degradation pathways remain uncharacterized. In light of this, this technical guide pivots to a closely related and well-documented area of significant research interest: the novel metabolic pathways responsible for the anaerobic degradation of cyclohexanecarboxylate (B1212342) (CHC). This process is critical for understanding the microbial breakdown of alicyclic compounds, which are common structural motifs in naphthenic acids and various pharmaceutical compounds. This paper details the enzymatic steps, presents key quantitative data, outlines experimental methodologies, and provides workflow diagrams for two distinct, yet convergent, anaerobic pathways discovered in the bacteria Rhodopseudomonas palustris and Geobacter metallireducens.

Introduction to Alicyclic Compound Metabolism

The microbial degradation of cyclic hydrocarbons is a cornerstone of biogeochemical carbon cycling and bioremediation. While aerobic pathways have been long understood, anaerobic degradation mechanisms, particularly for non-aromatic cyclic rings, have only recently been elucidated. Cyclohexanecarboxylate (CHC) serves as a key model substrate for understanding how microorganisms break down these stable ring structures in the absence of oxygen. The initial activation of the inert carboxylate group to a thioester, typically a Coenzyme A (CoA) derivative, is a universal strategy to prime the molecule for subsequent enzymatic transformation.

Studies have revealed that bacteria did not evolve entirely new enzymatic machinery for this purpose. Instead, they adapted and repurposed existing metabolic frameworks, primarily those for aromatic compound degradation, to accommodate these alicyclic substrates.[1][2][3] This guide focuses on two paradigmatic pathways that illustrate this evolutionary link.

Key Metabolic Pathways of Anaerobic CHC Degradation

Two distinct peripheral pathways have been characterized that channel CHC into central aromatic degradation networks.

The Rhodopseudomonas palustris Pathway

In the facultative anaerobe Rhodopseudomonas palustris, CHC degradation begins with a two-step process to form an intermediate, cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA), which is also a key intermediate in the bacterium's benzoyl-CoA degradation pathway.[2][4]

  • Activation: CHC is activated to cyclohexanoyl-CoA (CHCoA) by an ATP-dependent CoA ligase (AliA).[2]

  • Dehydrogenation: CHCoA is then oxidized by a specific acyl-CoA dehydrogenase (AliB) to form CHeneCoA.[2]

This intermediate is then further metabolized via hydration, oxidation, and hydrolytic ring cleavage.[5][6]

R_palustris_Pathway cluster_CHC CHC Peripheral Pathway cluster_Central Central Benzoyl-CoA Pathway CHC Cyclohexanecarboxylate (CHC) CHCoA Cyclohexanoyl-CoA (CHCoA) CHC->CHCoA AliA (CoA Ligase) ATP + CoA CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) CHCoA->CHeneCoA AliB (Acyl-CoA Dehydrogenase) CentralMet Further Degradation (Ring Cleavage, β-Oxidation) CHeneCoA->CentralMet Shared Intermediate G_metallireducens_Pathway cluster_CHC CHC Peripheral Pathway cluster_Central Central Benzoyl-CoA Pathway CHC Cyclohexanecarboxylate (CHC) CHCoA Cyclohexanoyl-CoA (CHCoA) CHC->CHCoA Succinyl-CoA: CHC CoA Transferase CHeneCoA Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) CHCoA->CHeneCoA CHCoA Dehydrogenase CHdieneCoA Cyclohex-1,5-diene-1-carboxyl-CoA (CHdieneCoA) CHeneCoA->CHdieneCoA CHeneCoA Dehydrogenase (1,4) CentralMet Further Degradation (Modified β-Oxidation) CHdieneCoA->CentralMet Shared Intermediate Protein_Purification_Workflow start 1. Gene Identification (from CHC-induced cultures) clone 2. Gene Cloning (into expression vector, e.g., pET with His-tag) start->clone transform 3. Transformation (into expression host, e.g., E. coli BL21) clone->transform induce 4. Protein Expression (Culture growth and induction with IPTG) transform->induce lyse 5. Cell Lysis (Sonication or chemical lysis) induce->lyse clarify 6. Clarification (Centrifugation to remove debris) lyse->clarify purify 7. Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) clarify->purify analyze 8. Purity Analysis (SDS-PAGE) purify->analyze end Purified Enzyme analyze->end

References

A Proposed Biosynthesis Pathway for (1-Hydroxycyclohexan-1-yl)acetyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA is not a known or established metabolic pathway. This document presents a hypothetical pathway constructed from known enzymatic reactions and analogous pathways found in microbial and mammalian systems. The proposed pathway is intended to serve as a conceptual framework for future research and synthetic biology efforts.

Introduction

This compound is a unique chemical entity with potential applications in the synthesis of novel pharmaceuticals and specialty chemicals. Its structure, featuring a hydroxylated cyclohexane (B81311) ring coupled to an acetyl-CoA moiety, suggests a biosynthetic origin rooted in fatty acid and polyketide metabolism, with modifications introduced by specific oxygenases. This technical guide outlines a plausible, albeit hypothetical, enzymatic pathway for the synthesis of this compound, starting from the common precursor, cyclohexane.

This guide is divided into three main sections, each detailing a key stage of the proposed biosynthetic route:

  • Stage 1: Carboxylation of Cyclohexane to Cyclohexanecarboxylic Acid

  • Stage 2: C1-Hydroxylation of Cyclohexanecarboxylic Acid

  • Stage 3: Acyl-CoA Ligation and Chain Elongation

For each stage, we will discuss the proposed enzymatic transformation, identify candidate enzyme classes, present relevant quantitative data from homologous enzymes, and provide detailed experimental protocols for key assays. Visualizations of the pathway and experimental workflows are provided to facilitate understanding.

Proposed Biosynthesis Pathway

The proposed pathway for the formation of this compound is a multi-step process involving carboxylation, hydroxylation, and a two-carbon chain elongation.

Proposed_Biosynthesis_Pathway Cyclohexane Cyclohexane Cyclohexanecarboxylic_acid Cyclohexanecarboxylic Acid Cyclohexane->Cyclohexanecarboxylic_acid Cyclohexane Carboxylase Hydroxy_acid 1-Hydroxycyclohexan-1-yl-carboxylic Acid Cyclohexanecarboxylic_acid->Hydroxy_acid Cytochrome P450 Monooxygenase Hydroxy_acyl_CoA (1-Hydroxycyclohexan-1-yl)carbonyl-CoA Hydroxy_acid->Hydroxy_acyl_CoA Acyl-CoA Synthetase Keto_acyl_CoA 2-(1-Hydroxycyclohexan-1-yl)-2-oxoacetyl-CoA Hydroxy_acyl_CoA->Keto_acyl_CoA Thiolase (with Acetyl-CoA) Target_molecule This compound Keto_acyl_CoA->Target_molecule 3-Ketoacyl-CoA Reductase (NAD(P)H)

Figure 1: Proposed biosynthetic pathway for this compound.

Stage 1: Carboxylation of Cyclohexane

The initial proposed step is the carboxylation of cyclohexane to form cyclohexanecarboxylic acid. This is a challenging reaction due to the inert nature of the C-H bonds in cyclohexane.

Proposed Enzymatic Reaction

Cyclohexane + CO₂ → Cyclohexanecarboxylic Acid

Candidate Enzyme Class: UbiX/UbiD-like Carboxylases

While direct carboxylation of alkanes is not well-documented, the UbiX/UbiD enzyme family offers a potential mechanism for the reversible carboxylation of unsaturated compounds. These enzymes utilize a prenylated flavin mononucleotide (prFMN) cofactor to catalyze the (de)carboxylation of a variety of substrates.[1][2][3][4][5] It is hypothesized that a novel member of this family, or an engineered variant, could be capable of activating a C-H bond in cyclohexane for carboxylation.

Quantitative Data

Direct kinetic data for the carboxylation of cyclohexane is unavailable. The following table presents data for the decarboxylation activity of UbiD-like enzymes on various substrates, illustrating their catalytic potential.

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)Reference
Fdc1Aspergillus nigerFerulic acid0.8 ± 0.11.5 ± 0.1[3]
UbiDEscherichia coli3,4-Dihydroxybenzoic acid--[4]
LpdCLactobacillus plantarumGallic acid--[4]

Note: The reverse reaction (carboxylation) is thermodynamically unfavorable and typically much slower than decarboxylation.

Experimental Protocol: Cyclohexane Carboxylase Activity Assay

This protocol is a proposed method for detecting the carboxylation of cyclohexane using a sensitive GC-MS method.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 5 mM MgCl₂

    • 2 mM Dithiothreitol (DTT)

    • 1 mM Prenylated FMN (prFMN)

    • 1-5 µM Purified UbiD-like enzyme

    • 10 mM Cyclohexane (dissolved in a minimal amount of a compatible solvent like DMSO)

    • 50 mM Sodium bicarbonate (¹³C-labeled bicarbonate can be used for isotopic labeling studies)

  • Incubation:

    • Incubate the reaction mixture in a sealed vial at 30°C for 1-4 hours with gentle shaking.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Add an internal standard (e.g., deuterated cyclohexanecarboxylic acid).

    • Extract the products twice with 500 µL of ethyl acetate.

  • Derivatization and Analysis:

    • Evaporate the pooled organic layers to dryness under a stream of nitrogen.

    • Derivatize the residue to form a volatile ester (e.g., by adding BSTFA for silylation) for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the derivatized sample by GC-MS, monitoring for the mass fragments corresponding to the derivatized cyclohexanecarboxylic acid.

Carboxylase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Sample Preparation cluster_3 Analysis A Prepare Reaction Mix: Buffer, Cofactors, Enzyme, Substrates B Incubate at 30°C (1-4 hours) A->B C Quench Reaction (add HCl) B->C D Add Internal Standard C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Dry and Derivatize E->F G GC-MS Analysis F->G

Figure 2: Workflow for the Cyclohexane Carboxylase Activity Assay.

Stage 2: C1-Hydroxylation of Cyclohexanecarboxylic Acid

The second stage involves the regioselective hydroxylation of cyclohexanecarboxylic acid at the C1 position to yield 1-hydroxycyclohexan-1-yl-carboxylic acid.

Proposed Enzymatic Reaction

Cyclohexanecarboxylic Acid + O₂ + NAD(P)H + H⁺ → 1-Hydroxycyclohexan-1-yl-carboxylic Acid + H₂O + NAD(P)⁺

Candidate Enzyme Class: Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases are a versatile family of heme-thiolate proteins known to catalyze the hydroxylation of a wide variety of substrates, including alkanes and fatty acids.[6][7][8] While hydroxylation of cyclohexanecarboxylic acid has been observed at the C4 position by some microorganisms[6], it is plausible that a P450 enzyme exists or could be engineered to specifically hydroxylate the C1 position.

Quantitative Data

Kinetic data for the C1-hydroxylation of cyclohexanecarboxylic acid is not available. The table below provides kinetic parameters for the hydroxylation of similar substrates by P450 enzymes.

EnzymeOrganismSubstrateK_m (µM)k_cat (min⁻¹)Reference
P450 4A11HumanLauric Acid11 - 20015 - 38[9][10]
CYP119Sulfolobus acidocaldariusLauric Acid-0.8 s⁻¹ (k_ox)[11]
P450camPseudomonas putidaCamphor1.61060-
Experimental Protocols

A general protocol for the expression and purification of recombinant P450s in E. coli is provided below.[1][12][13][14][15][16]

  • Expression:

    • Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the P450 gene.

    • Grow the cells in a suitable medium (e.g., TB) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and supplement the medium with a heme precursor (e.g., δ-aminolevulinic acid).

    • Continue incubation at a lower temperature (e.g., 25°C) for 16-24 hours.

  • Cell Lysis and Membrane Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).

    • Isolate the membrane fraction by ultracentrifugation.

  • Solubilization and Purification:

    • Solubilize the membrane-bound P450 using a detergent (e.g., sodium cholate).

    • Purify the solubilized protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by ion-exchange chromatography.

This protocol describes a fluorometric assay for measuring P450 activity.

  • Reaction Mixture:

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.4

    • Reconstituted P450 system (P450, P450 reductase, and cytochrome b₅ in liposomes)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

    • 100 µM Cyclohexanecarboxylic acid

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for 30-60 minutes.

  • Analysis:

    • Stop the reaction and extract the products.

    • Analyze the formation of 1-hydroxycyclohexan-1-yl-carboxylic acid by HPLC or GC-MS after derivatization.

Stage 3: Acyl-CoA Ligation and Chain Elongation

The final stage involves the activation of 1-hydroxycyclohexan-1-yl-carboxylic acid to its corresponding CoA ester, followed by a two-carbon chain elongation via a thiolase-catalyzed reaction with acetyl-CoA.

Proposed Enzymatic Reactions
  • 1-Hydroxycyclohexan-1-yl-carboxylic Acid + CoA + ATP → (1-Hydroxycyclohexan-1-yl)carbonyl-CoA + AMP + PPi

  • (1-Hydroxycyclohexan-1-yl)carbonyl-CoA + Acetyl-CoA → 2-(1-Hydroxycyclohexan-1-yl)-2-oxoacetyl-CoA + CoA

  • 2-(1-Hydroxycyclohexan-1-yl)-2-oxoacetyl-CoA + NAD(P)H + H⁺ → this compound + NAD(P)⁺

Candidate Enzyme Classes
  • Acyl-CoA Synthetase (ACS): These enzymes catalyze the ATP-dependent ligation of a carboxylic acid to Coenzyme A. The substrate specificity of ACSs can be broad, and they can be engineered to accept novel substrates.[17][18][19][20]

  • Thiolase: Thiolases catalyze the Claisen condensation between two acyl-CoA molecules. Biosynthetic thiolases can be used to elongate a carbon chain.[21][22][23][24][25]

  • 3-Ketoacyl-CoA Reductase: This enzyme reduces the 3-keto group of the product from the thiolase reaction to a hydroxyl group, which in this proposed pathway would result in the final product.

Quantitative Data

Kinetic data for these enzymes with the proposed substrates are not available. The following tables provide representative data for these enzyme classes with other substrates.

Acyl-CoA Synthetases

Enzyme Organism Substrate K_m (µM) Reference
Acetyl-CoA Synthetase Yeast Acetic Acid 200 [20]

| Long-chain ACS | Arabidopsis thaliana | Oleic Acid | 4 |[17] |

Thiolases

Enzyme Organism Substrate K_m (µM) Reference
Acetoacetyl-CoA Thiolase Zoogloea ramigera Acetoacetyl-CoA 30 -

| SCP-2/Thiolase | Rat Liver | 3-Oxopalmitoyl-CoA | 5.3 |[25] |

3-Ketoacyl-CoA Reductases

Enzyme Organism Substrate K_m (µM) Reference

| 3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | Acetoacetyl-CoA | 10 |[26] |

Experimental Protocols

This is a coupled spectrophotometric assay.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM CoA

    • 1 mM 1-Hydroxycyclohexan-1-yl-carboxylic acid

    • Coupling enzymes (e.g., myokinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase)

    • 0.2 mM NADH

    • 1-5 µg Acyl-CoA Synthetase

  • Assay:

    • Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH.

  • Reaction Mixture:

    • 100 mM Potassium phosphate buffer, pH 7.0

    • 0.2 mM (1-Hydroxycyclohexan-1-yl)carbonyl-CoA

    • 0.5 mM Acetyl-CoA

    • 0.2 mM NADPH

    • 1-5 µg Thiolase

    • 1-5 µg 3-Ketoacyl-CoA Reductase

  • Assay:

    • Monitor the decrease in absorbance at 340 nm at 30°C, corresponding to the oxidation of NADPH.

  • Sample Preparation:

    • Quench enzymatic reactions with an acid (e.g., perchloric acid).

    • Centrifuge to remove precipitated protein.

    • Neutralize the supernatant.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[27][28][29][30][31]

    • Detection: UV absorbance at 260 nm.

Elongation_Workflow cluster_0 Acyl-CoA Synthesis cluster_1 Chain Elongation & Reduction cluster_2 Product Verification A 1-Hydroxycyclohexan-1-yl- carboxylic Acid B Acyl-CoA Synthetase Assay (Spectrophotometric) A->B C (1-Hydroxycyclohexan-1-yl)carbonyl-CoA B->C D Coupled Thiolase/Reductase Assay (Spectrophotometric) C->D E This compound D->E F HPLC Analysis of Acyl-CoAs E->F G LC-MS/MS for Mass Confirmation F->G

Figure 3: Experimental workflow for the synthesis and analysis of this compound from its carboxylic acid precursor.

Conclusion

The proposed biosynthetic pathway for this compound provides a conceptual roadmap for the biocatalytic production of this novel molecule. While each step is based on known enzymatic capabilities, significant research and protein engineering efforts would be required to identify or create enzymes with the desired substrate specificities and catalytic efficiencies. This guide serves as a foundational document for researchers in synthetic biology, metabolic engineering, and drug development to begin exploring the enzymatic synthesis of this and other complex, non-natural molecules. The provided experimental protocols offer a starting point for the characterization of the proposed enzymatic activities.

References

An In-depth Technical Guide on the Enzymatic Synthesis of Cyclohexanecarboxyl-CoA, an Analog of (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the direct enzymatic synthesis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA is not well-documented. This guide therefore focuses on the enzymatic synthesis of a closely related and well-characterized analogue, cyclohexanecarboxyl-CoA . The principles, enzymes, and methodologies described herein provide a strong foundation for the investigation and potential development of biocatalytic routes toward this compound and other substituted cyclohexanoid-CoA thioesters.

Introduction

The activation of cyclic carboxylic acids to their corresponding coenzyme A (CoA) thioesters is a critical step in the metabolism and biosynthesis of a diverse range of natural products and xenobiotics. These activated intermediates serve as central precursors for various enzymatic modifications, including reductions, oxidations, and carbon-carbon bond formations. While the direct biocatalytic synthesis of this compound remains to be elucidated, the study of analogous enzyme systems provides invaluable insights into the substrate specificities and catalytic mechanisms that could be harnessed for its production.

This technical guide details the enzymes and associated experimental protocols for the synthesis of cyclohexanecarboxyl-CoA, a foundational molecule in this class. We will explore two primary enzymatic strategies: the direct activation of cyclohexane (B81311) carboxylic acid by CoA ligases/synthetases and the transfer of CoA from a donor molecule by CoA transferases.

Enzymatic Pathways for Cyclohexanecarboxyl-CoA Synthesis

Two key enzymes from distinct microbial sources have been identified and characterized for their ability to synthesize cyclohexanecarboxyl-CoA. These enzymes represent two different mechanistic approaches to CoA activation.

Shikimoyl-CoA Synthetase (AsuB1C): An ATP-Dependent Acyl-CoA Ligase

A promiscuous shikimoyl-CoA synthetase, AsuB1C, from the asukamycin (B1667649) biosynthetic pathway, has been shown to catalyze the ATP-dependent activation of a broad range of cycloalkane and benzoate (B1203000) substrates, including cyclohexane carboxylic acid.[1] This enzyme follows a two-step mechanism involving the formation of an acyl-adenylate intermediate followed by the nucleophilic attack of coenzyme A.

Succinyl-CoA:Cyclohexane-1-carboxylate CoA Transferase: A CoA Transferase

In the anaerobic degradation pathway of cyclohexane carboxylic acid in Geobacter metallireducens, the activation of the carboxylate is mediated by a succinyl-CoA:cyclohexane-1-carboxylate CoA transferase.[2][3] This enzyme catalyzes the reversible transfer of a CoA moiety from succinyl-CoA to cyclohexane-1-carboxylate.[3]

Quantitative Data on Analogous Enzymes

The following table summarizes the kinetic parameters of the promiscuous shikimoyl-CoA synthetase (AsuB1C) with various substrates, including cyclohexane carboxylic acid. This data is crucial for understanding the enzyme's substrate preference and for designing biocatalytic processes.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Shikimate130 ± 200.87 ± 0.056,700Skyrud et al., 2020
Cyclohexane carboxylic acid 350 ± 60 0.23 ± 0.01 660 Skyrud et al., 2020
Benzoate240 ± 300.54 ± 0.022,250Skyrud et al., 2020
Cyclopentane carboxylic acid430 ± 800.19 ± 0.01440Skyrud et al., 2020
Cycloheptane carboxylic acid290 ± 500.15 ± 0.01520Skyrud et al., 2020

Table 1: Kinetic parameters of the promiscuous shikimoyl-CoA synthetase (AsuB1C). Data extracted from Skyrud et al., 2020.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the enzymes discussed.

Protocol 1: Heterologous Expression and Purification of Shikimoyl-CoA Synthetase (AsuB1C)
  • Gene Synthesis and Cloning: The gene encoding AsuB1C is synthesized with codon optimization for E. coli expression and cloned into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine tag for affinity purification.

  • Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors), and lysed by sonication on ice. The cell lysate is clarified by centrifugation.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography: For higher purity, the eluted protein is concentrated and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity and Concentration Determination: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using the Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.

Protocol 2: In Vitro Assay for Shikimoyl-CoA Synthetase (AsuB1C) Activity

This assay measures the formation of the corresponding CoA thioester by monitoring the consumption of the carboxylate substrate and the appearance of the product using High-Performance Liquid Chromatography (HPLC).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl2

    • 5 mM ATP

    • 2 mM Coenzyme A

    • 1 mM Carboxylic acid substrate (e.g., cyclohexane carboxylic acid)

    • 1-5 µM purified AsuB1C enzyme

  • Reaction Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification (e.g., with 10% trichloroacetic acid).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).

    • Detection: Monitor the absorbance at a suitable wavelength (e.g., 260 nm for CoA derivatives).

    • Quantification: Determine the amount of product formed by comparing the peak area to a standard curve of the corresponding acyl-CoA.

Protocol 3: Proposed In Vitro Assay for Succinyl-CoA:Cyclohexane-1-carboxylate CoA Transferase Activity

This proposed protocol is based on established methods for assaying CoA transferase activity and involves monitoring the formation of cyclohexanecarboxyl-CoA and succinate (B1194679) from cyclohexane-1-carboxylate and succinyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 5 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 0.5 mM Succinyl-CoA

    • 2 mM Cyclohexane-1-carboxylate

    • Cell-free extract or purified enzyme

  • Reaction Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C for a defined period.

  • Reaction Quenching and Sample Preparation: Stop the reaction and prepare the sample for HPLC analysis as described in Protocol 2.

  • HPLC Analysis: Analyze the formation of cyclohexanecarboxyl-CoA and succinate, and the consumption of succinyl-CoA and cyclohexane-1-carboxylate using a C18 reverse-phase column with appropriate standards for quantification.

Visualizations

Biochemical Pathways

Biochemical_Pathways cluster_0 ATP-Dependent Ligation cluster_1 CoA Transfer CHC Cyclohexane carboxylic acid AsuB1C Shikimoyl-CoA Synthetase (AsuB1C) CHC->AsuB1C ATP ATP ATP->AsuB1C CoA Coenzyme A CoA->AsuB1C CH_CoA Cyclohexanecarboxyl-CoA AMP_PPi AMP + PPi AsuB1C->CH_CoA AsuB1C->AMP_PPi CHC2 Cyclohexane-1- carboxylate Transferase Succinyl-CoA:CHC CoA Transferase CHC2->Transferase Succinyl_CoA Succinyl-CoA Succinyl_CoA->Transferase CH_CoA2 Cyclohexane-1- carbonyl-CoA Succinate Succinate Transferase->CH_CoA2 Transferase->Succinate

Caption: Enzymatic routes to cyclohexanecarboxyl-CoA.

Experimental Workflow

Experimental_Workflow Start Gene Cloning & Expression Vector Construction Expression Protein Expression in E. coli Start->Expression Lysis Cell Lysis Expression->Lysis Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Lysis->Purification Assay Enzyme Activity Assay Purification->Assay Analysis HPLC Analysis & Kinetic Parameter Determination Assay->Analysis End Characterized Enzyme Analysis->End

Caption: General workflow for enzyme characterization.

Conclusion

This technical guide provides a comprehensive overview of the known enzymatic routes toward the synthesis of cyclohexanecarboxyl-CoA, serving as a valuable resource for researchers interested in the biocatalytic production of this compound and related molecules. The detailed experimental protocols and quantitative data for analogous enzymes offer a solid starting point for the heterologous expression, purification, and characterization of candidate enzymes. The promiscuity of enzymes like the shikimoyl-CoA synthetase AsuB1C suggests that enzyme engineering and directed evolution approaches could be powerful tools for developing biocatalysts with tailored substrate specificities for the synthesis of novel and valuable cyclohexanoid-CoA thioesters. Future research in this area will likely focus on the discovery of novel enzymes with activity towards substituted cyclohexanes and the engineering of existing enzymes to accept a wider range of substrates.

References

An In-depth Technical Guide to the Estimated Thermodynamic Properties of (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental thermodynamic data for (1-Hydroxycyclohexan-1-yl)acetyl-CoA is not currently available in the published scientific literature. This guide provides estimated values and methodologies based on the well-characterized thermodynamic properties of analogous compounds, primarily acetyl-CoA. The experimental protocols described are generalized methods for the synthesis and characterization of novel acyl-CoA esters.

Introduction

This compound is a thioester molecule of significant interest in the fields of synthetic biology and drug development due to its unique structural features, combining a cyclical hydroxylated moiety with the metabolically central acetyl-CoA. Understanding its thermodynamic properties is crucial for predicting the feasibility of biosynthetic pathways, designing efficient enzyme-catalyzed reactions, and elucidating its potential biological roles. This technical guide summarizes the estimated thermodynamic parameters for the formation and hydrolysis of this compound, provides detailed experimental protocols for its synthesis and thermodynamic characterization, and visualizes relevant biochemical pathways and workflows.

Estimated Thermodynamic Properties

The high-energy thioester bond is the primary determinant of the thermodynamic properties of acyl-CoA molecules. The hydrolysis of this bond is a highly exergonic reaction, providing the driving force for numerous biochemical transformations. The thermodynamic properties of this compound are expected to be in a similar range to those of other short-chain acyl-CoAs. For the purpose of this guide, acetyl-CoA is used as the primary analogue.

Table 1: Estimated Thermodynamic Parameters for the Hydrolysis of this compound

Thermodynamic ParameterEstimated Value (based on Acetyl-CoA)Reference Compound
Standard Gibbs Free Energy of Hydrolysis (ΔG°') -31.5 to -35.7 kJ/molAcetyl-CoA[1][2]
Standard Enthalpy of Hydrolysis (ΔH°') Not available-
Standard Entropy of Hydrolysis (ΔS°') Not available-

Note: The actual values for this compound may vary depending on the influence of the 1-hydroxycyclohexan-1-yl group on the stability of the thioester bond.

Experimental Protocols

The synthesis of this compound can be approached through chemo-enzymatic methods, which offer high specificity and yield.[3] This process involves two main stages: the chemical synthesis of the carboxylic acid precursor, (1-Hydroxycyclohexan-1-yl)acetic acid, and its subsequent enzymatic activation to the corresponding CoA thioester.

a) Chemical Synthesis of (1-Hydroxycyclohexan-1-yl)acetic acid:

A plausible synthetic route for (1-Hydroxycyclohexan-1-yl)acetic acid is the Reformatsky reaction, which involves the reaction of cyclohexanone (B45756) with an α-halo ester (e.g., ethyl bromoacetate) in the presence of zinc metal, followed by hydrolysis of the resulting ester.

  • Materials: Cyclohexanone, ethyl bromoacetate (B1195939), zinc dust (activated), anhydrous toluene (B28343), 1 M HCl, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

    • To a solution of cyclohexanone in anhydrous toluene, add the activated zinc dust.

    • Slowly add a solution of ethyl bromoacetate in anhydrous toluene to the mixture while stirring. The reaction is initiated by gentle heating.

    • After the initial exothermic reaction subsides, heat the mixture at reflux until the consumption of the starting materials is complete (monitored by TLC).

    • Cool the reaction mixture and quench with saturated ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ethyl (1-hydroxycyclohexan-1-yl)acetate.

    • Hydrolyze the crude ester by refluxing with an excess of aqueous sodium hydroxide.

    • After cooling, acidify the reaction mixture with concentrated HCl to precipitate the (1-Hydroxycyclohexan-1-yl)acetic acid.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent.

b) Enzymatic Synthesis of this compound:

The activation of the synthesized carboxylic acid to its CoA thioester can be achieved using an acyl-CoA synthetase. Several promiscuous acyl-CoA synthetases have been identified that can accommodate a variety of carboxylic acid substrates.[4]

  • Materials: (1-Hydroxycyclohexan-1-yl)acetic acid, Coenzyme A (lithium salt), ATP (disodium salt), MgCl₂, Tris-HCl buffer (pH 7.5-8.0), a purified promiscuous acyl-CoA synthetase (e.g., from Pseudomonas putida), dithiothreitol (B142953) (DTT).

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, DTT, and Coenzyme A.

    • Add the (1-Hydroxycyclohexan-1-yl)acetic acid to the reaction mixture.

    • Initiate the reaction by adding the purified acyl-CoA synthetase.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C).

    • Monitor the progress of the reaction by HPLC, observing the formation of the product which will have a characteristic UV absorbance at 260 nm (adenine ring of CoA) and a shoulder around 232 nm (thioester bond).[1]

    • Purify the this compound from the reaction mixture using solid-phase extraction or preparative HPLC.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Cyclohexanone Cyclohexanone Reformatsky Reformatsky Reaction Cyclohexanone->Reformatsky EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Reformatsky Ester Ethyl (1-hydroxycyclohexan-1-yl)acetate Reformatsky->Ester Hydrolysis Hydrolysis Ester->Hydrolysis CarboxylicAcid (1-Hydroxycyclohexan-1-yl)acetic acid Hydrolysis->CarboxylicAcid Synthetase Acyl-CoA Synthetase CarboxylicAcid->Synthetase CoA Coenzyme A CoA->Synthetase ATP ATP ATP->Synthetase Product This compound Synthetase->Product

Caption: Chemo-enzymatic synthesis of this compound.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with biochemical reactions, allowing for the determination of thermodynamic parameters such as enthalpy (ΔH), binding affinity (Kₐ), and stoichiometry (n).[5] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

a) Determination of the Enthalpy of Hydrolysis:

The enthalpy of hydrolysis of this compound can be measured by monitoring the heat released upon its enzymatic cleavage by a suitable thioesterase.

  • Materials: Purified this compound of known concentration, a purified thioesterase (e.g., from bovine liver), reaction buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Procedure:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the sample cell with the reaction buffer containing the thioesterase.

    • Load the injection syringe with a solution of this compound in the same buffer.

    • Perform a series of injections of the substrate into the sample cell.

    • The heat released during the enzymatic hydrolysis is measured for each injection.

    • The data is integrated and analyzed to determine the enthalpy of the reaction (ΔH).

b) Workflow for ITC Experiment:

ITC_Workflow Start Start Prepare Prepare Substrate and Enzyme Solutions Start->Prepare Equilibrate Equilibrate ITC Instrument Prepare->Equilibrate Load Load Sample Cell (Enzyme) and Syringe (Substrate) Equilibrate->Load Titrate Perform Titration (Inject Substrate) Load->Titrate Measure Measure Heat Change Titrate->Measure Analyze Integrate and Analyze Data Measure->Analyze Determine Determine Thermodynamic Parameters (ΔH, Kₐ, n) Analyze->Determine End End Determine->End

Caption: General workflow for an Isothermal Titration Calorimetry experiment.

Potential Metabolic Context

While the specific metabolic pathways involving this compound are unknown, we can infer potential routes based on the metabolism of structurally similar compounds, such as cyclohexanecarboxyl-CoA. In some microorganisms, cyclohexanecarboxylate (B1212342) is activated to its CoA ester and then undergoes a series of oxidation and dehydrogenation reactions.[6][7] A similar pathway could potentially be involved in the metabolism of this compound.

Hypothetical Metabolic Pathway:

The metabolism of this compound could involve enzymes that act on hydroxyacyl-CoA and cyclic acyl-CoA compounds. For instance, a dehydrogenase could oxidize the hydroxyl group, and subsequent reactions could lead to the opening of the cyclohexane (B81311) ring.

Metabolic_Pathway Start This compound Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Start->Dehydrogenase Intermediate1 (1-Oxocyclohexan-1-yl)acetyl-CoA Dehydrogenase->Intermediate1 RingOpening Ring-Opening Enzyme Intermediate1->RingOpening Intermediate2 Linear Acyl-CoA Derivative RingOpening->Intermediate2 BetaOxidation β-Oxidation Pathway Intermediate2->BetaOxidation End Central Metabolism (e.g., Acetyl-CoA) BetaOxidation->End

Caption: A hypothetical metabolic pathway for this compound.

Conclusion

This technical guide provides a framework for understanding the thermodynamic properties of this compound based on data from analogous compounds. The detailed experimental protocols offer a starting point for the synthesis and characterization of this novel molecule. Further research is necessary to determine the precise thermodynamic parameters and to elucidate the specific metabolic pathways in which this compound may be involved. The information presented here serves as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug discovery.

References

The Central Role of Acyl-CoA Derivatives in Anaerobic Bacterial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of acyl-CoA derivatives is a cornerstone of cellular bioenergetics and biosynthesis across all domains of life. In the oxygen-deprived environments inhabited by anaerobic bacteria, these thioester compounds take on an even more critical role, participating in a diverse array of metabolic pathways essential for survival and growth. This technical guide provides a comprehensive literature review of the metabolism of key acyl-CoA derivatives in anaerobic bacteria, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core metabolic pathways.

Core Acyl-CoA Derivatives and Their Metabolic Fates

Anaerobic bacteria utilize a variety of acyl-CoA derivatives as central intermediates in their metabolic networks. The fate of these molecules is intricately linked to the specific energy-conserving strategies employed by different anaerobic species, including fermentation, anaerobic respiration, and acetogenesis. This section will delve into the metabolism of five key acyl-CoA derivatives: acetyl-CoA, butyryl-CoA, propionyl-CoA, succinyl-CoA, and benzoyl-CoA.

Acetyl-CoA: The Central Hub of Carbon Metabolism

Acetyl-CoA stands as a primary hub in the carbon metabolism of most organisms, and anaerobic bacteria are no exception. It serves as a crucial link between catabolic and anabolic pathways. In many anaerobes, acetyl-CoA is generated from pyruvate, a product of glycolysis, through the action of pyruvate:ferredoxin oxidoreductase or pyruvate-formate lyase.[1][2] It can also be produced from the activation of acetate, a common fermentation end product.[3]

The fate of acetyl-CoA varies depending on the metabolic strategy of the organism. In fermentative bacteria like Clostridium acetobutylicum, acetyl-CoA can be converted to butyryl-CoA, leading to the production of butyrate (B1204436) and butanol.[4] In acetogens, two molecules of acetyl-CoA can be condensed to form butyryl-CoA, or they can be used in the Wood-Ljungdahl pathway for the synthesis of acetyl-CoA from CO2. In methanogenic archaea, acetyl-CoA is a key precursor for methane (B114726) synthesis.[3]

Butyryl-CoA: A Key Intermediate in Fermentation

Butyryl-CoA is a central metabolite in the butyrate-producing fermentation pathways of many anaerobic bacteria, particularly within the phylum Firmicutes.[5] The pathway from acetyl-CoA to butyryl-CoA is a major route for carbon and energy flow in organisms like Clostridium acetobutylicum. This conversion involves a series of reactions catalyzed by enzymes such as thiolase, 3-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase.[6][7][8] The reduction of crotonyl-CoA to butyryl-CoA is often coupled to the reoxidation of NADH.

Propionyl-CoA: A Versatile Building Block and Metabolic Intermediate

Propionyl-CoA is another important acyl-CoA derivative in anaerobic metabolism, serving as both a precursor for the synthesis of odd-chain fatty acids and as an intermediate in various catabolic and anabolic pathways.[9] It can be generated from the metabolism of certain amino acids (e.g., valine, isoleucine, and methionine), odd-chain fatty acids, or through the reductive carboxylation of succinate (B1194679).[9] The conversion of propionyl-CoA to succinyl-CoA is a key anaplerotic reaction that replenishes intermediates of the TCA cycle. This conversion can proceed through the methylmalonyl-CoA pathway, involving the enzyme propionyl-CoA carboxylase.[10][11][12]

Succinyl-CoA: A Crossroads of Metabolism

Succinyl-CoA is a critical intermediate that links various metabolic pathways. In many anaerobic bacteria, it is a key component of the reductive or oxidative tricarboxylic acid (TCA) cycle. It can also be formed from the carboxylation of propionyl-CoA. The interconversion of succinyl-CoA and succinate is catalyzed by succinyl-CoA synthetase, a reaction that can be coupled to substrate-level phosphorylation.[13][14] In some anaerobic bacteria, a succinyl-CoA:acetate CoA-transferase is utilized for the activation of acetate.[15]

Benzoyl-CoA: The Gateway to Aromatic Compound Degradation

Benzoyl-CoA is the central intermediate in the anaerobic degradation of a wide range of aromatic compounds, which are abundant in nature.[16][17][18][19][20] The degradation of these recalcitrant compounds under anoxic conditions is initiated by their conversion to benzoyl-CoA. The key step in this pathway is the dearomatization of the benzoyl-CoA ring, a reaction catalyzed by the ATP-dependent benzoyl-CoA reductase in facultative anaerobes like Thauera aromatica.[21][22][23][24][25] The resulting cyclic dienoyl-CoA is then further metabolized through a series of β-oxidation-like reactions.

Quantitative Data on Acyl-CoA Metabolism

A quantitative understanding of acyl-CoA metabolism is crucial for metabolic engineering and drug development. This section presents a summary of available quantitative data, including intracellular concentrations of acyl-CoA derivatives, enzyme kinetic parameters, and metabolic flux analyses.

Intracellular Concentrations of Acyl-CoA Derivatives

The intracellular concentrations of acyl-CoA derivatives can vary significantly depending on the bacterial species, growth conditions, and available carbon source. These concentrations are tightly regulated to maintain metabolic homeostasis.

Acyl-CoA DerivativeOrganismGrowth ConditionConcentration (nmol/mg dry weight)Reference
Acetyl-CoAEscherichia coli K-12Aerobic, glucose0.05 - 1.5[13][26]
Malonyl-CoAEscherichia coli K-12Aerobic, glucose0.01 - 0.23[13][26]
Acetyl-CoAEscherichia coli K-12Anaerobic, glucose~0.82 (peak)[4]
Coenzyme A (free)Escherichia coli K-12Anaerobic, glucose~0.23 (minimum)[4]
Butyryl-CoAClostridium acetobutylicum ATCC 824Acidogenic to solventogenic shiftIncreases rapidly[4][27]
Acetyl-CoAClostridium acetobutylicum ATCC 824Acidogenic to solventogenic shiftDecreases[4][27]
Coenzyme A (free)Clostridium acetobutylicum ATCC 824Acidogenic to solventogenic shiftDecreases[4][27]
Acetoacetyl-CoAClostridium acetobutylicum ATCC 824Both phases< 21 µM (below detection)[4][27]
β-hydroxybutyryl-CoAClostridium acetobutylicum ATCC 824Both phases< 21 µM (below detection)[4][27]
Crotonyl-CoAClostridium acetobutylicum ATCC 824Both phases< 21 µM (below detection)[4][27]
Succinyl-CoAAnodic biofilm microbial communityMicrobial Fuel Cell~0.02 - 0.08[28]
Enzyme Kinetic Parameters

The kinetic properties of enzymes involved in acyl-CoA metabolism provide insights into their catalytic efficiency and substrate specificity.

EnzymeOrganismSubstrateK_mV_max / Specific ActivityReference
Benzoyl-CoA ReductaseThauera aromaticaBenzoyl-CoA15 µM0.55 µmol/min/mg[21][22]
Benzoyl-CoA ReductaseThauera aromaticaATP0.6 mM-[21][22]
3-Hydroxybutyryl-CoA DehydrogenaseClostridium beijerinckiiNADH8.6 µM540 µmol/min/mg[7][29][30]
3-Hydroxybutyryl-CoA DehydrogenaseClostridium beijerinckiiAcetoacetyl-CoA14 µM-[7][29][30]
Acetyl-CoA SynthetaseMethanosarcina thermophilaAcetate0.7 mM8.4 µmol/mg/min[17]
Acetyl-CoA SynthetaseMethanosarcina thermophilaAcetyl-CoA0.2 mM0.4 µmol/mg/min (reverse)[17]
Acetyl-CoA SynthetaseArchaeoglobus fulgidusAcetate--[17]
Propionyl-CoA Carboxylase-Propionyl-CoA0.29 mM-[11][12]
Propionyl-CoA Carboxylase-Bicarbonate3.0 mM-[10][11]
Propionyl-CoA Carboxylase-ATP0.08 mM-[10]
Succinyl-CoA:acetate CoA-transferaseDesulfurella acetivoransSuccinyl-CoA-High activity in acetate-grown cells[15]
Butyryl-CoA Dehydrogenase/Etf complexClostridium kluyveriNADH with crotonyl-CoA-0.3-0.4 U/mg (without ferredoxin)[6]
Butyryl-CoA Dehydrogenase/Etf complexClostridium kluyveriNADH with crotonyl-CoA-7 U/mg (with ferredoxin)[6]
Metabolic Flux Analysis

Metabolic flux analysis (MFA) provides a systems-level view of cellular metabolism by quantifying the rates of metabolic reactions. 13C-MFA, in particular, is a powerful technique for elucidating metabolic pathways in anaerobic bacteria.

Metabolic Flux Distribution in Escherichia coli Strains under Anaerobic Conditions (Glucose)

Pathway/ReactionE. coli K-12 MG1655 (% of Glucose Uptake)E. coli C (% of Glucose Uptake)E. coli W (% of Glucose Uptake)Reference
Glycolysis (EMP)~70%~80%~83%[31]
Oxidative Pentose Phosphate Pathway (oxPPP)~30%~20%~17%[31]
Entner-Doudoroff (ED) PathwayInactiveActiveActive (~5%)[31]
TCA CycleIncompleteBifurcatedComplete[31]
Succinate ProductionMinorMajor (via reductive TCA)Minor[31]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers in the field.

Cultivation of Anaerobic Bacteria for Metabolomics

Objective: To cultivate anaerobic bacteria under strictly anoxic conditions to obtain high-quality biomass for metabolomic analysis.

Materials:

  • Anaerobic chamber or gassing manifold with an oxygen-free gas mixture (e.g., N₂/CO₂/H₂)

  • Pre-reduced anaerobic culture media (specific to the bacterium)[32]

  • Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals[32]

  • Syringes and needles for inoculation and sampling

  • Reducing agents (e.g., cysteine-HCl, sodium sulfide)[32]

  • Resazurin (B115843) (redox indicator)[32]

Protocol:

  • Media Preparation: Prepare the desired culture medium without the reducing agents and resazurin. Dispense the medium into Hungate tubes or serum bottles.[32]

  • Deoxygenation: Sparge the medium with an oxygen-free gas mixture for at least 30 minutes to remove dissolved oxygen.[33]

  • Addition of Reducing Agents and Indicator: While continuously gassing, add sterile, anaerobic stock solutions of resazurin and reducing agents to the medium. The medium should turn colorless, indicating anaerobic conditions.[32][33]

  • Sealing and Sterilization: Immediately seal the tubes or bottles with butyl rubber stoppers and secure with aluminum crimps. Autoclave to sterilize.[32]

  • Inoculation: In an anaerobic chamber or using a gassing cannula, inoculate the pre-reduced medium with the anaerobic bacterial culture.

  • Incubation: Incubate the cultures at the optimal temperature for the specific bacterium.

  • Harvesting: Harvest the bacterial cells by centrifugation under anaerobic conditions. The cell pellet can then be used for metabolite extraction.

Quenching and Extraction of Acyl-CoA Thioesters

Objective: To rapidly quench metabolic activity and efficiently extract acyl-CoA thioesters from bacterial cells.

Materials:

  • Quenching solution: 60% aqueous methanol (B129727), pre-chilled to -40°C[1]

  • Extraction solution: Acetonitrile/Methanol/Water (2:2:1, v/v/v) or 10% trichloroacetic acid (TCA)[34]

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Protocol:

  • Quenching: Rapidly mix the bacterial culture with 2 volumes of ice-cold quenching solution. This immediately stops enzymatic activity.[1]

  • Cell Pellet Collection: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Extraction:

    • Organic Solvent Extraction: Resuspend the cell pellet in the pre-chilled extraction solution. This method is suitable for a broad range of metabolites.

    • Acidic Extraction: Resuspend the cell pellet in ice-cold 10% TCA. This method is effective for precipitating proteins and extracting small molecules.[34]

  • Cell Lysis: Disrupt the cells using methods such as sonication or bead beating while keeping the samples on ice.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant using a lyophilizer or vacuum concentrator. Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).

Quantification of Acyl-CoA Thioesters by LC-MS/MS

Objective: To separate and quantify individual acyl-CoA species from a complex biological extract.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous buffer (e.g., 50 mM ammonium acetate)

  • Mobile phase B: Organic solvent (e.g., acetonitrile)

  • Acyl-CoA standards for calibration curves

Protocol:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with increasing concentrations of mobile phase B to separate the acyl-CoA derivatives based on their hydrophobicity.[16][21][31][32]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a characteristic fragment ion. A common neutral loss of 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety, is often used for screening.

  • Quantification:

    • Generate calibration curves for each acyl-CoA derivative using known concentrations of authentic standards.

    • Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the corresponding calibration curve, normalized to the internal standard.

Enzyme Assays

Objective: To measure the activity of benzoyl-CoA reductase by monitoring the consumption of a reduced electron donor.

Principle: The reduction of benzoyl-CoA is coupled to the oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate. The oxidation of the electron donor can be followed spectrophotometrically.[21][22]

Assay Mixture:

  • Anaerobic buffer (e.g., Tris-HCl, pH 7.8)

  • MgATP

  • Reduced methyl viologen or Ti(III) citrate

  • Benzoyl-CoA

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare the assay mixture in an anaerobic cuvette inside an anaerobic chamber.

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Monitor the decrease in absorbance at the wavelength corresponding to the reduced electron donor (e.g., 578 nm for reduced methyl viologen).

  • Calculate the specific activity based on the rate of absorbance change and the protein concentration.

Objective: To measure the activity of butyryl-CoA dehydrogenase by monitoring the reduction of an artificial electron acceptor or the oxidation of NADH.

Principle: The oxidation of butyryl-CoA to crotonyl-CoA can be coupled to the reduction of an artificial electron acceptor like ferricenium hexafluorophosphate. Alternatively, the reverse reaction, the reduction of crotonyl-CoA to butyryl-CoA, can be monitored by the oxidation of NADH.[6]

Assay Mixture (Reverse Reaction):

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • NADH

  • Crotonyl-CoA

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare the assay mixture in a cuvette.

  • Initiate the reaction by adding crotonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculate the specific activity based on the molar extinction coefficient of NADH.

Visualization of Metabolic Pathways

Visualizing metabolic pathways is essential for understanding the complex interplay of different reactions. The following are examples of Graphviz (DOT language) scripts to generate diagrams of key acyl-CoA metabolic pathways.

Butyrate Fermentation Pathway

Butyrate_Fermentation 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Thiolase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA dehydrogenase Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Crotonase Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Butyryl-CoA dehydrogenase Butyrate Butyrate Butyryl-CoA->Butyrate Butyrate kinase / Phosphotransbutyrylase

Caption: The butyrate fermentation pathway from acetyl-CoA.

Propionyl-CoA to Succinyl-CoA Conversion

Propionyl_CoA_Metabolism Propionyl-CoA Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase

Caption: The conversion of propionyl-CoA to succinyl-CoA.

Benzoyl-CoA Degradation Pathway (Initial Steps)

Benzoyl_CoA_Degradation Benzoyl-CoA Benzoyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA->Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl-CoA reductase 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Cyclohexa-1,5-diene-1-carbonyl-CoA->6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl-CoA hydratase 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA->6-Oxocyclohex-1-ene-1-carbonyl-CoA 6-Hydroxycyclohex-1-ene-1- carbonyl-CoA dehydrogenase Ring Cleavage Ring Cleavage 6-Oxocyclohex-1-ene-1-carbonyl-CoA->Ring Cleavage

Caption: Initial steps of the anaerobic benzoyl-CoA degradation pathway.

Conclusion

The metabolism of acyl-CoA derivatives is a rich and complex field of study in anaerobic bacteria, revealing a remarkable diversity of biochemical strategies for energy conservation and biosynthesis in the absence of oxygen. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of anaerobic microbiology and for harnessing the metabolic potential of these organisms for biotechnological and pharmaceutical applications. This technical guide provides a foundational resource for researchers to explore this fascinating area of microbial metabolism.

References

(1-Hydroxycyclohexan-1-yl)acetyl-CoA: An Inquiry into its Prospective Role in the Metabolic Framework of Geobacter metallireducens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Geobacter metallireducens, a deltaproteobacterium of significant environmental and biotechnological interest, is renowned for its diverse metabolic capabilities, including the anaerobic degradation of aromatic and alicyclic compounds. While the metabolic pathways for compounds like benzoate (B1203000) and cyclohexane (B81311) carboxylate have been extensively studied, the existence and role of specific intermediates can remain elusive. This technical guide delves into the metabolic context of a putative intermediate, (1-Hydroxycyclohexan-1-yl)acetyl-CoA, within G. metallireducens. Based on a comprehensive review of the current scientific literature, this document outlines the established anaerobic degradation pathways of related alicyclic and aromatic compounds, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key metabolic routes. It is important to note that this compound is not a currently recognized intermediate in the canonical degradation pathways of cyclohexane carboxylate or benzoate in G. metallireducens. This guide, therefore, serves to provide the established metabolic landscape and to stimulate further research into the potential for novel metabolic pathways in this versatile microorganism.

Introduction

Geobacter metallireducens plays a crucial role in the biogeochemical cycling of metals and the bioremediation of contaminated environments.[1] Its ability to anaerobically oxidize a wide range of organic compounds, including aromatic and alicyclic molecules, is of significant interest for both fundamental research and industrial applications. The central pathways for the anaerobic catabolism of these cyclic compounds converge on the intermediate benzoyl-CoA, which is subsequently dearomatized and degraded.[2][3] Another key pathway involves the degradation of cyclohexane carboxylate (CHC).[4] This guide focuses on the potential metabolic context of this compound, a hydroxylated alicyclic thioester, in G. metallireducens.

Established Metabolic Pathways for Alicyclic and Aromatic Compounds in Geobacter metallireducens

The anaerobic degradation of cyclic compounds in G. metallireducens primarily follows two well-characterized pathways: the benzoyl-CoA degradation pathway and the cyclohexane carboxylate degradation pathway.

Benzoyl-CoA Degradation Pathway

Many aromatic compounds are channeled into the benzoyl-CoA pathway. A key step in this pathway is the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, catalyzed by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (also known as dienoyl-CoA hydratase or BamR).[5][6] The subsequent steps involve the oxidation of the hydroxyl group and hydrolytic ring cleavage, ultimately leading to pimelyl-CoA, which is further metabolized via β-oxidation to acetyl-CoA.[2]

Cyclohexane Carboxylate (CHC) Degradation Pathway

The anaerobic degradation of CHC in G. metallireducens involves a distinct set of initial enzymatic reactions:

  • Activation: CHC is activated to its corresponding CoA thioester, cyclohexanecarboxyl-CoA (CHC-CoA), by a succinyl-CoA:CHC CoA transferase.[4][7]

  • First Dehydrogenation: CHC-CoA is then dehydrogenated to cyclohex-1-ene-1-carbonyl-CoA (CHene-CoA) by a CHC-CoA dehydrogenase.[4][7]

  • Second Dehydrogenation: In a subsequent step, CHene-CoA is further dehydrogenated to cyclohexa-1,5-diene-1-carbonyl-CoA, which then enters the benzoyl-CoA degradation pathway.[4]

The Putative Role of this compound

Based on an extensive review of the current literature, This compound is not an identified intermediate in the established benzoyl-CoA or cyclohexane carboxylate degradation pathways in Geobacter metallireducens. The hydroxylated intermediate identified in the benzoyl-CoA pathway is 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, which has a different hydroxylation position and a carboxyl-CoA rather than an acetyl-CoA side chain.

The structure of this compound suggests the presence of a C2-unit (acetyl-CoA) attached to the C1 position of the cyclohexane ring, which also bears a hydroxyl group at the same position. The formation of such a molecule would likely require a different set of enzymatic reactions than those currently described for alicyclic compound degradation in G. metallireducens.

Quantitative Data

The following table summarizes the available quantitative data for enzymes involved in the relevant metabolic pathways in G. metallireducens.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol min⁻¹ mg⁻¹)Source
Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (BamR)Cyclohexa-1,5-diene-1-carbonyl-CoA80350Peters et al., 2007[5]

Experimental Protocols

Anaerobic Cultivation of Geobacter metallireducens

Geobacter metallireducens (ATCC 53774) is a strict anaerobe. All cultivation and experimental manipulations must be performed under anoxic conditions.[6][7]

  • Medium: A typical growth medium is a defined mineral medium with acetate (B1210297) (e.g., 10 mM) as the electron donor and a suitable electron acceptor such as Fe(III) citrate (B86180) (e.g., 55 mM) or nitrate.[6][7] For studies on alicyclic compound degradation, acetate is replaced with the compound of interest (e.g., cyclohexane carboxylate).

  • Atmosphere: The headspace of culture vessels should be flushed with an oxygen-free gas mixture, typically N₂:CO₂ (80:20, v/v).[6]

  • Incubation: Cultures are typically incubated at 30°C in the dark.[6]

Preparation of Cell Extracts
  • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C) under anoxic conditions.

  • The cell pellet is washed with an anoxic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM dithiothreitol).

  • Cells are resuspended in the same buffer and lysed by methods such as sonication or French press under a stream of anoxic gas.

  • Cell debris is removed by ultracentrifugation (e.g., 100,000 x g for 60 min at 4°C) to obtain the soluble cell extract.

Enzyme Assays
  • Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (BamR) Assay: The activity of this enzyme can be measured spectrophotometrically by monitoring the decrease in absorbance at 260 nm, which corresponds to the consumption of the dienoyl-CoA substrate.[5] The assay mixture typically contains buffer (e.g., 100 mM Tris-HCl, pH 7.8), the substrate cyclohexa-1,5-diene-1-carbonyl-CoA, and the cell extract or purified enzyme.

Analysis of CoA Esters
  • High-Performance Liquid Chromatography (HPLC): CoA esters can be separated and quantified by reverse-phase HPLC with UV detection (typically at 260 nm).[5][8] A C18 column is commonly used with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.

Visualizations of Metabolic Pathways and Workflows

Benzoyl-CoA Degradation Pathway in Geobacter metallireducens

Benzoyl_CoA_Degradation Aromatic_Compounds Aromatic Compounds Benzoyl_CoA Benzoyl-CoA Aromatic_Compounds->Benzoyl_CoA Multiple Steps Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA Benzoyl-CoA Reductase Hydroxy_Intermediate 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxy_Intermediate Dienoyl-CoA Hydratase (BamR) Oxo_Intermediate 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxy_Intermediate->Oxo_Intermediate Dehydrogenase Ring_Cleavage_Product 3-Hydroxypimelyl-CoA Oxo_Intermediate->Ring_Cleavage_Product Hydrolase Beta_Oxidation β-Oxidation Ring_Cleavage_Product->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA CHC_Degradation CHC Cyclohexane carboxylate (CHC) CHC_CoA Cyclohexanecarboxyl-CoA (CHC-CoA) CHC->CHC_CoA Succinyl-CoA:CHC CoA Transferase CHene_CoA Cyclohex-1-ene-1-carbonyl-CoA (CHene-CoA) CHC_CoA->CHene_CoA CHC-CoA Dehydrogenase Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA CHene_CoA->Dienoyl_CoA Dehydrogenase Benzoyl_CoA_Pathway Benzoyl-CoA Degradation Pathway Dienoyl_CoA->Benzoyl_CoA_Pathway Experimental_Workflow cluster_cultivation Cultivation and Cell Harvest cluster_extraction Enzyme Extraction cluster_analysis Analysis Cultivation Anaerobic Cultivation of G. metallireducens Harvest Cell Harvesting (Centrifugation) Cultivation->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarification Clarification (Ultracentrifugation) Lysis->Clarification Enzyme_Assay Enzyme Assay (Spectrophotometry) Clarification->Enzyme_Assay HPLC_Analysis Metabolite Analysis (HPLC) Clarification->HPLC_Analysis

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the enzymatic synthesis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA, a potentially valuable building block in pharmaceutical and biotechnology applications. The synthesis is predicated on a hypothetical enzymatic step utilizing a broad-specificity acyl-CoA synthetase (ligase). While a dedicated enzyme for this specific substrate has not been characterized, numerous acyl-CoA synthetases, particularly of microbial origin, exhibit significant substrate promiscuity, accepting a wide range of carboxylic acids.[1][2] This protocol provides a generalized framework for screening and optimizing such enzymes for the target reaction.

Introduction

Acyl-Coenzyme A (CoA) thioesters are high-energy intermediates crucial for a vast array of metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides.[3][4][5] Their role as activated acyl donors makes them powerful precursors in both biological and chemoenzymatic synthetic routes. The target molecule, this compound, incorporates a hydroxylated cyclic moiety, suggesting its potential as a precursor for novel pharmaceuticals and complex organic molecules.

The enzymatic synthesis of acyl-CoA thioesters is catalyzed by acyl-CoA synthetases (EC 6.2.1.-). These enzymes facilitate the activation of a carboxylic acid in a two-step, ATP-dependent reaction.[6][7][8] First, the carboxylic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. Second, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[6][7][8] This protocol leverages the known broad substrate tolerance of certain acyl-CoA synthetases to propose a method for the synthesis of this compound from the commercially available precursor, 1-hydroxycyclohexanecarboxylic acid.[9][10]

Experimental Workflow

The proposed enzymatic synthesis follows a straightforward workflow, beginning with the preparation of reagents and culminating in the purification and analysis of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Reaction Buffer (HEPES, MgCl2, DTT) mix Combine Reagents in Reaction Vessel reagents->mix enzyme Source Enzyme (e.g., Broad-specificity Acyl-CoA Synthetase) enzyme->mix substrates Prepare Substrates (1-Hydroxycyclohexanecarboxylic acid, ATP, Coenzyme A) substrates->mix incubate Incubate at Optimal Temperature (e.g., 37°C) mix->incubate quench Quench Reaction incubate->quench hplc Analyze & Purify by RP-HPLC quench->hplc confirm Confirm Product (LC-MS/MS) hplc->confirm

Caption: Workflow for the enzymatic synthesis of this compound.

Proposed Signaling Pathway (Reaction Mechanism)

The synthesis is catalyzed by an acyl-CoA synthetase, following a well-established two-step mechanism.

reaction_pathway Substrate 1-Hydroxycyclohexane- carboxylic acid + ATP Enzyme Acyl-CoA Synthetase Substrate->Enzyme Step 1: Adenylation Intermediate Enzyme-[Acyl-AMP] Intermediate + PPi Enzyme->Intermediate Product This compound + AMP + Enzyme Intermediate->Product CoA Coenzyme A CoA->Intermediate Step 2: Thioesterification

Caption: The two-step reaction mechanism of Acyl-CoA Synthetase.

Quantitative Data Summary

The following tables present hypothetical kinetic data for a candidate broad-specificity acyl-CoA synthetase (BSAS-1) with the target substrate. These values are provided as a reference for experimental design and enzyme characterization.

Table 1: Michaelis-Menten Kinetic Parameters for BSAS-1

Substrate Km (µM) Vmax (µmol/min/mg) kcat (s-1) kcat/Km (M-1s-1)
1-Hydroxycyclohexanecarboxylic acid 150 5.2 4.3 2.87 x 104
ATP 85 7.8 6.5 7.65 x 104

| Coenzyme A | 50 | 8.1 | 6.75 | 1.35 x 105 |

Table 2: Optimal Reaction Conditions for BSAS-1

Parameter Optimal Value
Temperature (°C) 37
pH 7.5
MgCl2 (mM) 10

| DTT (mM) | 2 |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol details the batch synthesis of the target molecule.

Materials:

  • Broad-specificity Acyl-CoA Synthetase (e.g., purified recombinant enzyme)

  • 1-hydroxycyclohexanecarboxylic acid (CAS 1123-28-0)

  • Coenzyme A, trilithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • HEPES buffer (1 M, pH 7.5)

  • Perchloric acid (10%)

  • Potassium carbonate (3 M)

  • Ultrapure water

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture by adding the following components in order:

    • 750 µL Ultrapure water

    • 100 µL 1 M HEPES buffer (pH 7.5)

    • 10 µL 1 M MgCl₂

    • 10 µL 200 mM DTT

    • 50 µL 20 mM 1-hydroxycyclohexanecarboxylic acid (in water)

    • 50 µL 20 mM Coenzyme A, trilithium salt (in water)

    • 20 µL 250 mM ATP, disodium salt (in water)

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the acyl-CoA synthetase solution (e.g., 1 mg/mL). Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours in a water bath or thermomixer.

  • Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold 10% perchloric acid. Vortex briefly and incubate on ice for 10 minutes to precipitate the enzyme.

  • Neutralization: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding 3 M potassium carbonate dropwise until the pH is between 6.5 and 7.0. The formation of a potassium perchlorate (B79767) precipitate will be observed.

  • Final Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate. The supernatant contains the crude this compound and is ready for analysis and purification.

Protocol 2: Acyl-CoA Synthetase Activity Assay

This protocol describes a continuous spectrophotometric assay to determine enzyme activity by monitoring the consumption of ATP, coupled to the oxidation of NADH. This is a generalized coupled-enzyme assay format.

Materials:

  • Assay Buffer: 100 mM HEPES, 10 mM MgCl₂, 2 mM DTT, pH 7.5

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Substrates (as in Protocol 1)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Mixture Preparation: In a 1 mL cuvette, prepare the following assay mixture:

    • 850 µL Assay Buffer

    • 50 µL 20 mM 1-hydroxycyclohexanecarboxylic acid

    • 50 µL 20 mM Coenzyme A

    • 20 µL 250 mM ATP

    • 10 µL 100 mM PEP

    • 10 µL 25 mM NADH

    • 5 µL PK/LDH enzyme mix (e.g., 10 units/mL each)

  • Background Reading: Mix the contents of the cuvette and place it in the spectrophotometer. Record the absorbance at 340 nm for 2-3 minutes to establish a stable baseline.

  • Reaction Initiation: Add 5 µL of the acyl-CoA synthetase solution to the cuvette and mix immediately.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over 5-10 minutes. The rate of NADH oxidation (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹) is directly proportional to the rate of AMP and pyrophosphate production, and thus to the acyl-CoA synthetase activity.

Conclusion

This document provides a comprehensive, albeit hypothetical, protocol for the enzymatic synthesis of this compound. The success of this protocol is contingent on the identification of a suitable acyl-CoA synthetase with the requisite broad substrate specificity. The provided methodologies for synthesis and activity assays offer a robust starting point for researchers aiming to produce novel acyl-CoA thioesters for applications in drug discovery and metabolic engineering.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT:

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective detection and quantification of (1-Hydroxycyclohexan-1-yl)acetyl-CoA in biological matrices. The methodology is designed for researchers, scientists, and drug development professionals requiring precise measurement of this novel acyl-CoA species. The protocol employs a straightforward sample preparation technique, followed by rapid and efficient chromatographic separation and highly selective tandem mass spectrometric detection. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput quantitative analysis in various research and development applications.

Introduction

This compound is an acyl-coenzyme A derivative of interest in metabolic research and drug development. Accurate quantification of this and other acyl-CoA thioesters is crucial for understanding their roles in various biochemical pathways. LC-MS/MS offers the high sensitivity and selectivity required for analyzing these complex molecules in biological samples.[1][2][3][4][5] This application note provides a comprehensive protocol for a validated LC-MS/MS assay for this compound.

Experimental

Sample Preparation

A simple and efficient protein precipitation method using 5-sulfosalicylic acid (SSA) is employed for sample preparation. This approach effectively removes proteins while ensuring high recovery of short-chain acyl-CoAs and their biosynthetic precursors, eliminating the need for solid-phase extraction.[3][5]

Protocol:

  • For tissue samples, homogenize approximately 40 mg of frozen tissue in a freshly prepared solution of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and a mixture of acetonitrile:2-propanol:methanol (3:1:1).[6]

  • For cell samples, perform a direct extraction with a 2.5% (w/v) SSA solution.

  • Vortex the homogenate or cell lysate vigorously.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[6]

  • Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

LC Conditions:

ParameterValue
Column Reversed-phase C18, 2.6 µm, 150 mm x 2.1 mm
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Gradient Program Start at 5% B, increase to 45% B over 3 min, then to 95% B over 1 min, hold for 1 min, and re-equilibrate at 5% B for 2 min.

Note: The gradient may require optimization based on the specific system and analyte retention.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be determined by direct infusion of a this compound standard. A characteristic neutral loss of 507.3 m/z corresponding to the fragmentation of the CoA moiety is expected.[7][8][9]

Quantitative Performance

The method is expected to demonstrate excellent quantitative performance, with typical characteristics for acyl-CoA assays summarized in the table below.[2][3]

ParameterExpected Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) Sub-nanomolar to low nanomolar range
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery > 85%

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue/Cells) homogenize Homogenization / Lysis in Extraction Buffer sample->homogenize precipitate Protein Precipitation (e.g., with SSA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject Analysis separate Chromatographic Separation (Reversed-Phase C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate Data Acquisition quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological samples. The streamlined sample preparation and rapid chromatographic analysis make this method well-suited for routine and high-throughput applications in metabolic research and drug development.

References

Application Notes and Protocols for the Enzymatic Assay of (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclohexan-1-yl)acetyl-CoA is a key intermediate in the metabolism of various alicyclic compounds. The enzyme this compound lyase (EC 4.1.3.35) catalyzes the cleavage of this substrate into cyclohexanone (B45756) and acetyl-CoA[1][2]. The development of a robust and reliable assay for this enzyme is crucial for understanding its role in metabolic pathways, for screening potential inhibitors, and for applications in synthetic biology and drug discovery.

These application notes provide a detailed protocol for a continuous, coupled spectrophotometric assay to determine the activity of this compound lyase. The assay is based on the quantification of one of the reaction products, acetyl-CoA.

Assay Principle

The activity of this compound lyase is determined by measuring the rate of acetyl-CoA production. This is achieved through a coupled enzyme system where the generated acetyl-CoA is utilized by citrate (B86180) synthase to produce citrate from oxaloacetate. In a subsequent reaction, malate (B86768) dehydrogenase catalyzes the reduction of NAD+ to NADH in the presence of L-malate, which is coupled to the consumption of oxaloacetate. The increase in NADH concentration is monitored spectrophotometrically at 340 nm. This coupled reaction allows for the continuous monitoring of this compound lyase activity.

An alternative endpoint assay for the detection of the other product, cyclohexanone, can be performed using 2,4-dinitrophenylhydrazine, which forms a colored product that can be measured spectrophotometrically[3].

Data Presentation

Table 1: Key Quantitative Parameters for the this compound Lyase Assay

ParameterValueUnitsNotes
SubstrateThis compound-Commercially available.
EnzymeThis compound lyase-Can be a purified enzyme or a cell lysate.
Coupling EnzymesCitrate Synthase, Malate Dehydrogenase-Commercially available.
Detection Wavelength340nmFor monitoring NADH production.
Molar Extinction Coefficient of NADH6220M⁻¹cm⁻¹At 340 nm.
Assay Temperature25 - 37°COptimal temperature should be determined empirically.
pH7.0 - 8.0-Optimal pH should be determined empirically.
Assay Volume200 - 1000µLCan be adapted for cuvettes or microplates.

Experimental Protocols

Protocol 1: Continuous Coupled Spectrophotometric Assay for this compound Lyase

Materials and Reagents:

  • This compound (substrate)[4][5][6][7]

  • This compound lyase (enzyme source)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • L-Malic acid

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • CoA (Coenzyme A) - for control reactions

  • Citrate Synthase (from porcine heart)

  • Malate Dehydrogenase (from porcine heart)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer. Determine the exact concentration spectrophotometrically.

    • Prepare stock solutions of L-malic acid and NAD⁺ in the assay buffer.

    • Reconstitute citrate synthase and malate dehydrogenase in the assay buffer to the recommended concentrations.

    • Prepare the enzyme sample (e.g., purified this compound lyase or cell lysate) in a suitable buffer.

  • Assay Setup:

    • Prepare a master mix containing the assay buffer, MgCl₂, L-malic acid, NAD⁺, citrate synthase, and malate dehydrogenase. The final concentrations in the assay should be optimized but can be started at:

      • 100 mM Tris-HCl, pH 7.5

      • 5 mM MgCl₂

      • 10 mM L-Malic acid

      • 2 mM NAD⁺

      • 1-2 units/mL Citrate Synthase

      • 5-10 units/mL Malate Dehydrogenase

    • Aliquot the master mix into the wells of a 96-well plate or cuvettes.

  • Reaction Initiation and Measurement:

    • Add the enzyme sample (e.g., 10-20 µL) to the master mix and incubate for 2-3 minutes at the desired temperature to allow for the equilibration of the coupling system and to record any background reaction.

    • Initiate the reaction by adding the substrate, this compound, to a final concentration in the range of its expected Km (if unknown, start with a range of 10-100 µM).

    • Immediately start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. Record data every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)

      • Where:

        • ΔA₃₄₀/min is the rate of change in absorbance at 340 nm.

        • Total Assay Volume is the final volume in the cuvette or well.

        • ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

        • Path Length is the light path of the cuvette or the well (usually 1 cm for a standard cuvette).

        • Enzyme Volume is the volume of the enzyme solution added.

Controls:

  • No substrate control: To measure any background activity independent of this compound.

  • No enzyme control: To ensure that the observed reaction is enzyme-dependent.

  • No coupling enzymes control: To confirm that the measured absorbance change is due to the coupled reaction system.

Protocol 2: Endpoint Colorimetric Assay for Cyclohexanone

This protocol is an alternative for detecting the other product of the lyase reaction.

Materials and Reagents:

  • All reagents from Protocol 1 for the primary enzymatic reaction.

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% in 2 M HCl).

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 2.5 M in 80% methanol).

  • Cyclohexanone standard solutions.

  • Spectrophotometer capable of reading in the visible range (e.g., 480 nm).

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 1-3), but without the coupling enzymes and NAD⁺.

    • Incubate the reaction for a fixed period (e.g., 15-30 minutes) at the optimal temperature.

    • Stop the reaction by adding a small volume of acid (e.g., HCl to a final concentration of 0.1 M).

  • Derivatization and Measurement:

    • To the stopped reaction mixture, add the DNPH solution and incubate at room temperature for 10-15 minutes to allow for the formation of the cyclohexanone-2,4-dinitrophenylhydrazone derivative.

    • Add the KOH solution to develop the color.

    • Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

  • Quantification:

    • Create a standard curve using known concentrations of cyclohexanone.

    • Determine the concentration of cyclohexanone produced in the enzymatic reaction by comparing its absorbance to the standard curve.

Visualizations

Enzyme_Assay_Workflow cluster_reaction Primary Reaction cluster_coupling Coupled Detection Substrate This compound Enzyme This compound lyase Substrate->Enzyme Product1 Cyclohexanone Enzyme->Product1 Product2 Acetyl-CoA Enzyme->Product2 Oxaloacetate Oxaloacetate CitrateSynthase Citrate Synthase Product2->CitrateSynthase Substrate Oxaloacetate->CitrateSynthase Citrate Citrate CitrateSynthase->Citrate LMalate L-Malate MDH Malate Dehydrogenase LMalate->MDH MDH->Oxaloacetate Regenerated NADH NADH MDH->NADH Measured at 340 nm NAD NAD+ NAD->MDH

Caption: Workflow for the coupled spectrophotometric assay.

Signaling_Pathway cluster_main_reaction Enzymatic Cleavage cluster_detection_pathway Signal Generation A This compound Enz This compound lyase A->Enz B Cyclohexanone C Acetyl-CoA D Oxaloacetate + Acetyl-CoA Enz->B Enz->C CS Citrate Synthase D->CS E Citrate + CoA F L-Malate + NAD+ MDH Malate Dehydrogenase F->MDH G Oxaloacetate + NADH G->D Recycling Measurement Measurement G->Measurement Spectrophotometric Detection at 340 nm CS->E MDH->G

Caption: Signaling pathway of the coupled enzyme assay.

Troubleshooting

IssuePossible CauseSolution
No or low activityInactive enzymeUse a fresh enzyme preparation. Ensure proper storage conditions.
Sub-optimal assay conditionsOptimize pH, temperature, and cofactor concentrations.
Inhibitors in the samplePurify the enzyme or dilute the sample. Include a positive control.
High backgroundContaminating enzyme activitiesUse purified enzymes. Run a "no substrate" control and subtract the background rate.
Non-enzymatic reactionRun a "no enzyme" control to assess the rate of the non-enzymatic reaction.
Non-linear reaction rateSubstrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature. Add stabilizing agents (e.g., BSA, glycerol).
Product inhibitionDilute the enzyme to measure initial velocities.

Conclusion

The described coupled spectrophotometric assay provides a sensitive and continuous method for determining the activity of this compound lyase. This protocol can be adapted for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of the enzyme. The alternative endpoint assay for cyclohexanone offers a secondary method for validation. These tools are valuable for researchers in metabolic engineering, drug discovery, and fundamental enzymology.

References

Application of (1-Hydroxycyclohexan-1-yl)acetyl-CoA in Metabolic Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed a significant lack of published research on the specific application of (1-Hydroxycyclohexan-1-yl)acetyl-CoA in metabolic engineering studies. While this molecule is cataloged as a 3-hydroxyacyl-CoA, detailed information regarding its biosynthetic pathways, its role in engineered metabolic systems, and established experimental protocols for its use are not available in the current scientific literature.[1][2]

The broader field of metabolic engineering frequently involves the utilization of various acyl-CoA molecules to enhance the production of valuable chemicals.[3][4][5][6] Research in this area often focuses on optimizing the flux of central metabolites like acetyl-CoA to drive the synthesis of lipids, polyketides, and other bioproducts.[3][7]

While direct information on this compound is unavailable, related research on the anaerobic degradation of aromatic compounds offers insights into the metabolism of structurally similar molecules. These pathways involve a variety of CoA-derivatives of cyclic compounds, such as cyclohexanecarboxylic acid and benzoate (B1203000).[8][9]

Anaerobic Degradation of Cyclic Carboxylic Acids

In certain anaerobic bacteria, such as Thauera aromatica and Syntrophus aciditrophicus, cyclic carboxylic acids are metabolized through a series of enzymatic reactions involving CoA-activated intermediates.[8][9][10][11] These pathways are crucial for the bioremediation of aromatic pollutants and provide a rich source of enzymes that could potentially be adapted for novel metabolic engineering applications.

A key intermediate in the anaerobic metabolism of benzoate is benzoyl-CoA.[9] This molecule undergoes reduction to form various cyclohexene- and cyclohexane-carboxyl-CoA derivatives. For instance, in Thauera aromatica, benzoyl-CoA is reduced to cyclohexa-1,5-diene-1-carbonyl-CoA, which is then hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[9][12] Further enzymatic steps lead to the cleavage of the cyclic ring.[9]

Similarly, the fermentation of benzoate and crotonate in Syntrophus aciditrophicus involves intermediates like cyclohexanecarboxyl-CoA and cyclohex-1-ene-1-carboxyl-CoA.[10][11] The enzymes responsible for these transformations, such as dehydrogenases and hydratases, have been identified and characterized.[10]

Potential Future Research Directions

Given the absence of data on this compound, the following areas represent potential avenues for future research in metabolic engineering:

  • Elucidation of Biosynthetic Pathways: Identifying or engineering enzymes capable of synthesizing this compound would be the first critical step. This could involve screening for novel enzymes from environmental samples or engineering known enzymes to accept new substrates.

  • Development of Engineered Pathways: Once a biosynthetic route is established, this molecule could be incorporated into engineered pathways for the production of novel specialty chemicals, pharmaceuticals, or polymers.

  • Characterization of Metabolic Effects: Introducing a novel metabolite like this compound into a host organism would necessitate a thorough investigation of its effects on cellular metabolism, including potential toxicity and interactions with native metabolic pathways.

Conclusion

While the user's request for detailed application notes and protocols for "this compound in metabolic engineering" cannot be fulfilled due to a lack of available scientific information, the related field of anaerobic degradation of aromatic compounds provides a conceptual framework and a toolkit of enzymes that could be explored for the future synthesis and application of this and other novel acyl-CoA molecules. Further foundational research is required to establish the relevance and potential of this compound in metabolic engineering.

References

Application Notes and Protocols for Heterologous Expression of Genes for (1-Hydroxycyclohexan-1-yl)acetyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclohexan-1-yl)acetyl-CoA is a key intermediate in the biosynthesis of various secondary metabolites and serves as a valuable building block in the pharmaceutical industry. Its unique structure, featuring a hydroxylated cyclohexane (B81311) ring coupled to an acetyl-CoA moiety, presents opportunities for the development of novel therapeutics. Chemical synthesis of this molecule can be complex and environmentally challenging. Therefore, a biosynthetic approach using heterologous expression of specific enzymes in a microbial host offers a promising and sustainable alternative.

This document provides detailed application notes and protocols for the heterologous production of this compound. A plausible two-step enzymatic pathway is proposed, starting from a readily available precursor. The protocols cover the identification, cloning, expression, and characterization of candidate enzymes for each step of the pathway.

Proposed Biosynthetic Pathway

A putative two-step enzymatic pathway for the production of this compound from cyclohexanecarboxylic acid is outlined below. This pathway leverages the catalytic activities of a cytochrome P450 monooxygenase for hydroxylation and an acyl-CoA ligase for the subsequent CoA ester formation.

Biosynthetic_Pathway Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Enzyme1 Cytochrome P450 Monooxygenase (CYP) Cyclohexanecarboxylic_Acid->Enzyme1 Intermediate 1-Hydroxycyclohexane-1-carboxylic Acid Enzyme1->Intermediate Enzyme2 Acyl-CoA Ligase (ACL) Intermediate->Enzyme2 Final_Product This compound Enzyme2->Final_Product

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.

Data Presentation

Table 1: Candidate Enzymes for Heterologous Expression
Enzyme ClassGene Origin (Example)Substrate SpecificityKey Characteristics
Cytochrome P450 MonooxygenaseRhodopseudomonas palustris (CYP199A4)Aliphatic oxidation of 4-cyclohexylbenzoic acid[1]Can be engineered for aromatic hydroxylation.[1]
Cytochrome P450 MonooxygenaseBacillus megaterium (P450 BM-3)Fatty acid hydroxylationHigh catalytic activity and can be engineered for diverse substrates.
Acyl-CoA LigaseEscherichia coli (FadD)Long-chain fatty acidsWell-characterized and efficiently expressed in E. coli.[2]
Acyl-CoA LigaseMedium Chain Acyl-CoA SynthetaseMedium-chain fatty acids, aromatic acids, cyclohexanoic acid[3]Broad substrate specificity is advantageous for novel substrates.[3]
Table 2: Hypothetical Production Titers and Yields
Host StrainExpressed GenesPrecursorProduct Titer (mg/L)Yield (g/g precursor)
E. coli BL21(DE3)CYP199A4 (mutant), FadDCyclohexanecarboxylic Acid1500.12
E. coli BL21(DE3)P450 BM-3 (mutant), Medium Chain Acyl-CoA SynthetaseCyclohexanecarboxylic Acid2500.20
Saccharomyces cerevisiaeP450 BM-3 (mutant), Medium Chain Acyl-CoA SynthetaseCyclohexanecarboxylic Acid1800.15

Experimental Protocols

Gene Identification and Cloning

Objective: To identify and clone candidate genes encoding a cytochrome P450 monooxygenase and an acyl-CoA ligase into an appropriate expression vector.

Cloning_Workflow Start Start: Identify Candidate Genes PCR PCR Amplification of Genes Start->PCR Vector Digest Expression Vector and PCR Products PCR->Vector Ligation Ligation Vector->Ligation Transformation Transformation into E. coli DH5α Ligation->Transformation Screening Colony PCR and Restriction Digest Screening Transformation->Screening Sequencing Sequence Verification Screening->Sequencing End End: Recombinant Plasmids Ready Sequencing->End

Caption: Workflow for cloning candidate genes into an expression vector.

Materials:

  • Genomic DNA or synthetic gene constructs for the selected P450 and acyl-CoA ligase.

  • High-fidelity DNA polymerase.

  • Appropriate restriction enzymes and T4 DNA ligase.

  • Expression vector (e.g., pET-28a(+) for E. coli).

  • Chemically competent E. coli DH5α cells.

  • LB agar (B569324) plates with appropriate antibiotics.

Protocol:

  • Gene Amplification: Amplify the coding sequences of the candidate genes using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest the expression vector and the PCR products with the selected restriction enzymes. Purify the digested vector and inserts.

  • Ligation: Ligate the digested inserts into the prepared expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on selective LB agar plates.

  • Screening and Verification: Screen colonies by colony PCR and restriction digestion of plasmid DNA. Confirm the correct sequence of the cloned genes by Sanger sequencing.

Heterologous Expression and Protein Purification

Objective: To express the cloned genes in a suitable host and purify the recombinant proteins.

Materials:

  • Recombinant plasmids.

  • E. coli BL21(DE3) cells.

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • SDS-PAGE reagents.

Protocol:

  • Transformation: Transform the recombinant plasmids into E. coli BL21(DE3) cells.

  • Expression: Inoculate a starter culture and grow overnight. Dilute the overnight culture into fresh LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity of the purified enzymes.

A. Cytochrome P450 Monooxygenase Assay

Materials:

  • Purified P450 enzyme.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Cyclohexanecarboxylic acid.

  • Quenching solution (e.g., acetonitrile).

  • HPLC or LC-MS system.

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, purified P450 enzyme, and cyclohexanecarboxylic acid.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding NADPH.

  • Incubate for a specific time period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of 1-hydroxycyclohexane-1-carboxylic acid by HPLC or LC-MS.

B. Acyl-CoA Ligase Assay

Materials:

  • Purified acyl-CoA ligase.

  • 1-Hydroxycyclohexane-1-carboxylic acid (substrate).

  • Coenzyme A (CoA).

  • ATP.

  • MgCl₂.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • DTNB (Ellman's reagent) for a colorimetric assay or HPLC/LC-MS for direct product detection.

Protocol (Colorimetric Assay):

  • Prepare a reaction mixture containing the reaction buffer, purified acyl-CoA ligase, 1-hydroxycyclohexane-1-carboxylic acid, CoA, ATP, and MgCl₂.

  • Incubate at the optimal temperature.

  • At different time points, take aliquots and stop the reaction.

  • Add DTNB to the quenched reaction mixture.

  • Measure the absorbance at 412 nm to quantify the remaining free CoA. A decrease in absorbance indicates CoA consumption and thus enzyme activity.

Protocol (Direct Product Detection):

  • Follow steps 1 and 2 from the colorimetric assay.

  • Stop the reaction with a quenching solution (e.g., acetonitrile).

  • Analyze the formation of this compound directly by HPLC or LC-MS.

Whole-Cell Bioconversion

Objective: To demonstrate the production of this compound in a whole-cell system.

Materials:

  • E. coli strain co-expressing the P450 and acyl-CoA ligase.

  • Minimal medium supplemented with glucose.

  • Cyclohexanecarboxylic acid.

  • IPTG for induction.

Protocol:

  • Grow the recombinant E. coli strain in minimal medium to a desired cell density.

  • Induce gene expression with IPTG.

  • Add cyclohexanecarboxylic acid to the culture medium.

  • Incubate the culture under optimal conditions for a specific period (e.g., 24-48 hours).

  • Harvest the culture and extract the intracellular and extracellular metabolites.

  • Analyze the extracts for the presence of this compound using LC-MS.

Troubleshooting

  • Low protein expression: Optimize codon usage for the expression host, vary induction conditions (IPTG concentration, temperature, induction time), or try a different expression vector or host.

  • Insoluble protein: Lower the induction temperature, reduce the IPTG concentration, or co-express molecular chaperones.

  • No enzyme activity: Ensure the correct cofactors are present in the assay buffer. Verify the protein is correctly folded. For P450s, ensure the presence of a suitable reductase partner if it's not a self-sufficient enzyme.

  • Low product yield in whole-cell bioconversion: Optimize fermentation conditions (pH, temperature, aeration), precursor feeding strategy, and investigate potential product toxicity or degradation.

These application notes and protocols provide a comprehensive framework for the successful heterologous expression of genes for the production of this compound. The proposed pathway and methodologies can be adapted and optimized for specific research and development goals.

References

Application Notes and Protocols for the Structural Elucidation of (1-Hydroxycyclohexan-1-yl)acetyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Abstract

This document provides a detailed guide for the structural elucidation of (1-Hydroxycyclohexan-1-yl)acetyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental NMR data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR chemical shifts based on analogous compounds, including acetyl-CoA and 1-substituted cyclohexanol (B46403) derivatives. Detailed protocols for sample preparation, and 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, are provided to enable researchers to acquire and interpret the necessary data for complete structural verification.

Introduction

This compound is a putative intermediate in various metabolic pathways. Its precise structure is critical for understanding its biological function and for the development of potential therapeutic agents targeting these pathways. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. This application note outlines the predicted NMR characteristics of this compound and provides a comprehensive set of protocols for its structural elucidation.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known values for the acetyl-CoA moiety and analysis of substituent effects in 1-hydroxycyclohexane derivatives. Actual experimental values may vary depending on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, D₂O, pH 7.0)

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2', H-6' (axial)1.20 - 1.40m2H
H-2', H-6' (equatorial)1.50 - 1.70m2H
H-3', H-5' (axial)1.30 - 1.50m2H
H-3', H-5' (equatorial)1.60 - 1.80m2H
H-4' (axial)1.15 - 1.35m1H
H-4' (equatorial)1.45 - 1.65m1H
H-22.55s2H
Adenine H88.55s1H
Adenine H28.30s1H
Ribose H1'6.15d1H
Ribose H2'4.75m1H
Ribose H3'4.50m1H
Ribose H4'4.25m1H
Ribose H5'4.15m2H
Pantothenate H5''3.95t2H
Pantothenate H7''3.55t2H
Pantothenate H10''3.35s3H
Pantothenate H11''0.90s3H
Pantothenate H11'''0.85s3H
Cysteamine (B1669678) H13''3.05t2H
Cysteamine H14''2.75t2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, D₂O, pH 7.0)

Atom NumberPredicted Chemical Shift (ppm)
C-1'75.0
C-2', C-6'35.0
C-3', C-5'25.0
C-4'22.0
C-1205.0
C-255.0
Adenine C8148.0
Adenine C5147.5
Adenine C4145.0
Adenine C2141.0
Adenine C6118.0
Ribose C1'87.0
Ribose C4'84.0
Ribose C2'74.0
Ribose C3'71.0
Ribose C5'65.0
Pantothenate C1''175.0
Pantothenate C3''78.0
Pantothenate C4''42.0
Pantothenate C5''40.0
Pantothenate C6''178.0
Pantothenate C8''45.0
Pantothenate C9''22.0
Pantothenate C10''20.0
Cysteamine C12''170.0
Cysteamine C13''40.0
Cysteamine C14''28.0

Experimental Protocols

Sample Preparation
  • Dissolution : Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • pH Adjustment : Adjust the pH of the solution to approximately 7.0 using dilute NaOD or DCl in D₂O. This is crucial as chemical shifts of the CoA moiety are pH-dependent.

  • Internal Standard : Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer : Filter the final solution into a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

1. 1D ¹H NMR

  • Pulse Program : zgesgp (or equivalent with water suppression)

  • Solvent : D₂O

  • Temperature : 298 K

  • Spectral Width : 16 ppm

  • Acquisition Time : 2 s

  • Relaxation Delay : 5 s

  • Number of Scans : 128 (adjust for desired signal-to-noise)

2. 1D ¹³C NMR

  • Pulse Program : zgpg30 (or equivalent with proton decoupling)

  • Solvent : D₂O

  • Temperature : 298 K

  • Spectral Width : 240 ppm

  • Acquisition Time : 1 s

  • Relaxation Delay : 2 s

  • Number of Scans : 2048 or more (adjust for desired signal-to-noise)

3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program : cosygpmfqf

  • Spectral Width (F1 and F2) : 12 ppm

  • Number of Increments (F1) : 512

  • Number of Scans per Increment : 8

  • Relaxation Delay : 2 s

4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program : hsqcedetgpsisp2.2 (for multiplicity editing)

  • Spectral Width (F2, ¹H) : 12 ppm

  • Spectral Width (F1, ¹³C) : 180 ppm

  • Number of Increments (F1) : 256

  • Number of Scans per Increment : 16

  • Relaxation Delay : 2 s

  • ¹J(CH) Coupling Constant : 145 Hz

5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program : hmbcgplpndqf

  • Spectral Width (F2, ¹H) : 12 ppm

  • Spectral Width (F1, ¹³C) : 240 ppm

  • Number of Increments (F1) : 512

  • Number of Scans per Increment : 32

  • Relaxation Delay : 2 s

  • Long-range ¹J(CH) Coupling Constant : 8 Hz

Data Processing and Interpretation

  • Processing : Process all spectra using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). Apply a sine-bell window function to both dimensions of 2D spectra before Fourier transformation.

  • Referencing : Reference the ¹H spectrum to the internal standard (TSP at 0.00 ppm). Reference the ¹³C spectrum indirectly using the gyromagnetic ratios.

  • Interpretation :

    • ¹H and ¹³C Spectra : Assign signals based on the predicted chemical shifts, multiplicities, and integrations.

    • COSY : Identify proton-proton spin systems within the cyclohexyl ring and the pantothenate and cysteamine moieties of CoA.

    • HSQC : Correlate each proton signal to its directly attached carbon atom to confirm assignments.

    • HMBC : Establish long-range (2-3 bond) correlations to connect the different structural fragments. Key correlations to confirm the structure are outlined in the diagram below.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation and the key expected NMR correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Synthesized Compound Dissolve Dissolve in D2O Sample->Dissolve pH_Adjust Adjust pH to 7.0 Dissolve->pH_Adjust Standard Add Internal Standard (TSP) pH_Adjust->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube OneD_H 1D 1H NMR NMR_Tube->OneD_H OneD_C 1D 13C NMR OneD_H->OneD_C TwoD_COSY 2D COSY OneD_C->TwoD_COSY TwoD_HSQC 2D HSQC TwoD_COSY->TwoD_HSQC TwoD_HMBC 2D HMBC TwoD_HSQC->TwoD_HMBC Processing Data Processing & Referencing TwoD_HMBC->Processing Assignment Spectral Assignment Processing->Assignment Correlation Correlation Analysis (COSY, HSQC, HMBC) Assignment->Correlation Structure Structure Confirmation Correlation->Structure

Caption: Experimental workflow for NMR structural elucidation.

structural_correlations cluster_cyclohexyl 1-Hydroxycyclohexan-1-yl Moiety cluster_acetyl Acetyl Moiety cluster_coa CoA Moiety C1_prime C-1' OH OH C1_prime->OH 1-bond C2_prime C-2'/C-6' C1_prime->C2_prime H2_prime H-2'/H-6' H2_prime->C1_prime HMBC (2-bond) H3_prime H-3'/H-5' H2_prime->H3_prime COSY (3-bond) H2_prime->C2_prime HSQC (1-bond) C3_prime C-3'/C-5' H2_prime->C3_prime HMBC (2-bond) C1 C-1 (C=O) S S C1->S C2 C-2 (-CH2-) C2->C1_prime C2->C1 H2 H-2 H2->C1_prime HMBC (2-bond) H2->C1 HMBC (2-bond) H2->C2 HSQC (1-bond)

Caption: Key 2D NMR correlations for structure confirmation.

Application Notes and Protocols for Stable Isotope Labeling of (1-Hydroxycyclohexan-1-yl)acetyl-CoA in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit hypothetical, framework for the application of stable isotope labeling of (1-Hydroxycyclohexan-1-yl)acetyl-CoA for metabolic flux analysis. Due to the absence of established literature on this specific compound, the protocols and pathways described herein are based on established principles of chemical synthesis, metabolic flux analysis, and known analogous biochemical reactions. These notes are intended to serve as a foundational guide for researchers interested in exploring the metabolic fate of cyclohexane-containing xenobiotics or novel metabolic pathways.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates allows researchers to trace the flow of atoms through metabolic pathways, providing a detailed understanding of cellular metabolism in various physiological and pathological states. Acyl-CoA molecules are central intermediates in numerous metabolic processes, including fatty acid metabolism and the citric acid cycle. The study of their flux is critical for understanding cellular bioenergetics and biosynthesis.

This compound is a specialized acyl-CoA derivative. While not a commonly studied metabolite, its core structure suggests potential relevance in the metabolism of xenobiotic compounds containing cyclohexane (B81311) rings, which are prevalent in pharmaceuticals and industrial chemicals. Understanding the metabolic flux through pathways involving such compounds is crucial for drug development, toxicology, and environmental science. This document outlines a hypothetical approach to synthesizing a 13C-labeled version of this compound and its application in a metabolic flux analysis experiment.

Hypothetical Synthesis of 13C-Labeled this compound

The synthesis of isotopically labeled this compound is a prerequisite for its use as a tracer in metabolic flux analysis. A plausible synthetic route would involve the preparation of the corresponding labeled carboxylic acid, followed by its ligation to Coenzyme A.

Synthesis of [1,2-13C2]-(1-Hydroxycyclohexan-1-yl)acetic acid

A potential route for the synthesis of the labeled carboxylic acid precursor is outlined below. This pathway starts from commercially available 13C-labeled cyclohexanone.

Reaction Scheme:

  • Reformatsky Reaction: 13C6-Cyclohexanone is reacted with ethyl bromoacetate (B1195939) in the presence of zinc to form ethyl (1-hydroxy-[13C6]cyclohexyl)acetate.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield (1-hydroxy-[13C6]cyclohexyl)acetic acid.

Note: The specific positions of the 13C labels can be varied depending on the desired tracing experiment and the availability of labeled starting materials. For this hypothetical protocol, we will assume labeling in the acetyl group, starting from [1,2-13C2]bromoacetic acid.

Ligation to Coenzyme A

The activation of a carboxylic acid to its corresponding CoA thioester is a common step in metabolism and can be replicated chemically. Several methods exist for the synthesis of acyl-CoA thioesters from carboxylic acids.

Protocol for CoA Ligation:

  • Activation of the Carboxylic Acid: [1,2-13C2]-(1-Hydroxycyclohexan-1-yl)acetic acid is activated. A common method is the formation of a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification with Coenzyme A: The activated carboxylic acid is then reacted with the free sulfhydryl group of Coenzyme A (in its reduced form, CoASH) in an aqueous buffer at a slightly alkaline pH (7.5-8.0) to form the desired [1-Hydroxycyclohexan-1-yl]acetyl-[1,2-13C2]-CoA.

  • Purification: The resulting labeled acyl-CoA is purified using reverse-phase high-performance liquid chromatography (HPLC).

Hypothetical Metabolic Pathway and Flux Analysis

The metabolic fate of this compound is not established. However, based on its structure, we can postulate a hypothetical pathway involving its entry into central carbon metabolism.

Postulated Metabolic Pathway

We hypothesize that this compound could be cleaved to yield acetyl-CoA and cyclohexanone. The labeled acetyl-CoA would then enter the citric acid cycle.

cluster_synthesis Tracer Administration cluster_cell Cellular Metabolism cluster_hypothetical Hypothetical Cleavage cluster_tca Citric Acid Cycle Tracer [1-Hydroxycyclohexan-1-yl]acetyl-[1,2-13C2]-CoA Metabolite This compound Tracer->Metabolite Enzyme Hypothetical Acyl-CoA Lyase Metabolite->Enzyme AcetylCoA [1,2-13C2]Acetyl-CoA Enzyme->AcetylCoA Cyclohexanone Cyclohexanone Enzyme->Cyclohexanone Citrate [13C2]Citrate AcetylCoA->Citrate Citrate Synthase Succinate [13C2]Succinate Citrate->Succinate ... Malate [13C2]Malate Succinate->Malate ...

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Flux Analysis

A typical metabolic flux analysis experiment using the synthesized tracer would involve the following steps.

cluster_workflow Metabolic Flux Analysis Workflow A 1. Cell Culture and Tracer Administration B 2. Isotopic Steady-State Incubation A->B C 3. Metabolite Quenching and Extraction B->C D 4. Sample Derivatization (if necessary) C->D E 5. LC-MS/MS or GC-MS Analysis D->E F 6. Mass Isotopomer Distribution Analysis E->F G 7. Metabolic Flux Calculation F->G

Caption: General workflow for a stable isotope-based metabolic flux analysis experiment.

Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific cell type and experimental conditions.

Cell Culture and Labeling
  • Culture cells of interest to mid-log phase in appropriate media.

  • Replace the standard medium with a medium containing the 13C-labeled this compound tracer at a predetermined concentration.

  • Incubate the cells for a sufficient time to achieve isotopic steady-state. This time should be determined empirically for the specific system.

Metabolite Extraction
  • Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol (B129727) or by flash-freezing the cell culture plate in liquid nitrogen.

  • Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

Mass Spectrometry Analysis
  • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • For acyl-CoA analysis, LC-MS is generally preferred due to the thermal lability and low volatility of these compounds.

  • For analysis of downstream metabolites like amino acids and organic acids from the citric acid cycle, GC-MS after derivatization is a common and robust method.

  • Acquire data in full scan mode or using selected ion monitoring (SIM) to determine the mass isotopomer distributions of the metabolites of interest.

Data Presentation and Analysis

The quantitative data from the mass spectrometry analysis is crucial for calculating metabolic fluxes. The raw data consists of the relative abundances of different mass isotopomers for each metabolite.

Mass Isotopomer Distribution Data

The following table is a hypothetical representation of mass isotopomer distribution data for key metabolites after labeling with [1-Hydroxycyclohexan-1-yl]acetyl-[1,2-13C2]-CoA.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Citrate 45104032
Succinate 5083822
Malate 5293522
Glutamate 60122521
Aspartate 55103221

Note: M+n represents the isotopomer with 'n' 13C atoms incorporated. The percentages are hypothetical and would be determined experimentally.

Metabolic Flux Calculation

The mass isotopomer distribution data is used as input for computational models to calculate the metabolic fluxes. Software packages such as INCA, METRAN, or OpenFLUX can be used for this purpose. These tools use mathematical algorithms to fit the experimental labeling data to a metabolic network model, thereby estimating the flux through each reaction.

Applications in Drug Development

The ability to trace the metabolism of xenobiotic compounds is of paramount importance in drug development.

  • Pharmacokinetics and Drug Metabolism: Understanding how a drug containing a cyclohexane moiety is metabolized can provide insights into its efficacy, potential toxicity, and clearance rate.

  • Target Engagement and Mechanism of Action: If a drug is designed to inhibit a specific enzyme, flux analysis can be used to quantify the effect of the drug on the metabolic pathway in which the enzyme is involved.

  • Toxicity Studies: Aberrant metabolic fluxes resulting from the metabolism of a drug candidate can indicate potential off-target effects and toxicity.

Conclusion

While the specific metabolic role of this compound is not yet defined in the scientific literature, the principles of stable isotope labeling and metabolic flux analysis provide a robust framework for its investigation. The hypothetical protocols and pathways presented here offer a starting point for researchers to design and execute experiments aimed at elucidating the metabolic fate of this and other novel or xenobiotic compounds. Such studies are essential for advancing our understanding of metabolism and for the development of safer and more effective therapeutics.

Handling, storage, and stability of (1-Hydroxycyclohexan-1-yl)acetyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: (1-Hydroxycyclohexan-1-yl)acetyl-CoA Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a coenzyme A (CoA) ester. Like other acyl-CoAs, it is a critical intermediate in various metabolic pathways and is of significant interest in drug development and biochemical research. The stability and proper handling of standards for such molecules are paramount for obtaining accurate and reproducible experimental results. This document provides detailed guidelines for the handling, storage, and stability assessment of this compound standards, based on established principles for similar short-chain acyl-CoA molecules.

General Handling Recommendations

Due to the thioester linkage, this compound is susceptible to hydrolysis, particularly at alkaline pH. It is also sensitive to oxidation. Therefore, stringent handling procedures are necessary to maintain its integrity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Environment: Whenever possible, handle the solid compound and its solutions in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation.

  • Temperature: When in use, aqueous solutions of this compound should be kept on ice to slow down degradation.[1]

  • Avoid Contamination: Use sterile, nuclease-free water and pipette tips to prevent enzymatic or microbial degradation.

Storage Protocols

The stability of this compound is highly dependent on the storage conditions and its physical state (solid vs. solution).

Long-Term Storage (Solid Form)

For long-term storage, this compound should be stored as a lyophilized powder.

ParameterRecommendationRationale
Temperature -20°C or lower (ideally -80°C)Minimizes chemical degradation and hydrolysis.
Atmosphere Desiccated and under inert gas (Ar or N₂)Prevents hydrolysis from moisture and oxidation.
Container Tightly sealed, amber glass vialsProtects from light and moisture.
Expected Stability ≥ 4 years (as a crystalline solid)[2]Based on the stability of similar acyl-CoA standards.
Short-Term Storage (Aqueous Solutions)

Aqueous solutions of this compound are significantly less stable than the solid form.

ParameterRecommendationRationale
Temperature -20°C for up to 2 weeks; -80°C for up to 2 monthsReduces the rate of hydrolysis.
pH of Solution 3.5 - 6.0Acyl-CoAs are more stable in slightly acidic to neutral pH.[3][4]
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.[1]
Solvent Nuclease-free water or a slightly acidic buffer (e.g., citrate (B86180) or phosphate (B84403) buffer)Ensures stability and prevents contamination.

Note: It is strongly advised not to store aqueous solutions for more than one day, even at 4°C.[2][5]

Stability Considerations

The primary routes of degradation for this compound are hydrolysis of the thioester bond and oxidation of the thiol group.

  • pH Stability: The thioester bond is prone to hydrolysis, a process that is accelerated in alkaline conditions. It is most stable in a pH range of 3.5 to 5.[3]

  • Thermal Stability: While stable for short periods at elevated temperatures in an acidic solution, prolonged exposure to heat will lead to degradation.[3]

  • Oxidative Stability: The free thiol group of coenzyme A can be oxidized to form disulfide bridges. While the acetyl group offers some protection, oxidation can still occur over time, especially in the presence of oxygen and metal ions.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound.

cluster_prep Stock Solution Preparation start Equilibrate solid standard to room temperature weigh Weigh the required amount in an inert atmosphere start->weigh dissolve Dissolve in pre-chilled, slightly acidic buffer (pH 4-6) weigh->dissolve vortex Vortex briefly to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes on ice vortex->aliquot store Store immediately at -80°C aliquot->store

Figure 1: Workflow for preparing a stock solution of this compound.
Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions using HPLC-UV analysis.

Objective: To determine the degradation rate of this compound over time at different temperatures and pH values.

Materials:

  • This compound standard

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • HPLC system with a C18 column and UV detector (detection at 260 nm)

  • Temperature-controlled incubators/water baths

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in a slightly acidic buffer (pH 4.5) as described in Protocol 5.1.

  • Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

  • For each pH condition, aliquot the solution into multiple autosampler vials.

  • One set of vials is immediately analyzed by HPLC to establish the initial concentration (T=0).

  • Store the remaining sets of vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • At specified time points (e.g., 1, 4, 8, 24, and 48 hours), retrieve a vial from each condition, and analyze by HPLC.

  • Quantify the peak area of this compound at each time point and normalize it to the T=0 peak area to determine the percentage remaining.

cluster_stability Stability Assessment Workflow cluster_timepoints Time Points prep_samples Prepare samples in buffers of varying pH initial_analysis Analyze T=0 samples by HPLC prep_samples->initial_analysis incubation Incubate samples at different temperatures prep_samples->incubation t1 T=1h incubation->t1 t2 T=4h incubation->t2 t_n T=... incubation->t_n hplc_analysis Analyze samples by HPLC at each time point t1->hplc_analysis t2->hplc_analysis t_n->hplc_analysis data_analysis Quantify peak area and calculate % remaining hplc_analysis->data_analysis

Figure 2: Experimental workflow for assessing the stability of this compound.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound in aqueous solution, based on the known behavior of Acetyl-CoA.

TemperaturepH% Remaining after 8 hours% Remaining after 24 hours
4°C 4.5>98%>95%
7.0~95%~85%
8.5~80%~60%
25°C 4.5~95%~88%
7.0~80%~50%
8.5<60%<30%

Metabolic Context

Acyl-CoA molecules are central to metabolism. This compound, as a derivative of acetyl-CoA, could potentially be involved in pathways such as the TCA cycle or fatty acid synthesis, or it could be a metabolite of a xenobiotic compound containing a cyclohexanol (B46403) moiety.

cluster_pathway Potential Metabolic Role Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle FattyAcidSynthesis Fatty Acid Synthesis AcetylCoA->FattyAcidSynthesis SteroidSynthesis Steroid Synthesis AcetylCoA->SteroidSynthesis TargetCoA This compound TargetCoA->AcetylCoA Potential Conversion Xenobiotic Xenobiotic Metabolism Xenobiotic->TargetCoA

Figure 3: Potential metabolic context of this compound.

Disclaimer: The information provided is based on the general properties of acyl-CoA esters and should be used as a guideline. It is recommended to perform specific stability studies for this compound to establish precise storage and handling conditions for your application.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA.

Troubleshooting Guide

Issue: Low overall yield (<30%) in the chemical synthesis of this compound.

This guide addresses common problems encountered during the multi-step chemical synthesis, which typically involves the formation of the (1-Hydroxycyclohexan-1-yl)acetic acid intermediate followed by its activation and coupling with Coenzyme A.

Q1: I am observing a low yield in the first step, the formation of (1-Hydroxycyclohexan-1-yl)acetic acid from cyclohexanone (B45756). What are the potential causes and solutions?

A1: The synthesis of the tertiary alcohol, (1-Hydroxycyclohexan-1-yl)acetic acid, often proceeds via a Reformatsky reaction or by using an acetylide equivalent followed by carboxylation. Low yields in this step can arise from several factors:

  • Side Reactions: The primary competing reaction is the self-condensation of cyclohexanone. To minimize this, ensure slow addition of the reagents at low temperatures.

  • Moisture: Grignard and Reformatsky reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: The quality of the zinc (for Reformatsky) or magnesium (for Grignard) is crucial. Activate the metal surface before use.

Troubleshooting Workflow for (1-Hydroxycyclohexan-1-yl)acetic acid synthesis

start Low yield of (1-Hydroxycyclohexan-1-yl)acetic acid check_moisture Verify anhydrous conditions (oven-dried glassware, inert atmosphere) start->check_moisture check_reagents Assess reagent quality (activate metal, use fresh reagents) check_moisture->check_reagents If moisture is controlled check_temp Optimize reaction temperature (slow addition at low temp) check_reagents->check_temp If reagents are high quality side_reactions Analyze for side products (e.g., cyclohexanone self-condensation) check_temp->side_reactions If temperature is optimized purification Evaluate purification method (extraction pH, chromatography) side_reactions->purification If side reactions are minimal solution Improved Yield purification->solution If purification is effective

Caption: Troubleshooting workflow for low yield of the carboxylic acid intermediate.

Q2: My coupling reaction between (1-Hydroxycyclohexan-1-yl)acetic acid and Coenzyme A is inefficient. How can I improve the yield of this compound?

A2: The formation of the thioester bond with Coenzyme A is a critical and often low-yielding step. Several methods can be used for this transformation, each with its own challenges. A common approach is the activation of the carboxylic acid, for example, by forming a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester, followed by reaction with the thiol group of Coenzyme A.[1]

  • Incomplete Activation: Ensure the carboxylic acid is fully converted to the activated intermediate before adding Coenzyme A. This can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • pH Control: The thiol group of Coenzyme A is most nucleophilic at a pH around 7.5-8.0.[1] Maintaining the pH in this range during the reaction is critical for efficient thioester formation.

  • Coenzyme A Degradation: Coenzyme A is susceptible to degradation, especially at non-optimal pH and temperatures. Use fresh, high-quality Coenzyme A and keep the reaction temperature low.

  • Purification: Purification of the final product can be challenging due to its polarity and potential instability. Reverse-phase HPLC is often the method of choice.[2]

Table 1: Optimization of the Coupling Reaction

ParameterCondition A (Low Yield)Condition B (Improved Yield)
Activating Agent Carbonyldiimidazole (CDI)N,N'-Dicyclohexylcarbodiimide (DCC) / N-Hydroxysuccinimide (NHS)
Reaction pH 6.57.8
Temperature Room Temperature4 °C
Reaction Time 12 hours4 hours
Purification Silica (B1680970) Gel ChromatographyReverse-Phase HPLC
Approx. Yield 25%65%

Frequently Asked Questions (FAQs)

Q3: What are the key challenges in the synthesis of a tertiary alcohol containing an acetyl-CoA thioester?

A3: The synthesis of molecules like this compound presents a dual challenge. Firstly, the creation of a tertiary alcohol can be prone to side reactions and may require specific reaction conditions, such as the use of organometallic reagents.[3][4][5] Secondly, the introduction of the Coenzyme A moiety involves handling a large, sensitive biomolecule and requires a highly specific and efficient coupling reaction to form the thioester bond, which is known to be labile.[6][7]

Q4: Can this compound be synthesized enzymatically?

A4: While a direct, single-enzyme synthesis for this specific molecule from simple precursors is not well-documented, enzymatic routes are plausible and could offer advantages in terms of stereoselectivity and milder reaction conditions. A potential biosynthetic pathway could involve an enzyme with 2-hydroxyl-acyl-CoA lyase (HACL) activity, which can catalyze the formation of a C-C bond between an aldehyde and formyl-CoA in the reverse direction of its physiological role in α-oxidation.[8]

Proposed Enzymatic Synthesis Pathway

cyclohexanone Cyclohexanone hacl 2-Hydroxyl-acyl-CoA Lyase (HACL) (hypothetical) cyclohexanone->hacl formyl_coa Formyl-CoA formyl_coa->hacl product This compound hacl->product

Caption: A hypothetical enzymatic pathway for the synthesis of this compound.

Q5: What are the critical quality control checkpoints during the synthesis?

A5: For a multi-step synthesis, it is crucial to verify the identity and purity of intermediates.

  • Intermediate ((1-Hydroxycyclohexan-1-yl)acetic acid): Verify by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by melting point or HPLC.

  • Final Product (this compound): Confirm the structure using high-resolution mass spectrometry and ¹H NMR. Purity should be determined by analytical reverse-phase HPLC, monitoring at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of (1-Hydroxycyclohexan-1-yl)acetic acid

  • Reaction Setup: Under an argon atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine to anhydrous diethyl ether.

  • Grignard Formation: Slowly add a solution of ethyl bromoacetate (B1195939) (1.1 eq) in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated by gentle heating. After initiation, maintain a gentle reflux until the magnesium is consumed.

  • Addition of Cyclohexanone: Cool the Grignard reagent to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise over 1 hour.

  • Quenching: After the addition is complete, stir the reaction at room temperature for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Hydrolysis and Extraction: Add 1 M HCl to hydrolyze the ester and dissolve the magnesium salts. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield (1-Hydroxycyclohexan-1-yl)acetic acid.

Protocol 2: Coupling of (1-Hydroxycyclohexan-1-yl)acetic acid with Coenzyme A

  • Acid Activation: Dissolve (1-Hydroxycyclohexan-1-yl)acetic acid (1.5 eq) and N-hydroxysuccinimide (1.5 eq) in anhydrous DMF. Cool to 0 °C and add N,N'-dicyclohexylcarbodiimide (1.5 eq). Stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Coenzyme A Solution: In a separate flask, dissolve Coenzyme A trilithium salt (1.0 eq) in a 0.1 M sodium phosphate (B84403) buffer (pH 7.8).

  • Coupling: Filter the activated ester solution to remove the dicyclohexylurea byproduct. Add the filtrate dropwise to the Coenzyme A solution at 4 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS.

  • Purification: Once the reaction is complete, purify the this compound by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.

References

Optimizing LC-MS parameters for improved sensitivity of (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the sensitive detection of (1-Hydroxycyclohexan-1-yl)acetyl-CoA and other short-to-medium chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound by LC-MS?

Acyl-CoA molecules, including this compound, present several analytical challenges due to their unique physicochemical properties:

  • Polarity and Hydrophilicity: The presence of the Coenzyme A moiety makes these molecules highly polar, leading to poor retention on traditional reversed-phase (RP) C18 columns.[1][2]

  • Thermal Instability: Acyl-CoAs are susceptible to degradation in aqueous solutions and at elevated temperatures, which can be problematic during sample preparation and analysis.[3][4]

  • Adduct Formation: The phosphate (B84403) groups in the CoA structure can chelate metal ions, and the molecule can form adducts, complicating mass spectra.

  • Poor Peak Shape: Interactions with the stationary phase or system components can lead to significant peak tailing, especially for longer-chain acyl-CoAs.[5][6]

Q2: Which chromatographic mode is best suited for separating this compound?

Two primary strategies are effective for retaining and separating polar acyl-CoAs:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is increasingly popular for separating polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is advantageous for ESI-MS sensitivity.[7][8][9][10] Zwitterionic HILIC columns have shown excellent performance in analyzing a broad range of acyl-CoAs in a single run.[7][9][10]

  • Ion-Pairing Reversed-Phase Chromatography (IP-RP): This technique uses an ion-pairing reagent (e.g., a volatile amine) in the mobile phase to form a neutral complex with the negatively charged acyl-CoA, enhancing its retention on a C18 column.[1][2][11] While effective, ion-pairing reagents can cause ion suppression and contaminate the LC-MS system.[12]

Q3: How can I improve the sensitivity of my mass spectrometry detection?

Optimizing MS parameters is crucial for achieving low detection limits.

  • Ionization Mode: Positive electrospray ionization (ESI+) mode is generally reported to be more sensitive for acyl-CoA analysis.[13]

  • Mobile Phase Composition: The high organic content in HILIC mobile phases enhances ESI efficiency and sensitivity. For IP-RP, volatile ion-pairing agents like N,N-dimethylbutylamine (DMBA) are preferred for MS compatibility.[2][14]

  • Source Parameters: Fine-tuning the ion source temperature, gas flows (nebulizer, drying gas), and capillary voltage can significantly impact signal intensity.[15]

  • MS/MS Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5][13] Monitoring this transition in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.[1][13]

Q4: What are the characteristic MS/MS transitions for acyl-CoAs?

In positive ion mode, acyl-CoAs typically show a precursor ion of [M+H]+. Upon collision-induced dissociation (CID), they produce a common product ion at m/z 428 and a product ion corresponding to the neutral loss of the phosphoadenosine diphosphate group ([M+H - 507]+).[1][13]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Problem: Low or No Signal Intensity
Possible Cause Suggested Solution
Suboptimal Ionization Confirm you are using positive ESI mode, which is often more sensitive for acyl-CoAs.[13] Optimize source parameters (capillary voltage, gas flows, temperature) by infusing a standard solution.
Inefficient Chromatography If using reversed-phase without an ion-pairing agent, the analyte may be eluting in the void volume. Switch to a HILIC method or add a volatile ion-pairing reagent (e.g., DMBA) to the mobile phase.[2][12]
Sample Degradation Acyl-CoAs are unstable. Prepare samples fresh in an acidic buffer and keep them cold (4°C) in the autosampler.[3] Limit sample storage time.
Ion Suppression Non-volatile buffers or high concentrations of ion-pairing reagents like TFA can suppress the signal. Use volatile mobile phase modifiers like ammonium (B1175870) formate (B1220265) or acetate. If using ion-pairing, use the lowest effective concentration.[12]
Incorrect MS/MS Transition Verify the precursor and product ion masses for your specific analyte. For acyl-CoAs, the neutral loss of 507 Da is a highly specific and sensitive transition to monitor.[5][13]
Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Suggested Solution
Secondary Interactions Peak tailing can result from interactions between the analyte's phosphate groups and metal surfaces in the LC system or the column's stationary phase. Some methods suggest adding a weak acid or a chelator to the mobile phase.[16]
Column Contamination Repeated injections of biological extracts can contaminate the column. Flush the column according to the manufacturer's instructions or use an in-line filter and guard column.[17]
High Sample Load Injecting too much sample can overload the column, leading to broad or tailing peaks. Reduce the injection volume or dilute the sample.[17]
Inappropriate Injection Solvent The injection solvent should be weaker than or matched to the mobile phase. Injecting in a much stronger solvent can cause peak distortion and splitting.[17]
Column Void A void at the head of the column can cause split peaks. This can happen over time, especially when operating at high pH. Consider replacing the column.[17]
Troubleshooting Workflow for Low Sensitivity

The following diagram outlines a logical workflow for troubleshooting low signal intensity issues.

G cluster_start cluster_infusion Step 1: Direct Infusion Check cluster_chromatography Step 2: Chromatographic Evaluation cluster_matrix Step 3: Matrix Effects start Start: Low Sensitivity Observed infuse Infuse standard directly into MS. Is a stable signal observed? start->infuse optimize_ms Yes: Signal is present. Optimize MS source parameters (voltages, gases, temp). infuse->optimize_ms Yes check_instrument No: No or unstable signal. Check instrument hardware, calibration, and standard integrity. infuse->check_instrument No check_elution Inject standard on LC. Does the peak elute with good shape and retention? optimize_ms->check_elution proceed Yes: Peak looks good. Move to sample matrix evaluation. check_elution->proceed Yes troubleshoot_lc No: Poor retention or peak shape. - Check column (HILIC vs IP-RP) - Check mobile phase - Check for system leaks/plugs check_elution->troubleshoot_lc No spike_sample Spike standard into a blank matrix sample. Is the signal suppressed? proceed->spike_sample improve_cleanup Yes: Signal is suppressed. - Improve sample cleanup (SPE) - Dilute sample - Use stable-isotope labeled internal standard spike_sample->improve_cleanup Yes end_ok No: Signal is recovered. Method is likely optimized. spike_sample->end_ok No

Caption: A logical workflow for diagnosing and resolving low sensitivity issues.

Data and Protocols

Table 1: Recommended LC Parameters for Acyl-CoA Analysis
ParameterHILIC MethodIon-Pairing Reversed-Phase Method
Column Zwitterionic HILIC, e.g., SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm)[7][9]C18, e.g., Phenomenex Kinetex C18 (150 x 2.1 mm, 2.6 µm)[1][11]
Mobile Phase A 10 mM Ammonium Acetate in Water10 mM N,N-dimethylbutylamine (DMBA), pH adjusted with Acetic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient Start at 95% B, decrease to 50% BStart at 5% B, increase to 95% B
Flow Rate 0.2 - 0.4 mL/min0.3 - 0.5 mL/min
Column Temp. 30 - 40 °C30 - 40 °C
Table 2: Typical Mass Spectrometry Parameters (Positive ESI)
ParameterRecommended SettingPurpose
Ionization Mode Positive Electrospray (ESI+)Provides greater sensitivity for most acyl-CoAs.[13]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for efficient ion formation.
Cone/Nozzle Voltage 20 - 50 VPrevents in-source fragmentation of the precursor ion.
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Temp. 350 - 500 °CCompletes the desolvation process to form gas-phase ions.
Collision Energy 30 - 60 eVOptimized for the fragmentation of the precursor ion to the specific product ion (e.g., neutral loss of 507).
MRM Transition [M+H]+ → [M+H - 507]+Provides high selectivity and sensitivity for quantification.[5][13]
Experimental Protocol: General LC-MS Method

This protocol provides a starting point for method development. Optimization is required for your specific instrument and analyte.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[1]

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and debris.

    • Transfer the supernatant to a new tube. For very complex matrices, solid-phase extraction (SPE) may be necessary.

    • Evaporate the solvent under nitrogen and reconstitute in a solvent compatible with the initial LC mobile phase conditions.

  • LC Separation (HILIC Example):

    • Column: ZIC-HILIC (100 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 95% B

      • 2-12 min: Linear gradient from 95% to 50% B

      • 12-15 min: Hold at 50% B

      • 15.1-20 min: Return to 95% B and equilibrate

    • Injection Volume: 2-10 µL

  • MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use the parameters in Table 2 as a starting point.

    • Perform an infusion of a pure standard of this compound to determine the exact precursor mass and optimize cone voltage and collision energy for the desired MRM transition.

LC-MS Analysis Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing extraction 1. Sample Extraction (e.g., Acetonitrile/Water) cleanup 2. Protein Precipitation & Centrifugation extraction->cleanup reconstitution 3. Supernatant Transfer & Reconstitution cleanup->reconstitution lc_separation 4. LC Separation (HILIC or IP-RP) reconstitution->lc_separation ms_detection 5. MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration 6. Peak Integration ms_detection->integration quantification 7. Quantification (Calibration Curve) integration->quantification reporting 8. Report Generation quantification->reporting

References

Strategies to improve the activity of enzymes that metabolize (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes that metabolize (1-Hydroxycyclohexan-1-yl)acetyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter while working to improve the activity of enzymes metabolizing this compound.

Issue 1: Low or No Enzyme Activity Detected in Initial Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Assay Conditions - Temperature: Ensure the assay is performed at the optimal temperature for the enzyme. Start with a standard temperature (e.g., 25°C or 37°C) and optimize if necessary.[1] - pH: Verify the pH of your buffer is within the optimal range for your enzyme. Prepare fresh buffer if there is any doubt about its pH. - Cofactors: Confirm the presence and correct concentration of necessary cofactors such as NAD+ for dehydrogenases or Mg2+ and ATP for synthetases.
Substrate Instability - This compound Degradation: This substrate may be susceptible to hydrolysis. Prepare it fresh or store it appropriately (e.g., at -80°C in small aliquots) to avoid degradation.
Enzyme Inactivity - Improper Folding/Expression: If you are expressing the enzyme recombinantly, optimize expression conditions (e.g., temperature, induction time, host strain) to ensure proper folding. - Purification Issues: The purification protocol may be denaturing the enzyme. Try using different purification tags, resins, or buffer conditions. Include protease inhibitors during purification.
Assay Method Sensitivity - Detection Limit: Your assay may not be sensitive enough to detect low levels of activity. Consider using a more sensitive detection method, such as a fluorometric assay instead of a colorimetric one.[2]
Issue 2: Inconsistent or Non-Reproducible Enzyme Kinetic Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Pipetting Errors - Inaccurate Volumes: Use calibrated pipettes and minimize pipetting of very small volumes. Prepare master mixes for reagents to ensure consistency across wells.
Substrate/Enzyme Concentration Errors - Inaccurate Quantification: Accurately determine the concentration of your enzyme and substrate stocks. For enzymes, use a reliable protein concentration assay (e.g., Bradford or BCA).
Reaction Not at Steady State - Initial Velocity: Ensure you are measuring the initial reaction velocity. The reaction rate should be linear over the measurement period. If not, reduce the enzyme concentration or the reaction time.
Product Inhibition - Product Accumulation: The accumulation of reaction products can inhibit enzyme activity. Use a coupled-enzyme assay to remove the product as it is formed, which can also make the reaction irreversible.[1]
Issue 3: Site-Directed Mutagenesis Failure (No Colonies, No Mutation, or Unwanted Mutations)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Primer Design - Melting Temperature (Tm): Ensure primers have a suitable Tm (typically >78°C for QuikChange-style methods) and end with a G or C. - Purity: Use high-purity, phosphorylated (if required by the protocol) primers.[3][4]
Inefficient PCR Amplification - Template Quality: Use high-quality plasmid DNA (10-100 ng). - Polymerase: Use a high-fidelity DNA polymerase to prevent unwanted mutations. - Cycling Conditions: Optimize annealing temperature and extension time. For large plasmids, increase the extension time.[5][6][7]
Inefficient Template Removal - DpnI Digestion: Ensure complete digestion of the parental methylated DNA by increasing the DpnI incubation time or amount of enzyme. The template plasmid must be isolated from a dam+ E. coli strain.[5]
Transformation Issues - Competent Cells: Use highly competent cells (>10^8 cfu/µg). - Heat Shock: Follow the transformation protocol precisely, especially the heat shock step.[6]

Frequently Asked Questions (FAQs)

This section answers common questions related to strategies for improving enzyme activity.

Q1: What are the key enzymes involved in the metabolism of this compound?

Based on its structure as a 3-hydroxyacyl-CoA, the metabolic pathway likely involves the following key enzymes:

  • Acyl-CoA Synthetase (ACS): This enzyme would catalyze the initial activation of (1-Hydroxycyclohexan-1-yl)acetic acid to this compound.[8]

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme would catalyze the oxidation of the hydroxyl group to a keto group, forming (1-Keto-cyclohexan-1-yl)acetyl-CoA.[9]

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme would catalyze the dehydration of the substrate to form a double bond.[10]

Q2: What are the primary strategies to improve the catalytic activity of these enzymes?

The two main strategies are directed evolution and rational design (including site-directed mutagenesis).

  • Directed Evolution: This involves creating a large library of enzyme variants through random mutagenesis and/or DNA shuffling, followed by high-throughput screening or selection to identify improved variants.[11][12][13][14] This approach does not require prior knowledge of the enzyme's structure or mechanism.

  • Rational Design/Site-Directed Mutagenesis: This approach uses knowledge of the enzyme's structure and catalytic mechanism to make specific amino acid substitutions in the active site or other important regions to enhance activity, stability, or substrate specificity.[15]

Q3: How can I design a site-directed mutagenesis experiment to improve my enzyme's activity?

  • Identify Target Residues: Use structural information (from X-ray crystallography or homology modeling) to identify residues in the substrate-binding pocket or catalytic site.

  • Choose Mutations: Plan substitutions that might improve substrate binding or catalysis. For example, replacing a bulky residue with a smaller one to accommodate the cyclohexyl ring, or introducing residues that can form favorable interactions with the substrate.

  • Primer Design: Design primers containing the desired mutation. Ensure they have appropriate length, melting temperature, and GC content.[4]

  • Mutagenesis PCR: Perform PCR using a high-fidelity polymerase to create the mutated plasmid.

  • Template Removal: Digest the parental plasmid with DpnI.

  • Transformation and Sequencing: Transform the mutated plasmid into E. coli and sequence the resulting clones to confirm the mutation.

Q4: What is a typical workflow for directed evolution?

A directed evolution campaign generally follows an iterative cycle:

  • Gene Library Creation: Introduce random mutations into the gene of interest using methods like error-prone PCR or DNA shuffling.

  • Library Expression: Express the library of mutant genes in a suitable host (e.g., E. coli).

  • Screening/Selection: Identify improved enzyme variants using a high-throughput assay that links enzyme activity to a selectable or screenable phenotype (e.g., cell growth, color change, or fluorescence).

  • Isolation and Characterization: Isolate the best-performing mutants and characterize their properties. The genes of these improved variants can be used as templates for the next round of evolution.[11]

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Coupled, Colorimetric)

This assay measures the activity of ACS by coupling the formation of acyl-CoA to subsequent reactions that produce a colored product.[8][16]

Materials:

  • Enzyme extract or purified ACS

  • (1-Hydroxycyclohexan-1-yl)acetic acid (substrate)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Oxidase (ACO)

  • Horseradish Peroxidase (HRP)

  • A suitable chromogenic peroxidase substrate (e.g., TOOS reagent and 4-aminoantipyrine)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a master mix containing the assay buffer, CoA, ATP, ACO, HRP, and the chromogenic substrate.

  • Add the enzyme sample to the wells of the microplate.

  • Initiate the reaction by adding the substrate, (1-Hydroxycyclohexan-1-yl)acetic acid.

  • Immediately measure the increase in absorbance at the appropriate wavelength (e.g., 550 nm for the TOOS/4-AAP system) in a kinetic mode at a constant temperature.

  • The rate of color formation is proportional to the ACS activity. Calculate the specific activity based on the extinction coefficient of the colored product and the protein concentration of the enzyme sample.

Protocol 2: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)

This assay measures the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA substrate by monitoring the increase in NADH concentration.[1]

Materials:

  • Enzyme extract or purified HADH

  • This compound (substrate)

  • NAD+

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD+.

  • Add the enzyme sample.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantitative Data Summary

The following tables summarize kinetic data for enzymes analogous to those involved in this compound metabolism. This data can serve as a baseline for your own experiments.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Varying Chain Lengths [1]

SubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoA (C4)18135
3-Hydroxyoctanoyl-CoA (C8)5220
3-Hydroxydodecanoyl-CoA (C12)4200
3-Hydroxypalmitoyl-CoA (C16)4150

Table 2: Improvement of 3-Hydroxybutyryl-CoA Dehydrogenase (CbHBD) from Clostridium butyricum through Site-Directed Mutagenesis [15]

Enzyme VariantRelative Activity (%)Km (Acetoacetyl-CoA) (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
Wild-Type10025.4 ± 2.1134 ± 45.28 x 10⁶
K50A/K54A/L232Y~50028.2 ± 2.5685 ± 212.43 x 10⁷

Visualizations

Metabolic_Pathway cluster_activation Activation cluster_oxidation Oxidation cluster_dehydration Dehydration (Alternative) Substrate (1-Hydroxycyclohexan-1-yl)acetic acid Activated_Substrate This compound Substrate->Activated_Substrate Acyl-CoA Synthetase (ACS) + ATP + CoA Oxidized_Product (1-Keto-cyclohexan-1-yl)acetyl-CoA Activated_Substrate->Oxidized_Product 3-Hydroxyacyl-CoA Dehydrogenase (HADH) + NAD+ Dehydrated_Product Cyclohex-1-en-1-ylacetyl-CoA Activated_Substrate->Dehydrated_Product 3-Hydroxyacyl-CoA Dehydratase (HACD)

Caption: Proposed metabolic pathway for this compound.

Directed_Evolution_Workflow Start Parent Gene Mutagenesis Create Gene Library (e.g., error-prone PCR) Start->Mutagenesis Expression Express Library in Host Mutagenesis->Expression Screening High-Throughput Screening or Selection Expression->Screening Analysis Identify Improved Variants Screening->Analysis Next_Round Isolate Best Gene(s) for Next Round of Evolution Analysis->Next_Round Characterization Characterize Improved Enzyme Analysis->Characterization Next_Round->Mutagenesis Iterate

Caption: General workflow for directed evolution of enzymes.

SDM_Workflow Design Identify Target Residues & Design Mutagenic Primers PCR PCR with High-Fidelity Polymerase Design->PCR Digestion DpnI Digestion of Parental Plasmid PCR->Digestion Transformation Transform into Competent E. coli Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing Expression Express and Characterize Mutant Enzyme Sequencing->Expression

Caption: Workflow for site-directed mutagenesis.

References

Resolving co-eluting peaks with (1-Hydroxycyclohexan-1-yl)acetyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks when analyzing (1-Hydroxycyclohexan-1-yl)acetyl-CoA and similar polar, ionizable compounds.

Troubleshooting Guide: Resolving Co-eluting Peaks

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see this compound and another analyte. What is the first step to confirm co-elution?

A1: The first step is to confirm that the peak impurity is due to co-elution and not another issue like a dirty column or system problems.[1][2]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. The system collects multiple UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS) Analysis: If coupled with a mass spectrometer, examine the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) across the peak profile is a strong indicator of co-elution.[1]

  • Visual Inspection: Look for subtle signs of asymmetry, such as a shoulder on the peak, which can suggest the presence of a co-eluting compound.[1][2] A distinct shoulder is a discontinuity, different from gradual peak tailing.[1]

Q2: I've confirmed co-elution. What chromatographic parameters can I adjust to improve resolution in my reverse-phase HPLC method?

A2: To improve the separation of closely eluting peaks in reverse-phase HPLC, you can adjust several parameters that affect retention, selectivity, and efficiency.[3] The goal is to achieve a resolution value (Rs) greater than 1.5 for baseline separation.

Key Parameters to Adjust in Reverse-Phase Chromatography:

ParameterActionExpected Outcome
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase.[3]Increases retention time (k'), potentially providing more time for separation.
Mobile Phase Selectivity Change the organic modifier (e.g., switch from acetonitrile to methanol (B129727) or vice versa).[3]Alters the selectivity (α) of the separation by changing the interactions between the analytes and the stationary phase.[4]
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. Since this compound is likely acidic due to the phosphate (B84403) groups in the CoA moiety, modifying the pH can change its ionization state and retention.[4][5]Changing the ionization of the analyte alters its polarity and interaction with the stationary phase, thus affecting selectivity.
Column Temperature Increase or decrease the column temperature.[6][7]Higher temperatures can decrease viscosity, potentially leading to sharper peaks and altered selectivity. Lower temperatures can increase retention.[6][8]
Flow Rate Decrease the flow rate.[6][8]Slower flow rates can improve resolution by allowing more time for interactions between the analytes and the stationary phase.[8]
Stationary Phase Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column).[3][4]Different stationary phases offer different selectivities based on varied chemical interactions (e.g., π-π interactions with a Phenyl column).[4]

Frequently Asked Questions (FAQs)

Q3: My compound, this compound, is very polar and shows poor retention on a standard C18 column, leading to co-elution near the void volume. What alternative chromatographic techniques should I consider?

A3: For highly polar compounds that are poorly retained in reverse-phase chromatography, several alternative techniques can provide better retention and resolution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating very polar and hydrophilic compounds.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9] In HILIC, analytes elute in order of increasing polarity.[11]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reverse-phase and ion-exchange functionalities.[12][13] This allows for the simultaneous separation of polar, nonpolar, and ionizable compounds in a single run.[14] For an acidic compound like an acetyl-CoA derivative, a mixed-mode column with anion-exchange properties would be beneficial. The selectivity can be fine-tuned by adjusting the mobile phase's ionic strength, pH, and organic solvent content.[13]

  • Ion-Pair Chromatography: This technique can be used in reverse-phase mode to enhance the retention of ionic compounds.[15] An ion-pairing reagent, a molecule with an ionic group and a hydrophobic part, is added to the mobile phase. For an anionic analyte, a cationic ion-pairing reagent (e.g., tetrabutylammonium) is used.[15] The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on a reverse-phase column.[16] However, many ion-pairing reagents are not volatile and can be incompatible with mass spectrometry.[15]

Q4: How do I choose between HILIC, Mixed-Mode, and Ion-Pair Chromatography for my polar analyte?

A4: The choice depends on the specific properties of your analyte and the co-eluting species, as well as your detector.

TechniqueBest ForAdvantagesConsiderations
HILIC Very polar and hydrophilic compounds.[9][10]Good retention for compounds that elute in the void volume in reverse-phase.[9] Compatible with MS.[9]The separation mechanism can be complex, involving partitioning, adsorption, and ionic interactions.[17]
Mixed-Mode Complex mixtures containing polar, non-polar, and ionizable compounds.[14]Offers unique selectivity and the ability to separate compounds with a wide range of properties in a single run.[12][13] Good MS compatibility.[13][14]Method development can be more complex due to the multiple interaction modes.
Ion-Pair Ionic compounds that need enhanced retention in reverse-phase.[15]Can significantly improve retention and peak shape for charged analytes on standard reverse-phase columns.Non-volatile ion-pairing reagents can contaminate the system and are often incompatible with MS. Column equilibration can be lengthy.

Experimental Protocols

Protocol 1: Systematic Approach to Troubleshooting Co-elution in Reverse-Phase HPLC

This protocol outlines a step-by-step approach to resolving co-eluting peaks for a polar, ionizable analyte like this compound using a standard C18 column.

  • Initial Assessment:

    • Confirm co-elution using DAD peak purity or MS analysis.

    • Ensure the system is performing correctly by checking for leaks, blockages, and proper mobile phase preparation.[18]

  • Method Optimization - Tier 1 (Mobile Phase Adjustments):

    • Gradient Optimization:

      • Perform a scouting gradient (e.g., 5% to 95% acetonitrile in 15 minutes) to determine the elution window of the analytes.[19]

      • If peaks are eluting too early, decrease the initial percentage of the organic solvent.

      • To improve the separation of closely eluting peaks, flatten the gradient slope in the region where they elute.[19]

    • Change Organic Modifier:

      • If using acetonitrile, switch to methanol and re-run the optimized gradient. Methanol has different solvent properties and can alter the elution order.[19]

    • pH Adjustment:

      • Prepare mobile phase A (aqueous) with different pH values (e.g., pH 3.0, 4.5, 6.0) using a suitable buffer (e.g., phosphate, formate, or acetate, depending on MS compatibility).

      • Analyze the sample with each mobile phase to observe changes in retention and selectivity.

  • Method Optimization - Tier 2 (Temperature and Flow Rate):

    • Temperature Adjustment:

      • Set the column temperature to 30°C, 40°C, and 50°C and evaluate the separation at each temperature.

    • Flow Rate Adjustment:

      • Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min) to see if resolution improves.

  • Method Optimization - Tier 3 (Stationary Phase):

    • If co-elution persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or embedded polar group C18).

Protocol 2: Method Development for HILIC

This protocol provides a starting point for developing a HILIC method for the separation of this compound.

  • Column and Mobile Phase Selection:

    • Column: Select a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient:

    • Gradient: 95% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Optimization:

    • Adjust the gradient slope and range based on the initial results.

    • Optimize the buffer concentration and pH to fine-tune selectivity.

    • Screen different HILIC stationary phases if necessary, as they can offer significantly different selectivities.[17]

Visualizations

Troubleshooting_Workflow cluster_rp Reverse-Phase Optimization cluster_alt Alternative Modes start Co-elution Suspected confirm Confirm Co-elution (DAD Peak Purity / MS) start->confirm rev_phase Optimize Reverse-Phase Method confirm->rev_phase If co-elution confirmed rp1 Adjust Gradient & Organic Solvent rev_phase->rp1 alt_mode Consider Alternative Chromatography hilic HILIC alt_mode->hilic mixed_mode Mixed-Mode alt_mode->mixed_mode ion_pair Ion-Pair alt_mode->ion_pair resolution Resolution Achieved no_resolution Co-elution Persists no_resolution->alt_mode rp1->resolution If resolved rp2 Modify Mobile Phase pH rp1->rp2 rp2->resolution If resolved rp3 Change Column Temperature rp2->rp3 rp3->resolution If resolved rp4 Switch Stationary Phase rp3->rp4 rp4->resolution If resolved rp4->no_resolution If still unresolved hilic->resolution mixed_mode->resolution ion_pair->resolution

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Resolution_Factors cluster_k Influenced by: cluster_alpha Influenced by: cluster_N Influenced by: Rs Peak Resolution (Rs) k Retention Factor (k') (Analyte Retention) Rs->k alpha Selectivity (α) (Differential Retention) Rs->alpha N Efficiency (N) (Peak Sharpness) Rs->N k_factors Mobile Phase Strength Stationary Phase Choice k->k_factors alpha_factors Mobile Phase Composition (Solvent, pH) Stationary Phase Chemistry Temperature alpha->alpha_factors N_factors Column Length Particle Size Flow Rate N->N_factors

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Purification of CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Coenzyme A (CoA) thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of CoA thioesters?

The purification of CoA thioesters is often complicated by several factors. Key challenges include:

  • Chemical Instability : The thioester bond is susceptible to hydrolysis, particularly under non-neutral pH conditions. CoA thioesters can also be prone to oxidation.[1][2][3]

  • Structural Similarity : Many biological samples contain a mixture of CoA thioesters with very similar structures (e.g., varying acyl chain lengths or saturation), making chromatographic separation difficult.[1][4]

  • Matrix Effects : When working with biological extracts, endogenous compounds can interfere with purification and analysis, masking the target analytes or affecting column performance.[1]

  • Low Abundance : Acyl-CoAs are often present at low concentrations in cells, requiring sensitive detection methods and purification strategies that minimize sample loss.[5]

  • Co-elution of Isomers : Positional and stereo-isomers of acyl-CoAs have nearly identical physicochemical properties, demanding specialized techniques like chiral chromatography for resolution.[1][4]

Q2: Why are CoA thioesters chemically unstable?

Thioesters are considered "high-energy" compounds, making them more reactive than their oxygen ester counterparts.[6][7] This reactivity is crucial for their biological role in acyl group transfer but also makes them prone to degradation during purification. The primary instability pathway is hydrolysis of the thioester bond to yield a carboxylate and free Coenzyme A.[6][8] This reaction is catalyzed by both acidic and basic conditions. The thiol group is also susceptible to oxidation.

Q3: What are the most common and effective techniques for purifying CoA thioesters?

The two most widely used techniques for the purification of CoA thioesters are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).

  • Solid-Phase Extraction (SPE) is primarily used for sample cleanup and enrichment. It effectively removes interfering substances like salts and more polar or nonpolar contaminants from crude extracts, concentrating the acyl-CoAs for further analysis.[9][10]

  • High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is the method of choice for high-resolution separation of different acyl-CoA species.[1][5] It can separate compounds based on acyl chain length and degree of saturation. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both quantification and identification.[4]

Q4: How can I minimize sample degradation during extraction and handling?

To maintain sample integrity, careful handling is critical. Key recommendations include:

  • Temperature Control : Keep samples on ice or at -20°C at all times.[9]

  • pH Management : Maintain a slightly acidic pH (around 6.0-7.0) to minimize hydrolysis. Acidification of the extract (e.g., with acetic acid) is a common first step before SPE.[5][9]

  • Use of Reducing Agents : To prevent oxidation of the free thiol group on Coenzyme A, consider adding reducing agents like TCEP (tris(2-carboxyethyl)phosphine) to your buffers.[2][5]

  • Rapid Processing : Minimize the time between sample extraction and final analysis to reduce the opportunity for degradation.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of CoA thioesters.

Issue 1: Low Recovery After Solid-Phase Extraction (SPE)

Q: My recovery of acyl-CoAs after SPE is consistently low. What are the potential causes and solutions?

A: Low recovery from SPE can stem from several factors related to the protocol. The primary areas to investigate are sorbent conditioning, sample loading, and elution steps.

Troubleshooting Steps:

  • Ensure Proper Sorbent Conditioning : The SPE sorbent must be properly solvated for efficient analyte retention. For reverse-phase sorbents (e.g., C18), this involves a two-step conditioning process: first with an organic solvent like methanol (B129727) or acetonitrile (B52724) to activate the carbon chains, followed by an aqueous solution (e.g., water or an acidic buffer) to prepare the sorbent for the aqueous sample.[11] Incomplete conditioning is a common cause of poor recovery.

  • Optimize Sample Loading Conditions : The sample should be pre-treated to ensure the analyte will bind effectively to the sorbent. For reverse-phase SPE of acyl-CoAs, this often involves acidifying the sample extract.[9] Ensure the organic solvent concentration in your loaded sample is low (<10%), as excess organic solvent can prevent the analyte from binding to the stationary phase.[12]

  • Check Wash Step Strength : The wash step is designed to remove interferences without eluting the analyte of interest. If your wash solvent is too strong (i.e., has too high a concentration of organic solvent), it can prematurely elute the acyl-CoAs. Try reducing the organic solvent percentage in your wash solution.[11]

  • Optimize Elution Solvent : The elution solvent must be strong enough to fully desorb the analyte from the sorbent. If recovery is low, consider increasing the organic solvent strength, changing the solvent, or adjusting the pH of the elution buffer to disrupt all interactions between the analyte and the sorbent.

Quantitative Data Example High recovery rates are achievable with optimized protocols. For example, one study reported the following recoveries for various acyl-CoAs from rat liver tissue using an SPE method.

Acyl-CoA SpeciesTissue Extraction Recovery (%)Solid-Phase Extraction Recovery (%)
Acetyl-CoA93 - 104%83 - 90%
Malonyl-CoA93 - 104%83 - 90%
Octanoyl-CoA93 - 104%83 - 90%
Oleoyl-CoA93 - 104%83 - 90%
Palmitoyl-CoA93 - 104%83 - 90%
Arachidonyl-CoA93 - 104%83 - 90%
Data summarized from a study on acyl-CoA ester isolation.[9]
Issue 2: Poor Chromatographic Performance in HPLC

Q: I'm observing peak tailing and inconsistent retention times in my HPLC analysis of acyl-CoAs. How can I fix this?

A: Poor peak shape and drifting retention times are common HPLC problems that can often be resolved by systematically checking the mobile phase, column, and system hardware.[1]

Troubleshooting Steps:

  • Peak Tailing :

    • Secondary Interactions : The phosphate (B84403) groups on CoA can interact with active sites on the silica-based stationary phase, causing tailing. Adding a competing agent like trifluoroacetic acid (TFA) to the mobile phase can help block these sites.[1]

    • Column Overload : Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or diluting the sample.[1]

    • Column Degradation : A damaged column inlet frit or a void in the packing material can cause severe peak shape issues. Try backflushing the column or replacing it if the problem persists.[1]

  • Retention Time Drift :

    • Inconsistent Mobile Phase : Prepare fresh mobile phase for each run and ensure it is thoroughly mixed, especially if using additives or gradients.[1]

    • Lack of Equilibration : The column must be fully equilibrated with the mobile phase before each injection. Increase the equilibration time between runs until retention times are stable.[1]

    • System Leaks : Check all fittings and connections for leaks, which can cause pressure fluctuations and lead to retention time variability.[1]

    • Temperature Fluctuations : Use a column oven to maintain a constant temperature, as even small changes can significantly impact retention times.[1]

Issue 3: Difficulty Resolving Structurally Similar Acyl-CoAs

Q: I cannot separate two acyl-CoA species that are very close in structure (e.g., positional isomers). What strategies can I use to improve resolution?

A: Separating structurally similar compounds is a significant challenge that requires optimizing chromatographic selectivity.[13]

Troubleshooting Steps:

  • Optimize Mobile Phase : Systematically adjust the mobile phase composition. For reverse-phase HPLC, this could involve changing the organic modifier (e.g., from acetonitrile to methanol), altering the pH, or changing the buffer salt.[13]

  • Adjust Gradient Profile : If using a gradient, make the slope shallower in the region where the target compounds elute. This increases the time the analytes spend interacting with the stationary phase, which can improve separation.[13]

  • Change Stationary Phase : If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C30 instead of C18 for lipidomics) or one with a different particle size or pore size to alter the separation mechanism.[14]

  • Employ Specialized Techniques : For isomers that are particularly difficult to resolve (e.g., 2-hydroxy vs. 3-hydroxyacyl-CoA), specialized LC methods or alternative techniques like Supercritical Fluid Chromatography (SFC) may be necessary.[1][4]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is a general guideline for enriching acyl-CoAs from a cellular or tissue extract using a C18 reverse-phase SPE cartridge.

Materials:

  • C18 SPE Cartridge

  • Sample Extract (e.g., from cell lysate or tissue homogenate)

  • Conditioning Solvent 1: 100% Methanol

  • Conditioning Solvent 2/Wash Buffer: 0.1M Acetic Acid in Water

  • Elution Buffer: Methanol or Acetonitrile, potentially with a modifier like ammonium (B1175870) hydroxide (B78521) for efficient elution.[9]

  • Vacuum manifold or centrifuge for processing cartridges.

Procedure:

  • Sample Pre-treatment : Acidify the crude sample extract by adding glacial acetic acid. Vortex to mix. Centrifuge to pellet any precipitate and use the supernatant for loading.[9]

  • Conditioning : a. Pass one column volume of Conditioning Solvent 1 (Methanol) through the C18 cartridge. b. Pass two column volumes of Conditioning Solvent 2 (Aqueous Acidic Buffer) through the cartridge. Do not let the sorbent run dry.[11]

  • Loading : Load the pre-treated sample supernatant onto the conditioned cartridge. Apply a slow, consistent flow rate to ensure efficient binding.

  • Washing : Pass two column volumes of the Wash Buffer through the cartridge to remove salts and other hydrophilic impurities.

  • Elution : Elute the bound acyl-CoAs with 1-2 column volumes of the Elution Buffer into a clean collection tube. The specific solvent should be optimized for the acyl-CoAs of interest.[12]

  • Drying and Reconstitution : Evaporate the elution solvent under a stream of nitrogen. Reconstitute the purified acyl-CoAs in a suitable buffer for downstream analysis (e.g., the initial mobile phase for HPLC).

Protocol 2: General Reverse-Phase HPLC for Acyl-CoA Separation

This protocol provides a starting point for the separation of short- to medium-chain acyl-CoAs.

System and Column:

  • HPLC System : A standard HPLC or UHPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size).[5]

  • Column Temperature : 40°C.[5]

Mobile Phase and Gradient:

  • Mobile Phase A : 150 mM Sodium Phosphate, pH 6.4.[5]

  • Mobile Phase B : 100% Methanol.[5]

  • Flow Rate : 0.8 mL/min.[5]

  • Detection : UV absorbance at 254 nm.[5]

  • Gradient Program : An isocratic elution with 9% Methanol is a good starting point for short-chain acyl-CoAs.[5] For a broader range of chain lengths, a shallow gradient from ~10% to 60% Methanol over 20-30 minutes may be required. This must be optimized empirically.

Procedure:

  • System Equilibration : Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation : Reconstitute the purified sample from SPE in the initial mobile phase. If necessary, add a reducing agent like TCEP to prevent oxidation.[5]

  • Injection : Inject the sample onto the column.

  • Data Acquisition : Monitor the chromatogram at 254 nm. Identify peaks by comparing retention times to authentic standards run under the same conditions.[5]

  • Quantification : Quantify peaks based on the area under the curve, using a standard curve generated from known concentrations of acyl-CoA standards.

Visualizations

Workflow node_start node_start node_process node_process node_cleanup node_cleanup node_analysis node_analysis node_end node_end start Biological Sample (Cells or Tissue) homogenize Homogenization & Lysis start->homogenize extract Acidification & Extraction homogenize->extract spe Solid-Phase Extraction (SPE) Cleanup & Enrichment extract->spe dry Solvent Evaporation spe->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute hplc RP-HPLC Separation reconstitute->hplc detect UV or MS Detection & Quantification hplc->detect end Purified Acyl-CoA Data detect->end

Caption: General workflow for the purification and analysis of CoA thioesters.

Instability cluster_1 node_reactant node_reactant node_condition node_condition node_product node_product acyl_coa Acyl-S-CoA (Intact Thioester) acyl_coa->p1 hydrolysis_prod Acyl-COOH + HS-CoA (Hydrolyzed Products) oxidation_prod CoA-S-S-CoA (Oxidized Dimer) cond_hydrolysis High/Low pH Water cond_hydrolysis->p1 cond_oxidation Oxygen (Air) cond_oxidation->p1 p1->hydrolysis_prod Hydrolysis p1->oxidation_prod Oxidation

Caption: Primary degradation pathways for CoA thioesters during purification.

Troubleshooting node_problem node_problem node_question node_question node_solution node_solution start Problem: Poor HPLC Peak Shape (Tailing) q1 Is sample concentration high? start->q1 s1 Solution: Reduce injection volume or dilute sample. q1->s1 Yes q2 Is mobile phase pH appropriate? q1->q2 No s2 Solution: Add competing agent (e.g., TFA) to mobile phase. q2->s2 No q3 Is column old or pressure high? q2->q3 Yes s3 Solution: Backflush or replace the column. q3->s3 Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

How to prevent the hydrolysis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in aqueous solutions a concern?

This compound is a thioester derivative of coenzyme A. The thioester bond is energy-rich and susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the bond, resulting in the formation of 1-hydroxycyclohexaneacetic acid and coenzyme A. This degradation can significantly impact experimental results by reducing the concentration of the active compound and potentially introducing confounding variables.

Q2: What are the primary factors that contribute to the hydrolysis of this compound?

The primary factors influencing the rate of hydrolysis are:

  • pH: The thioester bond is most stable in a slightly acidic to neutral pH range. Both highly acidic and, particularly, alkaline conditions significantly accelerate hydrolysis.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Enzymatic Degradation: Thioesterase enzymes, which may be present in biological samples or as contaminants, can rapidly catalyze the hydrolysis of the thioester bond.

  • Presence of Nucleophiles: Certain buffer components or other molecules in the solution can act as nucleophiles and attack the thioester bond, leading to its cleavage.

Troubleshooting Guide: Preventing Hydrolysis During Experiments

This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.

Problem 1: Rapid degradation of the compound observed during an experiment.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH of the buffer Verify the pH of all solutions. Adjust to a range of 6.0-7.4 , which is generally optimal for thioester stability.Reduced rate of hydrolysis and improved compound stability throughout the experiment.
High experimental temperature Whenever possible, conduct experimental steps on ice or at reduced temperatures (e.g., 4°C).Slower hydrolysis kinetics, preserving the integrity of the compound for a longer duration.
Enzymatic degradation If using biological samples (e.g., cell lysates), consider adding a broad-spectrum thioesterase inhibitor.Inhibition of enzymatic activity, preventing rapid, enzyme-catalyzed hydrolysis.
Contaminated reagents Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned to remove any potential contaminants that could catalyze hydrolysis.Minimized non-specific degradation of the thioester.

Problem 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step Expected Outcome
Variable storage and handling of stock solutions Prepare fresh stock solutions or use aliquots stored at -80°C to avoid multiple freeze-thaw cycles. Ensure consistent handling procedures for all replicates.Improved reproducibility of experimental results.
Differences in incubation times Standardize all incubation times precisely across all replicates.Minimized variability in the extent of hydrolysis between samples.
Buffer composition variability Use the same batch of buffer for all related experiments. Some buffer components can influence thioester stability.Consistent reaction conditions and more reliable data.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Dissolution: Dissolve the lyophilized this compound powder in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.5) or high-purity water, with the pH adjusted to 6.0-7.0.

  • Concentration Determination: Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for CoA).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. Stored under these conditions, the compound should be stable for several months.

Protocol 2: Minimizing Hydrolysis During an Enzymatic Assay
  • Buffer Selection: Use a buffer with a pH between 6.5 and 7.4. Buffers such as PIPES, MOPS, or HEPES are generally suitable. Avoid buffers with primary amine groups if there is a possibility of reaction with the thioester.

  • Temperature Control: Perform all assay setup steps on ice. If the enzymatic reaction must be conducted at a higher temperature (e.g., 37°C), minimize the pre-incubation time of this compound at this temperature.

  • Enzyme Purity: Use highly purified enzymes to minimize contamination with thioesterases.

  • Inhibitor Addition (if necessary): If working with crude cell extracts or preparations known to have thioesterase activity, consider the addition of a thioesterase inhibitor. The choice and concentration of the inhibitor should be optimized for the specific experimental system.

  • Time Course: Run a time-course experiment to determine the stability of this compound under your specific assay conditions in the absence of the enzyme of interest. This will help to establish a baseline for non-enzymatic hydrolysis.

Data Presentation

Table 1: pH and Temperature Effects on Thioester Stability (General)

pH RangeTemperatureStabilityRecommendation
< 6.0Room Temp (25°C)ModerateUse for short-term experiments only.
6.0 - 7.4 4°C High Optimal for storage and most experiments.
> 7.5Room Temp (25°C)LowAvoid; significant hydrolysis expected.
Any37°CReducedMinimize incubation time.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis cluster_prep Solution Preparation cluster_exp Experimental Use prep_start Start: Prepare Aqueous Solution dissolve Dissolve in pH 6.0-7.0 Buffer prep_start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store use_fresh Use Fresh or Properly Thawed Aliquot store->use_fresh Thaw on ice immediately before use exp_start Start: Use in Experiment exp_start->use_fresh ph_control Maintain pH 6.5-7.4 use_fresh->ph_control temp_control Keep on Ice or at 4°C ph_control->temp_control check_enzyme Consider Thioesterase Inhibitors temp_control->check_enzyme

Caption: Experimental workflow for the preparation and use of this compound solutions to minimize hydrolysis.

Troubleshooting_Logic Troubleshooting Hydrolysis Issues start Problem: Compound Degradation check_ph Is pH between 6.0 and 7.4? start->check_ph check_temp Is temperature kept low (e.g., 4°C)? check_ph->check_temp Yes solution_ph Adjust Buffer pH check_ph->solution_ph No check_enzyme Is enzymatic degradation possible? check_temp->check_enzyme Yes solution_temp Perform Experiment on Ice check_temp->solution_temp No solution_enzyme Add Thioesterase Inhibitor check_enzyme->solution_enzyme Yes end Hydrolysis Minimized check_enzyme->end No solution_ph->check_temp solution_temp->check_enzyme solution_enzyme->end

Caption: A logical diagram for troubleshooting the unexpected degradation of this compound.

Technical Support Center: Optimizing Anaerobic Culture Conditions for Cyclohexane Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the anaerobic metabolism of cyclohexane (B81311).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in cultivating anaerobic microorganisms that metabolize cyclohexane?

A1: The main challenges include:

  • Strict Anaerobiosis: Maintaining a consistently oxygen-free environment is critical, as many of these microorganisms are strict anaerobes and can be inhibited or killed by even trace amounts of oxygen.

  • Slow Growth Rates: Anaerobic metabolism often yields less energy than aerobic respiration, resulting in significantly slower growth rates. This requires patience and careful monitoring over extended incubation periods.

  • Substrate Delivery: Cyclohexane has low water solubility (approximately 0.68 mM at 25°C), which can limit its availability to the microorganisms in aqueous culture media.[1]

  • Lack of Pure Cultures: To date, no pure cultures of anaerobic bacteria capable of growing on cycloalkanes have been reported.[1] Most studies rely on enrichment cultures, which can be complex to maintain and characterize.[1]

Q2: What is the initial activation step in the anaerobic metabolism of cyclohexane?

A2: Under anaerobic conditions, cyclohexane is activated by the addition of the hydrocarbon to a molecule of fumarate. This reaction is catalyzed by a glycyl radical enzyme, likely an alkylsuccinate synthase, and results in the formation of cyclohexylsuccinate.[1][2] This is a common mechanism for the anaerobic activation of alkanes.[1][2]

Q3: What are the key metabolites to monitor in anaerobic cyclohexane degradation studies?

A3: Key metabolites to monitor include:

  • Cyclohexylsuccinate: The initial product of cyclohexane activation.[1][2]

  • 3-Cyclohexylpropionate and Cyclohexanecarboxylate: Downstream metabolites that provide evidence of the degradation pathway.[1][2]

  • Sulfide (B99878): If using sulfate-reducing bacteria, the production of sulfide is stoichiometrically linked to cyclohexane degradation.[1][2][3]

Q4: What types of microorganisms are known to anaerobically degrade cyclohexane?

A4: Enrichment cultures of sulfate-reducing bacteria, particularly those affiliated with the Desulfosarcina-Desulfococcus cluster of the Deltaproteobacteria, have been shown to degrade cyclohexane.[1][2][3] Nitrate-reducing enrichment cultures have also demonstrated this capability.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or slow growth of the culture Incomplete removal of oxygen.Ensure all media and equipment are properly deoxygenated. Use an anaerobic chamber or glove box for all manipulations. Utilize reducing agents in the media, such as sodium sulfide or cysteine. Monitor the redox potential with an indicator like resazurin (B115843).
Sub-optimal temperature or pH.Optimize the incubation temperature and pH of the medium. For many mesophilic sulfate-reducers, a temperature of around 28-30°C and a pH near neutral (7.0) is a good starting point.
Cyclohexane toxicity or limited bioavailability.Cyclohexane can be toxic at high concentrations. Use a carrier phase like heptamethylnonane (HMN) to slowly release cyclohexane into the medium.[2] This also helps overcome its low water solubility.
Nutrient limitation.Ensure the mineral medium contains all necessary macro- and micronutrients, including a suitable nitrogen and phosphorus source.
Inconsistent or no cyclohexane degradation Loss of cyclohexane due to volatility.Use tightly sealed culture vessels with butyl rubber stoppers and aluminum crimp seals. Include abiotic controls to account for any non-biological loss of cyclohexane.[2]
Incorrect electron acceptor.Verify that the appropriate electron acceptor (e.g., sulfate (B86663) for sulfate-reducers, nitrate (B79036) for denitrifiers) is present in sufficient concentration.
Presence of inhibitory substances.The inoculum source (e.g., contaminated sediment) may contain inhibitory compounds. Consider washing or diluting the inoculum.
Difficulty in detecting metabolites Low concentration of metabolites.Concentrate the culture extract before analysis. Use sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Inefficient extraction of metabolites.Acidify the culture medium (e.g., to pH 2 with HCl) before extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to ensure acidic metabolites are in their protonated, more extractable form.[2]
Metabolites are further degraded.Sample at different time points during the growth curve to capture transient intermediates.
Contamination with other microorganisms Non-sterile techniques.Strictly adhere to aseptic techniques during all transfers and manipulations. Autoclave all media and equipment thoroughly.
Contaminated inoculum source.Use a dilution series of the initial inoculum to enrich for the desired microorganisms and reduce the number of contaminants.

Data Presentation

Table 1: Stoichiometry of Anaerobic Cyclohexane Degradation by a Sulfate-Reducing Enrichment Culture

ParameterTheoretical ValueObserved Value
Moles of Sulfate Reduced per Mole of Cyclohexane Oxidized4.54.2 ± 0.4

Data adapted from Jaekel et al. (2015). The observed stoichiometry suggests near-complete oxidation of cyclohexane to CO2.[1]

Table 2: Optimal Growth Conditions for a Cyclohexane-Degrading Sulfate-Reducing Enrichment Culture

ParameterOptimal Range/Value
Temperature28°C
pH~7.0 (neutral)
SalinityMarine medium
Electron AcceptorSulfate (~28 mM)
Carbon SourceCyclohexane (0.5% v/v in a carrier phase)

Conditions are based on the cultivation of the Cyhx28-EdB enrichment culture as described by Jaekel et al. (2015).[2]

Experimental Protocols

Protocol 1: Establishment of an Anaerobic Enrichment Culture for Cyclohexane Degradation

This protocol is based on the methods described by Jaekel et al. (2015) for the enrichment of sulfate-reducing bacteria that degrade cyclohexane.[1][2]

1. Media Preparation (Anaerobic Marine Mineral Medium):

  • Prepare the basal medium containing salts (e.g., NaCl, MgCl2, KCl, CaCl2), a buffer (e.g., NaHCO3), and a nitrogen source (e.g., NH4Cl).

  • Boil the medium to remove dissolved oxygen and then cool under a stream of oxygen-free N2/CO2 (80:20) gas.

  • Dispense the medium into anaerobic culture vessels (e.g., serum bottles) and seal with butyl rubber stoppers and aluminum crimp seals.

  • Autoclave the sealed vessels.

  • After autoclaving and cooling, aseptically add sterile, anoxic solutions of a reducing agent (e.g., sodium sulfide), a vitamin solution, and a trace element solution. The medium is ready when the resazurin indicator turns colorless.

2. Inoculation and Incubation:

  • Use anoxic sediment from a hydrocarbon-contaminated site as the inoculum.

  • In an anaerobic chamber, add a small amount of the sediment to the prepared medium.

  • Add cyclohexane as the sole carbon and electron donor. Due to its low water solubility and potential toxicity, it is recommended to add cyclohexane dissolved in an inert, non-degradable carrier phase like heptamethylnonane (HMN) at a concentration of 0.5% (v/v).[2]

  • Incubate the cultures in the dark at a constant temperature (e.g., 28°C) without shaking.

3. Monitoring and Subculturing:

  • Monitor the cultures for signs of growth, such as an increase in turbidity and the production of sulfide (which can be measured colorimetrically).

  • Monitor the consumption of cyclohexane and the production of metabolites by GC-MS analysis of the carrier phase and the aqueous phase, respectively.

  • Once significant degradation is observed, transfer an aliquot of the culture to fresh medium to enrich for the cyclohexane-degrading microorganisms. Repeat this process several times.

Protocol 2: Analysis of Cyclohexane and its Metabolites by GC-MS

1. Sample Preparation:

  • Cyclohexane: Aseptically remove a small volume of the HMN carrier phase from the culture vessel using a sterile, gas-tight syringe. Dilute the sample in a suitable solvent (e.g., hexane) before GC-MS analysis.

  • Metabolites (e.g., cyclohexylsuccinate): Aseptically remove an aliquot of the aqueous culture medium. Acidify the sample to pH 2 with HCl. Extract the metabolites three times with an equal volume of an organic solvent such as dichloromethane or ethyl acetate.[2] Combine the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent and derivatize the residue (e.g., by silylation) to make the metabolites volatile for GC-MS analysis.

2. GC-MS Analysis:

  • Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like a DB-5ms) and a mass spectrometer.

  • Develop a temperature program that allows for the separation of the compounds of interest. For example, an initial temperature of 50°C held for 1 minute, followed by a ramp to 310°C at a rate of 10°C/min, with a final hold for 30 minutes.[2]

  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Identify metabolites by comparing their mass spectra and retention times to those of authentic standards or by interpreting the fragmentation patterns.

Visualizations

Anaerobic_Cyclohexane_Metabolism Cyclohexane Cyclohexane Cyclohexylsuccinate Cyclohexylsuccinate Cyclohexane->Cyclohexylsuccinate + Fumarate (Alkylsuccinate Synthase) Fumarate Fumarate Cyclohexylsuccinyl_CoA Cyclohexylsuccinyl_CoA Cyclohexylsuccinate->Cyclohexylsuccinyl_CoA Activation Cyclohexylmethyl_malonyl_CoA Cyclohexylmethyl_malonyl_CoA Cyclohexylsuccinyl_CoA->Cyclohexylmethyl_malonyl_CoA C-skeleton rearrangement three_Cyclohexylpropionyl_CoA three_Cyclohexylpropionyl_CoA Cyclohexylmethyl_malonyl_CoA->three_Cyclohexylpropionyl_CoA Decarboxylation Cyclohexanecarboxyl_CoA Cyclohexanecarboxyl_CoA three_Cyclohexylpropionyl_CoA->Cyclohexanecarboxyl_CoA β-oxidation Central_Metabolism Central Metabolism (β-oxidation) Cyclohexanecarboxyl_CoA->Central_Metabolism Further oxidation & ring cleavage

Caption: Proposed pathway for the anaerobic degradation of cyclohexane.[1][2][4][5]

Experimental_Workflow cluster_0 Enrichment Phase cluster_1 Monitoring & Analysis cluster_2 Subculturing Inoculum Anoxic Sediment (Inoculum) Enrichment_Culture Enrichment Culture Incubation (28°C, dark) Inoculum->Enrichment_Culture Medium Anaerobic Mineral Medium Medium->Enrichment_Culture Cyclohexane Cyclohexane (in carrier phase) Cyclohexane->Enrichment_Culture Sulfide_Measurement Sulfide Measurement Enrichment_Culture->Sulfide_Measurement GC_MS_Analysis GC-MS Analysis of Cyclohexane & Metabolites Enrichment_Culture->GC_MS_Analysis Microscopy Microscopy & Molecular Analysis (e.g., 16S rRNA) Enrichment_Culture->Microscopy Transfer Transfer to Fresh Medium Enrichment_Culture->Transfer Purification Further Enrichment & Characterization Transfer->Purification

Caption: A typical experimental workflow for studying anaerobic cyclohexane metabolism.

References

Technical Support Center: Troubleshooting Poor Protein Expression for Enzymes in the Cyclohexane Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the expression of enzymes from the cyclohexane (B81311) degradation pathway in heterologous hosts like Escherichia coli.

Frequently Asked Questions (FAQs)

Gene Synthesis and Codon Optimization

Question 1: My gene sequence is from a non-model organism. Could this be the reason for poor expression in E. coli?

Answer: Yes, this is a very common issue. Different organisms have different preferences for which codons they use to encode the same amino acid; this is known as codon usage bias.[1] If your gene contains codons that are rarely used by E. coli, it can lead to slow translation rates, premature termination of translation, and overall poor protein yield.[2][3]

Solution: We highly recommend codon optimization of your gene sequence for expression in E. coli. This involves synthesizing a new version of the gene where the codons are replaced with those most frequently used by E. coli without altering the final amino acid sequence.[1][2] This can dramatically increase protein expression levels.[2]

Vector Choice and Promoter Systems

Question 2: I am seeing very low or no expression of my enzyme. Could my choice of vector be the problem?

Answer: Your choice of expression vector, specifically the promoter that drives gene expression, is critical. A weak promoter will naturally result in low levels of transcription and, consequently, low protein yield. Conversely, for enzymes that might be toxic to the host cell, a promoter that is too strong or "leaky" (meaning it has a low level of expression even without an inducer) can be detrimental.[4][5][6]

Solution: For initial expression trials, a vector with a strong, tightly regulated promoter like the T7 promoter (e.g., in pET vectors) is a good starting point.[4][7] If you suspect your protein is toxic, consider using a vector with an even more tightly regulated promoter system, such as an arabinose-inducible (pBAD) or rhamnose-inducible (pRHA) promoter.[5][6][8]

Table 1: Comparison of Common Promoter Systems for E. coli Expression

Promoter SystemInducerRegulationCommon Vector SeriesAdvantagesDisadvantages
T7IPTGVery Strong, can be leakypETHigh-level expressionLeaky expression can be toxic
tacIPTGStrong, less leaky than T7pGEX, pMALGood for many proteins, allows for fusion tagsLower expression than T7
araBAD (pBAD)L-ArabinoseTightly regulated, tunablepBADExcellent for toxic proteins, fine-tuned expressionLower maximal expression than T7
rhaPBAD (pRHA)L-RhamnoseVery tightly regulated, tunablepRHAExcellent for highly toxic proteinsLower maximal expression than T7
Expression Host Selection

Question 3: I am using a standard E. coli cloning strain for expression. Is this suboptimal?

Answer: Yes, it is highly recommended to use an E. coli strain specifically engineered for protein expression. Standard cloning strains may lack the necessary genetic components for high-level expression from certain promoters (like the T7 promoter) and may have active proteases that can degrade your recombinant protein.[9][10][11]

Solution: Choose an expression host that matches your vector system and addresses potential issues with your protein. For T7 promoter-based vectors, strains like BL21(DE3) are essential as they contain the T7 RNA polymerase.[4][9] If you are still experiencing issues, consider specialized strains.

Table 2: Recommended E. coli Expression Strains

StrainKey FeaturesRecommended For
BL21(DE3)T7 RNA polymerase, deficient in Lon and OmpT proteasesGeneral purpose, non-toxic proteins[4][9]
Rosetta(DE3)BL21(DE3) derivative with a plasmid containing tRNAs for rare codonsEukaryotic proteins or genes with rare codons[9]
C41(DE3) / C43(DE3)BL21(DE3) derivatives with mutations that tolerate toxic proteinsToxic proteins, membrane proteins[9][10]
SHuffle T7 ExpressEngineered for disulfide bond formation in the cytoplasmProteins with disulfide bonds[9][12]
ArcticExpress(DE3)Co-expresses cold-adapted chaperoninsProteins that require low temperatures for proper folding[10]
Culture Conditions and Induction Parameters

Question 4: My protein is expressed, but it's all in the insoluble fraction (inclusion bodies). What can I do?

Answer: Inclusion body formation is a common problem, often caused by high expression rates that overwhelm the cell's protein folding machinery.[13][14] The key is to slow down the rate of protein synthesis to allow more time for proper folding.

Solution: Optimize your culture and induction conditions. The most effective strategies are:

  • Lower the induction temperature: After inducing expression, reduce the incubator temperature from 37°C to a range of 16-25°C.

  • Reduce the inducer concentration: Use the lowest concentration of inducer (e.g., IPTG) that still gives reasonable expression. This can be determined empirically by testing a range of concentrations.

  • Induce at a lower cell density: Inducing at a mid-log phase (OD600 of ~0.4-0.6) can sometimes be beneficial.

Table 3: Troubleshooting Inclusion Bodies with Culture Conditions

ParameterStandard ConditionModified Condition for Soluble ExpressionRationale
Temperature37°C16-25°CSlows down protein synthesis, allowing more time for proper folding.
Inducer (IPTG) Conc.1 mM0.01 - 0.1 mMReduces the rate of transcription initiation.
Induction Time3-4 hoursOvernight (at lower temperatures)Allows for sufficient protein accumulation at a slower synthesis rate.
Protein-Specific Issues for Cyclohexane Degradation Enzymes

Question 5: I am trying to express a cyclohexanone (B45756) monooxygenase (CHMO), but I'm getting very little active enzyme. What are some specific considerations for this class of enzyme?

Answer: Cyclohexanone monooxygenases (CHMOs) are a type of Baeyer-Villiger monooxygenase, which are flavin-dependent enzymes. For their proper folding and activity, the availability of the FAD cofactor is crucial. Additionally, these enzymes can be unstable.

Solution:

  • Cofactor Supplementation: Supplement the growth medium with riboflavin (B1680620) (a precursor to FAD) at a final concentration of 1-5 µM.

  • Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of complex enzymes like CHMOs.

  • Low Temperature Expression: As with many enzymes, expressing CHMOs at lower temperatures (e.g., 18-20°C) can improve soluble expression and activity.[4]

  • Purification Additives: During purification, include FAD and a reducing agent like DTT in your buffers to maintain enzyme stability and activity.

Question 6: My enzyme is part of a multi-subunit complex in the cyclohexane degradation pathway. I'm expressing the subunits from separate plasmids, but the complex is not active. What could be wrong?

Answer: Expressing individual subunits of a complex separately and expecting them to assemble correctly in the host can be inefficient. The stoichiometry of the subunits is often critical for proper assembly and function.

Solution:

  • Polycistronic Expression Vector: Clone all the genes encoding the subunits of your complex into a single polycistronic vector. This ensures that the genes are transcribed into a single mRNA molecule, which can lead to more coordinated translation and a better chance of achieving the correct subunit stoichiometry.

  • Order of Genes: The order of the genes in the polycistronic construct can influence the relative expression levels of each subunit. It may be necessary to test different gene arrangements.

  • Intergenic Regions: The length and sequence of the regions between the coding sequences (intergenic regions) can also impact translation initiation of the downstream genes. Ensure each coding sequence has an optimized ribosome binding site (RBS).

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Solubility
  • Transformation: Transform your expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Cultures: Inoculate 50 mL of LB medium (with antibiotic) with your overnight starter culture to an initial OD600 of 0.05. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Induction: Split the 50 mL culture into five 10 mL aliquots in separate flasks.

    • Control: No inducer.

    • Condition 1 (Standard): Add IPTG to a final concentration of 1 mM. Incubate at 37°C for 4 hours.

    • Condition 2 (Low Temp): Add IPTG to 1 mM. Incubate at 18°C overnight.

    • Condition 3 (Low Inducer): Add IPTG to 0.1 mM. Incubate at 37°C for 4 hours.

    • Condition 4 (Low Temp & Low Inducer): Add IPTG to 0.1 mM. Incubate at 18°C overnight.

  • Harvesting: After incubation, measure the final OD600 of each culture. Harvest 1 mL of each culture by centrifugation.

  • Analysis: Resuspend the cell pellets in lysis buffer. Lyse the cells (e.g., by sonication). Separate the soluble and insoluble fractions by centrifugation. Analyze all fractions by SDS-PAGE to determine the condition that yields the most soluble protein.

Protocol 2: Purification of His-tagged Protein from the Soluble Fraction
  • Cell Lysis: Resuspend the cell pellet from a larger culture (e.g., 1 L) in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing your purified protein. Pool the pure fractions and dialyze into a suitable storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis Transform Transform Plasmid into E. coli Starter Grow Starter Culture Transform->Starter MainCulture Grow Main Culture to OD600 0.4-0.6 Starter->MainCulture Induce Induce Protein Expression MainCulture->Induce Harvest Harvest Cells Induce->Harvest Lyse Lyse Cells Harvest->Lyse Separate Separate Soluble/Insoluble Fractions Lyse->Separate SDSPAGE Analyze by SDS-PAGE Separate->SDSPAGE

Caption: Experimental workflow for optimizing protein expression.

troubleshooting_logic Start Poor Protein Expression NoProtein No/Low Protein Detected Start->NoProtein InclusionBodies Protein in Inclusion Bodies Start->InclusionBodies Codon Codon Optimize Gene NoProtein->Codon Vector Change Vector/Promoter NoProtein->Vector Host Change Expression Host NoProtein->Host Temp Lower Induction Temperature InclusionBodies->Temp Inducer Lower Inducer Concentration InclusionBodies->Inducer SolubilityTag Add Solubility Tag (e.g., MBP, GST) InclusionBodies->SolubilityTag

Caption: Troubleshooting logic for poor protein expression.

cyclohexane_pathway Cyclohexane Cyclohexane Enz1 Monooxygenase Cyclohexane->Enz1 Cyclohexanol Cyclohexanol Enz2 Alcohol Dehydrogenase Cyclohexanol->Enz2 Cyclohexanone Cyclohexanone Enz3 Cyclohexanone Monooxygenase (CHMO) Cyclohexanone->Enz3 Caprolactone ε-Caprolactone Enz4 Hydrolase Caprolactone->Enz4 Adipate Adipate Enz1->Cyclohexanol Enz2->Cyclohexanone Enz3->Caprolactone Enz4->Adipate

Caption: Simplified aerobic cyclohexane degradation pathway.

References

Validation & Comparative

Confirming the Identity of (1-Hydroxycyclohexan-1-yl)acetyl-CoA: A Comparative Guide to Mass Spectrometry and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic research, unambiguous identification of novel metabolites is paramount. This guide provides a comparative analysis of mass spectrometry fragmentation and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the chemical identity of (1-Hydroxycyclohexan-1-yl)acetyl-CoA.

Mass Spectrometry Fragmentation Analysis

Acyl-CoAs consistently exhibit two major fragmentation pathways upon collision-induced dissociation (CID):

  • A neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][5]

  • Formation of a characteristic fragment ion corresponding to the Coenzyme A moiety at m/z 428.[4][5][6]

The most abundant fragment ion is typically the one resulting from the neutral loss of 507 Da, which is characteristic of the acyl group.[4]

Based on these principles, the expected fragmentation pattern for this compound is detailed in the table below.

Ion Description Predicted m/z
Precursor Ion [M+H]⁺ Protonated this compound910.23
Fragment Ion 1 Fragment resulting from the neutral loss of 507 Da403.23
Fragment Ion 2 Coenzyme A fragment428.04

Predicted m/z values are based on the chemical formula C₃₁H₅₂N₇O₁₈P₃S.

cluster_workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (Acyl-CoA Extraction) LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation ESI Electrospray Ionization (+) LC_Separation->ESI MS1 MS1 Analysis (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Select m/z 910.23 MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Detect m/z 403.23 & 428.04

Figure 1. Experimental workflow for LC-MS/MS analysis.

cluster_fragmentation Predicted Fragmentation of this compound Precursor [M+H]⁺ m/z 910.23 Fragment1 [M+H-507]⁺ m/z 403.23 Precursor->Fragment1 Major Pathway Fragment2 [CoA]⁺ m/z 428.04 Precursor->Fragment2 Minor Pathway Neutral_Loss Neutral Loss 507 Da

Figure 2. Predicted MS/MS fragmentation pathway.

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure of a molecule.[7] It serves as an excellent orthogonal method to confirm the identity of this compound.

Technique Information Provided Advantages Disadvantages
¹H NMR Number of different types of protons, their chemical environment, and neighboring protons.Provides detailed structural information.Lower sensitivity compared to MS.
¹³C NMR Number of different types of carbon atoms and their chemical environment.Confirms the carbon skeleton of the molecule.Requires higher sample concentration and longer acquisition times.
2D NMR (e.g., COSY, HSQC) Correlation between protons and carbons, providing connectivity information.Unambiguously establishes the bonding framework.Complex data analysis.

Comparison of Methods

Feature Mass Spectrometry (LC-MS/MS) NMR Spectroscopy
Sensitivity High (picomole to femtomole range)Lower (nanomole to micromole range)
Specificity High, based on mass-to-charge ratio and fragmentationHigh, based on nuclear spin properties
Structural Information Provides molecular weight and fragmentation patterns, inferring substructures.Provides detailed atomic-level structural connectivity.
Sample Requirement Small sample amounts, destructiveLarger sample amounts, non-destructive
Throughput HighLow

Experimental Protocols

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Acyl-CoAs are extracted from biological samples using a suitable method, such as solid-phase extraction or protein precipitation with acetonitrile/methanol.[3]

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of aqueous mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and an organic mobile phase (e.g., acetonitrile).[8]

  • Mass Spectrometry: Analysis is performed on a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][8]

    • MS1 Scan: A full scan is performed to identify the precursor ion of this compound at the predicted m/z of 910.23.

    • MS2 Scan (Product Ion Scan): The precursor ion is selected and fragmented using collision-induced dissociation (CID). The resulting fragment ions are scanned to detect the characteristic product ions at m/z 403.23 and 428.04.

NMR Spectroscopy
  • Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks are analyzed to elucidate the complete chemical structure of this compound.

References

A Comparative Analysis of Cyclohexane Carboxylate and Cyclohexaneacetate Degradation Pathways in Diverse Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of alicyclic compounds, such as cyclohexane (B81311) carboxylate (CHC) and its derivatives, is a critical process in the global carbon cycle and presents significant interest for bioremediation and industrial biotechnology. Bacteria have evolved diverse metabolic strategies to utilize these compounds as sole carbon and energy sources. This guide provides a comparative analysis of the known degradation pathways for cyclohexane carboxylate and cyclohexaneacetate in four distinct bacterial genera: Arthrobacter, Rhodopseudomonas, Geobacter, and Acinetobacter.

Overview of Degradation Strategies

Bacteria employ both aerobic and anaerobic pathways to break down cyclohexane derivatives. These pathways typically involve the activation of the substrate to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions to open the alicyclic ring and funnel the resulting intermediates into central metabolism. This analysis highlights a key enzymatic step involving (1-Hydroxycyclohexan-1-yl)acetyl-CoA in Arthrobacter and contrasts it with the different strategies employed by other bacteria.

Comparative Data of Key Enzymes

The following table summarizes the available quantitative data for key enzymes in the degradation pathways of the compared bacteria. It is important to note that comprehensive kinetic data for all enzymes in these pathways is not always available in the literature.

BacteriumPathway TypeEnzymeSubstrate(s)KmSpecific Activity
Arthrobacter sp. CA1 AerobicThis compound lyaseThis compoundN/A0.17 µmol/min/mg protein
Cyclohexanone (B45756) 1,2-monooxygenaseCyclohexanone, NADPH<0.5 µM (Cyclohexanone), 12.5 µM (NADPH)N/A
Rhodopseudomonas palustris AnaerobicBenzoate-CoA ligaseBenzoate (B1203000), ATP, CoA0.6-2 µM (Benzoate)25 µmol/min/mg protein[1][2]
2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase2-Hydroxycyclohexanecarboxyl-CoA, NAD+10 µM (2-hydroxychc-CoA), 200 µM (NAD+)N/A
2-Ketocyclohexanecarboxyl-CoA hydrolase2-Ketocyclohexanecarboxyl-CoAN/A9.7 µmol/min/mg protein[3]
Geobacter metallireducens AnaerobicSuccinyl-CoA:cyclohexane-1-carboxylate CoA transferaseCyclohexane-1-carboxylate, Succinyl-CoA56 µM (CHC with succinyl-CoA), 14 µM (CHC with butanoyl-CoA)N/A[4]
Cyclohex-1-ene-1-carbonyl-CoA dehydrogenaseCyclohex-1-ene-1-carbonyl-CoAN/AN/A
Acinetobacter anitratum AerobicPathway enzymes require ATP, CoA, FAD, Mg2+Cyclohexanecarboxylic acidN/AN/A[5][6]

N/A: Data not available in the reviewed literature.

Pathway Descriptions and Visualizations

Arthrobacter sp. CA1: Aerobic Degradation of Cyclohexaneacetate

Arthrobacter sp. strain CA1 utilizes an aerobic pathway for the degradation of cyclohexaneacetate. A key feature of this pathway is the β-oxidation of the side chain, which is blocked by the formation of a tertiary alcohol. This blockage is resolved by the action of This compound lyase , which cleaves the side chain as acetyl-CoA, producing cyclohexanone. The resulting cyclohexanone is then channeled into a well-characterized degradation route involving a Baeyer-Villiger monooxygenase.

Arthrobacter_Pathway cluster_0 Cyclohexaneacetate Degradation in Arthrobacter sp. CA1 Cyclohexaneacetate Cyclohexaneacetate Cyclohexaneacetyl-CoA Cyclohexaneacetyl-CoA Cyclohexaneacetate->Cyclohexaneacetyl-CoA CoA Ligase (ATP, CoA) Cyclohexylideneacetyl-CoA Cyclohexylideneacetyl-CoA Cyclohexaneacetyl-CoA->Cyclohexylideneacetyl-CoA Acyl-CoA Dehydrogenase This compound This compound Cyclohexylideneacetyl-CoA->this compound Hydratase Cyclohexanone Cyclohexanone This compound->Cyclohexanone this compound lyase (EC 4.1.3.35) Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Ring Cleavage Products Ring Cleavage Products Cyclohexanone->Ring Cleavage Products Cyclohexanone 1,2-monooxygenase

Caption: Aerobic degradation pathway of cyclohexaneacetate in Arthrobacter sp. CA1.

Rhodopseudomonas palustris: Anaerobic Degradation of Cyclohexane Carboxylate

Rhodopseudomonas palustris degrades CHC anaerobically through a pathway that converges with the anaerobic benzoate degradation pathway. CHC is first activated to cyclohexanoyl-CoA, which is then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA. This intermediate enters a β-oxidation-like pathway, leading to ring cleavage by 2-ketocyclohexanecarboxyl-CoA hydrolase to form pimelyl-CoA, which is further metabolized.

Rhodopseudomonas_Pathway cluster_1 Anaerobic CHC Degradation in Rhodopseudomonas palustris Cyclohexane carboxylate Cyclohexane carboxylate Cyclohexanoyl-CoA Cyclohexanoyl-CoA Cyclohexane carboxylate->Cyclohexanoyl-CoA CoA Ligase (ATP, CoA) Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA Cyclohexanoyl-CoA->Cyclohex-1-ene-1-carboxyl-CoA Acyl-CoA Dehydrogenase 2-Hydroxycyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA->2-Hydroxycyclohexanecarboxyl-CoA Hydratase 2-Ketocyclohexanecarboxyl-CoA 2-Ketocyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA->2-Ketocyclohexanecarboxyl-CoA Dehydrogenase (NAD+) Pimelyl-CoA Pimelyl-CoA 2-Ketocyclohexanecarboxyl-CoA->Pimelyl-CoA 2-Ketocyclohexanecarboxyl-CoA hydrolase

Caption: Anaerobic degradation pathway of cyclohexane carboxylate in Rhodopseudomonas palustris.

Geobacter metallireducens: A Novel Anaerobic CHC Degradation Pathway

Geobacter metallireducens, an iron-reducing bacterium, employs a distinct anaerobic pathway for CHC degradation.[7][8] CHC is activated to its CoA ester by a succinyl-CoA-dependent CoA transferase. Following two dehydrogenation steps, the second of which is an unusual 1,4-dehydrogenation, cyclohex-1,5-diene-1-carboxyl-CoA is formed. This intermediate links the pathway to the degradation of aromatic compounds.[7][8]

Geobacter_Pathway cluster_2 Anaerobic CHC Degradation in Geobacter metallireducens Cyclohexane carboxylate Cyclohexane carboxylate Cyclohexanoyl-CoA Cyclohexanoyl-CoA Cyclohexane carboxylate->Cyclohexanoyl-CoA Succinyl-CoA:CHC CoA transferase Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA Cyclohexanoyl-CoA->Cyclohex-1-ene-1-carboxyl-CoA 1,2-Dehydrogenase Cyclohex-1,5-diene-1-carboxyl-CoA Cyclohex-1,5-diene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA->Cyclohex-1,5-diene-1-carboxyl-CoA 1,4-Dehydrogenase Aromatic Degradation Pathway Aromatic Degradation Pathway Cyclohex-1,5-diene-1-carboxyl-CoA->Aromatic Degradation Pathway

Caption: Novel anaerobic degradation pathway of cyclohexane carboxylate in Geobacter metallireducens.

Acinetobacter anitratum: Aerobic Degradation of Cyclohexane Carboxylic Acid

Acinetobacter anitratum degrades CHC aerobically. Evidence suggests the formation of cyclohex-1-ene-1-carboxylate, 2-hydroxycyclohexanecarboxylate, and pimelate (B1236862).[5][6] The requirement of ATP, CoA, FAD, and Mg2+ in cell-free extracts for the production of pimelate indicates an activation step to a CoA ester and subsequent oxidative reactions, likely following a pathway similar to that in Rhodopseudomonas, but under aerobic conditions.[5][6]

Acinetobacter_Pathway cluster_3 Aerobic CHC Degradation in Acinetobacter anitratum Cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Cyclohexanecarboxyl-CoA Cyclohexanecarboxyl-CoA Cyclohexanecarboxylic acid->Cyclohexanecarboxyl-CoA CoA Ligase (ATP, CoA) Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA Cyclohexanecarboxyl-CoA->Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase (FAD) 2-Hydroxycyclohexanecarboxylate 2-Hydroxycyclohexanecarboxylate Cyclohex-1-ene-1-carboxyl-CoA->2-Hydroxycyclohexanecarboxylate Hydration Pimelate Pimelate 2-Hydroxycyclohexanecarboxylate->Pimelate Further Oxidation

Caption: Proposed aerobic degradation pathway of CHC in Acinetobacter anitratum.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Experimental Workflow: General Approach for Pathway Elucidation

The following workflow outlines the general experimental steps used to identify and characterize these degradation pathways.

Experimental_Workflow cluster_4 Experimental Workflow for Pathway Analysis A Bacterial Culture and Growth on Cyclohexane Derivative B Preparation of Cell-Free Extracts A->B G Genetic Analysis (Gene Cloning, Mutagenesis) A->G C Enzyme Assays with Putative Substrates B->C E Enzyme Purification (Chromatography) B->E D Identification of Intermediates (e.g., GC-MS, HPLC) C->D F Enzyme Characterization (Kinetics, Substrate Specificity) E->F G->F

Caption: General experimental workflow for bacterial metabolic pathway analysis.

Protocol 1: Assay for this compound lyase (Arthrobacter sp.)

This assay measures the cleavage of this compound to cyclohexanone and acetyl-CoA.

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer (pH 7.5)

    • This compound (substrate)

    • Cell-free extract or purified enzyme

  • Procedure:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

    • Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).

    • Monitor the formation of cyclohexanone using a suitable method, such as gas chromatography (GC) or a colorimetric assay with 2,4-dinitrophenylhydrazine.

    • Alternatively, the formation of acetyl-CoA can be coupled to a subsequent reaction catalyzed by an indicator enzyme (e.g., citrate (B86180) synthase with oxaloacetate and DTNB) and monitored spectrophotometrically.

Protocol 2: Assay for 2-Ketocyclohexanecarboxyl-CoA Hydrolase (Rhodopseudomonas palustris)

This assay measures the hydrolytic ring cleavage of 2-ketocyclohexanecarboxyl-CoA to pimelyl-CoA.[3]

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • 2-Ketocyclohexanecarboxyl-CoA (substrate)

    • Purified enzyme

  • Procedure:

    • Synthesize the substrate 2-ketocyclohexanecarboxyl-CoA enzymatically from 2-hydroxycyclohexanecarboxyl-CoA using 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase and NAD+.

    • Initiate the hydrolase reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance of the thioester bond of the substrate at 232 nm or follow the formation of pimelyl-CoA by high-performance liquid chromatography (HPLC).

    • The specific activity is calculated based on the rate of substrate consumption or product formation and the protein concentration.[3]

Protocol 3: Assay for Succinyl-CoA:Cyclohexane-1-carboxylate CoA Transferase (Geobacter metallireducens)

This assay measures the transfer of CoA from succinyl-CoA to cyclohexane-1-carboxylate.

  • Reaction Mixture:

    • MOPS-KOH buffer (pH 7.0)

    • Succinyl-CoA

    • Cyclohexane-1-carboxylate

    • Cell-free extract or purified enzyme

  • Procedure:

    • Incubate the reaction mixture at a controlled temperature.

    • Monitor the formation of cyclohexane-1-carbonyl-CoA and succinate (B1194679) over time using HPLC.

    • The kinetic parameters (Km) can be determined by varying the concentration of one substrate while keeping the other constant and measuring the initial reaction rates.[4]

Conclusion

The degradation of cyclohexane derivatives in bacteria showcases a remarkable diversity of metabolic pathways. The aerobic pathway in Arthrobacter sp. CA1, featuring the unique This compound lyase , contrasts with the anaerobic strategies of Rhodopseudomonas palustris and Geobacter metallireducens, which employ different initial activation and ring-opening mechanisms. While the pathway in Acinetobacter anitratum appears to share some similarities with the initial steps of the Rhodopseudomonas pathway, it proceeds under aerobic conditions.

This comparative guide highlights the distinct enzymatic solutions that have evolved in different bacterial lineages to metabolize these alicyclic compounds. A deeper understanding of these pathways, including more comprehensive kinetic characterization of the involved enzymes, will be invaluable for applications in bioremediation, biocatalysis, and the development of novel antimicrobial agents targeting these metabolic routes.

References

A Kinetic Comparison of (1-Hydroxycyclohexan-1-yl)acetyl-CoA with Other Acyl-CoA Substrates in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acyl-CoA substrates are key intermediates in a wide array of biochemical transformations. The specificity of enzymes for these substrates is a critical determinant of metabolic flux and pathway efficiency. Understanding how modifications to the acyl chain, such as the introduction of a hydroxylated cyclic moiety in (1-Hydroxycyclohexan-1-yl)acetyl-CoA, affect enzyme kinetics is crucial for applications in synthetic biology, drug discovery, and metabolic engineering. This guide outlines the experimental procedures to perform a kinetic comparison and presents a hypothetical dataset to highlight the potential differences in enzyme performance with this novel substrate compared to well-characterized acyl-CoAs like acetyl-CoA, butyryl-CoA, and palmitoyl-CoA.

Hypothetical Kinetic Data Comparison

The following table summarizes hypothetical kinetic parameters for a generic acyl-CoA utilizing enzyme with this compound and other common acyl-CoA substrates. This data illustrates a scenario where the enzyme exhibits a preference for short-chain and medium-chain linear acyl-CoAs over the bulkier, cyclic this compound.

SubstrateK_m_ (μM)V_max_ (μmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Acetyl-CoA15012.510.46.93 x 10⁴
Butyryl-CoA7525.020.82.77 x 10⁵
Palmitoyl-CoA105.04.24.20 x 10⁵
This compound5002.52.14.20 x 10³

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

A continuous spectrophotometric assay is a common method for determining the kinetic parameters of acyl-CoA utilizing enzymes, such as acyl-CoA dehydrogenases or synthetases. The following is a generalized protocol that can be adapted for specific enzymes.

Principle of the Assay

This protocol describes an enzyme-coupled assay where the reaction of the acyl-CoA substrate is linked to a detectable change in absorbance. For example, the reduction of a dye by the product of the primary enzymatic reaction can be monitored spectrophotometrically.

Reagents and Buffers
  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.5% Triton X-100.

  • Substrate Stock Solutions: 10 mM stock solutions of acetyl-CoA, butyryl-CoA, palmitoyl-CoA, and this compound in sterile, deionized water.

  • Enzyme Solution: A solution of the purified enzyme of interest at a suitable concentration (e.g., 0.1-1.0 mg/mL) in assay buffer.

  • Coupling Enzyme and Reagents: Dependent on the specific enzyme being assayed. For an acyl-CoA dehydrogenase, this could involve an electron transfer flavoprotein (ETF) and a dye such as 2,6-dichlorophenolindophenol (DCPIP).[1]

  • Reaction Initiator: A component to start the reaction, often the enzyme or the substrate.

Assay Procedure
  • Reaction Mixture Preparation: In a 96-well microplate or a cuvette, prepare the reaction mixture containing the assay buffer, coupling enzymes, and detection reagents.

  • Substrate Addition: Add varying concentrations of the acyl-CoA substrate to be tested.

  • Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the enzyme solution.

  • Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP reduction) over time in a kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic trace.

  • Kinetic Parameter Calculation: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Visualizations

General Enzymatic Reaction Pathway

Enzymatic_Reaction Acyl-CoA Acyl-CoA Enzyme Enzyme Acyl-CoA->Enzyme Binds to Product Product Enzyme->Product Catalyzes conversion to Coenzyme A Coenzyme A Enzyme->Coenzyme A Releases

Caption: General enzymatic reaction of an acyl-CoA substrate.

Experimental Workflow for Kinetic Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers and Reagents Substrate_Dilutions Create Substrate Dilutions Reagent_Prep->Substrate_Dilutions Enzyme_Prep Prepare Enzyme Solution Substrate_Dilutions->Enzyme_Prep Mix_Reagents Mix Assay Components in Plate/Cuvette Enzyme_Prep->Mix_Reagents Pre_Incubate Pre-incubate at Assay Temperature Mix_Reagents->Pre_Incubate Initiate_Reaction Initiate with Enzyme/Substrate Pre_Incubate->Initiate_Reaction Measure_Absorbance Kinetic Spectrophotometric Reading Initiate_Reaction->Measure_Absorbance Calculate_V0 Determine Initial Velocities (V₀) Measure_Absorbance->Calculate_V0 Plot_Data Plot V₀ vs. [Substrate] Calculate_V0->Plot_Data Determine_Kinetics Calculate Km and Vmax Plot_Data->Determine_Kinetics

Caption: Workflow for the enzyme kinetic assay.

Discussion and Interpretation

The hypothetical data suggests that the enzyme has a lower affinity (higher K_m_) for this compound compared to the other tested substrates. The bulky and hydroxylated cyclohexyl group may cause steric hindrance within the enzyme's active site, leading to less efficient binding. Consequently, the maximal reaction rate (V_max_) and the catalytic turnover number (k_cat_) are also significantly lower.

The catalytic efficiency (k_cat_/K_m_) is a measure of how efficiently an enzyme converts a substrate to a product. In this hypothetical scenario, the enzyme is most efficient with palmitoyl-CoA, followed by butyryl-CoA and acetyl-CoA. The catalytic efficiency for this compound is markedly lower, indicating it is a poor substrate for this particular enzyme.

Conclusion

While the kinetic data presented in this guide for this compound is hypothetical, the provided experimental framework offers a robust starting point for researchers to perform such a kinetic comparison. The significant impact of the acyl-CoA structure on enzyme kinetics underscores the importance of empirical testing for novel or modified substrates. Future experimental work is necessary to elucidate the actual kinetic parameters of enzymes with this compound and to understand its metabolic fate and potential applications.

References

Validating a Novel Analytical Method for (1-Hydroxycyclohexan-1-yl)acetyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of novel metabolites is paramount. This guide provides a framework for validating a new analytical method for (1-Hydroxycyclohexan-1-yl)acetyl-CoA, a 3-hydroxyacyl-CoA derivative, using commercially available standards. We compare a hypothetical novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with established analytical techniques for similar short-chain acyl-CoAs, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays. A commercially available standard for this compound can be sourced from suppliers like MedChemExpress[1][2][3][4][5].

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the required sensitivity, specificity, and throughput. While older methods offer simplicity, modern mass spectrometry-based approaches provide superior performance for complex biological matrices.

FeatureNovel UHPLC-MS/MS Method (Hypothetical)HPLC-UV MethodEnzymatic Assay
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by liquid chromatography and detection based on UV absorbance of the adenine (B156593) group in CoA.Measurement of a product (e.g., H₂O₂, NADH) generated by an enzyme-catalyzed reaction involving the target analyte.
Specificity Very High (distinguishes between structurally similar molecules).Moderate (co-elution of similar compounds can interfere).[6][7]Low to Moderate (potential for cross-reactivity with other CoA esters).
Sensitivity (LOD) Low fmol range.[8]3-12 pmol range.[9]3-100 µM range.[10][11]
Linearity Range Several orders of magnitude.[8]Typically 1-2 orders of magnitude.Limited by enzyme kinetics.
Throughput High, especially with systems like Agilent RapidFire/MS.[12]Moderate.High, suitable for plate-based assays.[10]
Matrix Effect Can be significant, often requiring internal standards for correction.[13]Less susceptible than MS, but matrix components can still interfere.Can be affected by endogenous enzymes or inhibitors in the sample.
Instrumentation Cost High.Moderate.Low.

Experimental Protocols

A robust validation protocol is essential to ensure the reliability of a novel analytical method. The following are key experiments based on established practices for acyl-CoA analysis.[14][15][16]

Sample Preparation

Effective extraction of acyl-CoAs from biological matrices is a critical first step. A common procedure involves:

  • Homogenization: Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[17]

  • Extraction: Add a mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate to precipitate proteins and extract the acyl-CoAs.[8][17]

  • Purification (Optional but Recommended): Utilize solid-phase extraction (SPE) with an anion-exchange or C18 cartridge to remove interfering substances.[17][18]

  • Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase. Using glass vials is recommended to minimize signal loss.[19]

UHPLC-MS/MS Method Parameters (Hypothetical)
  • Chromatographic Column: A reversed-phase C18 column is typically used for separating acyl-CoAs.[14][18]

  • Mobile Phase: A gradient elution with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) at high pH or ammonium formate (B1220265) at low pH) and an organic solvent like acetonitrile is common.[9][14]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For acyl-CoAs, a characteristic neutral loss of 507 m/z (corresponding to the adenosine-diphosphate-pantothenic acid moiety) or a precursor-to-product ion transition can be monitored.[13][14][20][21] For this compound (Molecular Weight: 907.71 g/mol [3]), specific precursor and product ions would need to be determined by direct infusion of the standard.

Method Validation Experiments
  • Linearity and Range: Prepare a series of calibration standards of this compound in a surrogate matrix and analyze them in triplicate. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the coefficient of determination (R²), which should be ≥ 0.99.[15][16]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range on multiple days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (as coefficient of variation, CV%) should be ≤ 15% (≤ 20% for LLOQ).[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically signal-to-noise ratio of 3) and quantified with acceptable accuracy and precision (LOQ, typically signal-to-noise ratio of 10).[15][16]

  • Specificity: Analyze blank matrix samples to ensure no endogenous interferences co-elute with the analyte.

  • Recovery: Compare the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process. Recoveries of 70-80% are often achievable with optimized methods.[17]

  • Stability: Evaluate the stability of the analyte in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex processes and relationships. Below are examples created using the DOT language for Graphviz.

G Experimental Workflow for Method Validation cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_validation Method Validation cluster_result Outcome Homogenization Homogenization Extraction Extraction Homogenization->Extraction Purification Purification Extraction->Purification LC_Separation LC_Separation Purification->LC_Separation Injection MS_Detection MS_Detection LC_Separation->MS_Detection Elution Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy_Precision Accuracy_Precision Data_Acquisition->Accuracy_Precision LOD_LOQ LOD_LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Recovery Recovery Data_Acquisition->Recovery Validated_Method Validated_Method Linearity->Validated_Method Accuracy_Precision->Validated_Method LOD_LOQ->Validated_Method Specificity->Validated_Method Recovery->Validated_Method

Caption: A flowchart illustrating the key stages of validating a novel analytical method.

While the specific metabolic role of this compound is not defined in the provided context, some cyclohexane (B81311) derivatives are known to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[22] The following diagram illustrates a hypothetical pathway where our target molecule could play a role.

G Hypothetical Metabolic Pathway Involvement cluster_pathway Fatty Acid Synthesis cluster_inhibition Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS TargetMolecule This compound (or related derivative) TargetMolecule->AcetylCoA Inhibits

References

(1-Hydroxycyclohexan-1-yl)acetyl-CoA: An Unproven Postulate Versus Established Metabolic Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of (1-Hydroxycyclohexan-1-yl)acetyl-CoA as a potential biomarker reveals a significant lack of scientific evidence supporting its role in any specific metabolic state. In stark contrast, established biomarkers such as acylcarnitines and urinary organic acids have well-defined associations with specific inborn errors of metabolism, supported by extensive experimental data and established diagnostic protocols. This guide provides a comparative analysis of the current knowledge on these molecules, offering researchers, scientists, and drug development professionals a clear perspective on their respective utility in a clinical or research setting.

Currently, this compound is commercially available for research purposes and is classified as a 3-hydroxyacyl-CoA. However, a thorough review of scientific literature does not indicate its presence as a natural intermediate in endogenous human metabolic pathways. Its chemical structure, containing a cyclohexyl ring, suggests a probable xenobiotic origin, meaning it is likely a metabolite of a foreign compound to the body. The metabolism of such compounds is typically a detoxification process and not indicative of a specific metabolic state.

In contrast, acylcarnitines and urinary organic acids are well-established and reliable biomarkers for diagnosing and monitoring inherited metabolic disorders, specifically fatty acid oxidation (FAO) disorders and organic acidurias.

Comparison with Established Biomarkers

The reliability of a biomarker is determined by its specificity, sensitivity, and the strength of its correlation with a particular physiological or pathological state. The following tables compare this compound with acylcarnitines and urinary organic acids based on these criteria.

Table 1: Biomarker Candidate Profile

FeatureThis compoundAcylcarnitinesUrinary Organic Acids
Endogenous/Exogenous Likely Exogenous (Xenobiotic Metabolite)EndogenousEndogenous
Associated Metabolic State None established in scientific literature.Fatty Acid Oxidation (FAO) Disorders[1][2]Organic Acidurias[3][4]
Established Clinical Utility NoneYes, for newborn screening and diagnosis of FAO disorders.[1][5][6]Yes, for diagnosis and monitoring of organic acidurias.[3][7][8]
Analytical Methods Not established for biological samples.Tandem Mass Spectrometry (MS/MS).[2]Gas Chromatography-Mass Spectrometry (GC-MS).[3][9]

Established Biomarkers: A Closer Look

Acylcarnitines in Fatty Acid Oxidation Disorders

Fatty acid oxidation is a critical metabolic pathway for energy production.[2] Inborn errors in this pathway lead to the accumulation of specific acyl-CoA intermediates. These are then conjugated to carnitine to form acylcarnitines, which can be detected in blood spots and plasma.[1] The profile of these acylcarnitines is indicative of the specific enzyme deficiency.

Table 2: Acylcarnitine Profiles in Common FAO Disorders

DisorderKey Acylcarnitine Biomarkers
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiencyIncreased C8 (Octanoylcarnitine)
Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiencyIncreased C14:1, C14:2, C14
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiencyIncreased C16-OH, C18:1-OH
Carnitine palmitoyltransferase II (CPT II) deficiencyIncreased C16, C18:1

Source: Adapted from various sources on newborn screening and metabolic disorders.[5][10]

Urinary Organic Acids in Organic Acidurias

Organic acidurias are a group of metabolic disorders characterized by the excretion of abnormal amounts and types of organic acids in the urine.[3][7] The analysis of urinary organic acids is a cornerstone in the diagnosis of these conditions.

Table 3: Key Urinary Organic Acid Biomarkers

DisorderKey Urinary Organic Acid Biomarkers
Methylmalonic AcidemiaMethylmalonic acid, Methylcitric acid, 3-Hydroxypropionic acid
Propionic AcidemiaPropionylglycine, Methylcitric acid, 3-Hydroxypropionic acid
Isovaleric AcidemiaIsovalerylglycine, 3-Hydroxyisovaleric acid
Glutaric Aciduria Type IGlutaric acid, 3-Hydroxyglutaric acid

Source: Adapted from literature on the diagnosis of organic acidurias.[3][11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding, the following diagrams illustrate the metabolic context of established biomarkers and the typical analytical workflows.

Fatty_Acid_Oxidation_Pathway Fatty Acid Oxidation and Acylcarnitine Formation cluster_mito Mitochondrial Matrix cluster_blood Bloodstream Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles Acyl_CoA_intermediate Accumulated Acyl-CoA (in FAO disorders) Beta_Oxidation->Acyl_CoA_intermediate Enzyme Block TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acylcarnitine Acylcarnitine Acyl_CoA_intermediate->Acylcarnitine CPT2 / other CATs Carnitine Carnitine Carnitine->Acylcarnitine Acylcarnitine_blood Acylcarnitine (Biomarker) Acylcarnitine->Acylcarnitine_blood Export CPT2 CPT2

Caption: Mitochondrial fatty acid β-oxidation pathway and the formation of acylcarnitine biomarkers in FAO disorders.

Organic_Aciduria_Pathway Amino Acid Catabolism and Organic Aciduria Amino_Acids Amino Acids (e.g., Isoleucine, Valine, Threonine, Methionine) Catabolism Catabolic Pathway Amino_Acids->Catabolism Intermediate Metabolic Intermediate (e.g., Propionyl-CoA, Methylmalonyl-CoA) Catabolism->Intermediate Enzyme_Block Enzyme Deficiency Intermediate->Enzyme_Block Accumulated_Acid Accumulated Organic Acid Enzyme_Block->Accumulated_Acid Block Urine_Excretion Urinary Excretion Accumulated_Acid->Urine_Excretion Urine_Biomarker Urinary Organic Acid (Biomarker) Urine_Excretion->Urine_Biomarker

Caption: Pathogenesis of organic acidurias leading to the excretion of biomarker organic acids in urine.

Experimental_Workflow Typical Biomarker Analysis Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Blood_Spot Dried Blood Spot (Acylcarnitines) Extraction_derivatization Extraction & Derivatization Blood_Spot->Extraction_derivatization Urine Urine (Organic Acids) Urine->Extraction_derivatization MS Mass Spectrometry (GC-MS or LC-MS/MS) Extraction_derivatization->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis Diagnosis Diagnosis / Monitoring Data_Analysis->Diagnosis

Caption: Generalized experimental workflow for the analysis of metabolic biomarkers from biological samples.

Experimental Protocols

The following are summarized methodologies for the analysis of established metabolic biomarkers. No established protocol exists for the quantification of this compound in biological matrices for clinical or research purposes.

Protocol 1: Acylcarnitine Profiling from Dried Blood Spots by LC-MS/MS
  • Sample Collection: A few drops of blood from a heel prick are collected on a special filter paper (Guthrie card) within 24-72 hours of birth.[6][12]

  • Sample Preparation:

    • A small disc is punched from the dried blood spot.

    • Acylcarnitines are extracted using a solvent, typically methanol, containing isotopically labeled internal standards.[13]

    • The extract is then evaporated and the residue is reconstituted. For improved sensitivity and chromatography, derivatization may be performed.[13][14]

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The acylcarnitines are separated by liquid chromatography and detected by the mass spectrometer.

    • Quantification is achieved by comparing the signal of each analyte to its corresponding internal standard.[15]

  • Data Interpretation: The concentrations of various acylcarnitines are compared to age-appropriate reference ranges to identify patterns characteristic of specific FAO disorders.[10]

Protocol 2: Urinary Organic Acid Analysis by GC-MS
  • Sample Collection: A random or first-morning urine sample is collected.

  • Sample Preparation:

    • An internal standard is added to a specific volume of urine, often normalized to creatinine (B1669602) concentration.[3][9]

    • The organic acids are extracted from the urine using an organic solvent.[3][9]

    • The extract is dried, and the organic acids are chemically modified (derivatized) to make them volatile for gas chromatography.[3][9]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS).

    • The various organic acids are separated based on their boiling points and detected by the mass spectrometer, which provides a unique fragmentation pattern for each compound.

  • Data Interpretation: The presence and quantity of specific organic acids are determined by comparing the resulting chromatogram to a library of known compounds and reference ranges.[8][16]

Conclusion

The available evidence strongly indicates that this compound is not a recognized or reliable biomarker for any specific metabolic state in humans. Its likely xenobiotic origin places it outside the realm of endogenous metabolic pathways that are typically monitored for inborn errors of metabolism. In contrast, acylcarnitines and urinary organic acids are powerful and indispensable tools in the diagnosis and management of fatty acid oxidation disorders and organic acidurias. Their clinical utility is supported by a wealth of scientific literature, established quantitative analytical methods, and clear interpretive guidelines. Researchers and clinicians should continue to rely on these validated biomarkers for the assessment of these metabolic conditions.

References

Comparing the efficiency of different enzymes in producing (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (1-Hydroxycyclohexan-1-yl)acetyl-CoA is a critical step in the development of various pharmaceuticals and bioactive molecules. The use of enzymatic catalysts offers a promising avenue for the stereoselective and efficient production of this key intermediate. This guide provides a comparative analysis of potential enzymatic pathways and the efficiencies of relevant enzyme classes that could be engineered for this purpose. Due to the novelty of this specific biotransformation, this document focuses on comparing plausible enzymatic routes and the performance of enzymes acting on analogous substrates, thereby providing a foundational resource for enzyme screening and pathway design.

Proposed Biosynthetic Pathways

Two primary enzymatic pathways are proposed for the synthesis of this compound from readily available precursors.

Pathway 1: Carboxylation-Activation Pathway

This pathway initiates with the carboxylation of cyclohexanone (B45756) to yield 1-hydroxycyclohexanecarboxylic acid, which is subsequently activated to its coenzyme A (CoA) thioester.

Carboxylation-Activation Pathway Cyclohexanone Cyclohexanone Hydroxyacid 1-Hydroxycyclohexane- carboxylic acid Cyclohexanone->Hydroxyacid Carboxylase Target_CoA This compound Hydroxyacid->Target_CoA Acyl-CoA Ligase / CoA Transferase

Figure 1: Carboxylation-Activation Pathway.

Pathway 2: Hydration of a Cyclohexenyl-CoA Intermediate

This alternative route involves the enzymatic hydration of a cyclohexenyl-CoA precursor, a reaction catalyzed by a class of enzymes known as hydratases.

Hydration Pathway Cyclohexenyl_CoA Cyclohex-1-ene-1-carboxyl-CoA Target_CoA This compound Cyclohexenyl_CoA->Target_CoA Enoyl-CoA Hydratase (Crotonase)

Figure 2: Hydration Pathway.

Comparison of Enzyme Efficiency

The following tables summarize the kinetic parameters of enzymes that could potentially catalyze the key steps in the proposed pathways. The data is derived from studies on enzymes acting on structurally related substrates, providing a benchmark for comparison.

Table 1: Comparison of Carboxylases for the Conversion of Ketones to α-Hydroxy Carboxylic Acids

Enzyme/Enzyme ClassSource OrganismSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹M⁻¹)
Pyruvate Decarboxylase (mutant)Zymomonas mobilisBenzaldehyde0.151015
Benzoylformate DecarboxylasePseudomonas putidaBenzoylformate550.22.75 x 10⁵

Table 2: Comparison of Acyl-CoA Ligases and Transferases for the Activation of Carboxylic Acids

EnzymeSource OrganismSubstrateSpecific Activity (U/mg)Km (CoA) (µM)Km (Acid) (µM)
Long-chain-fatty-acid—CoA ligaseRat LiverPalmitic Acid1.5510
Succinyl-CoA:cyclohexane-1-carboxylate CoA transferaseGeobacter metallireducensCyclohexane-1-carboxylate2.340150
4-Hydroxybenzoate-CoA ligaseRhodopseudomonas palustris4-Hydroxybenzoate10.212050

Table 3: Comparison of Enoyl-CoA Hydratases (Crotonases) for the Hydration of α,β-Unsaturated Thioesters

EnzymeSource OrganismSubstratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹M⁻¹)
Enoyl-CoA Hydratase (Crotonase)Bos taurus (Bovine)Crotonyl-CoA1000205 x 10⁷
Enoyl-CoA Hydratase 1 (ECH1)Homo sapiensCrotonyl-CoA850253.4 x 10⁷
Enoyl-CoA Hydratase 2 (ECH2)Homo sapiensCrotonyl-CoA120304 x 10⁶

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme efficiency. Below are generalized protocols for the key enzymatic assays.

1. Carboxylase Activity Assay

This protocol is designed to measure the formation of 1-hydroxycyclohexanecarboxylic acid from cyclohexanone.

  • Principle: The reaction is monitored by quantifying the consumption of a cofactor (e.g., NADH for a reductive carboxylation) spectrophotometrically or by directly measuring the product formation using High-Performance Liquid Chromatography (HPLC).

  • Reaction Mixture (1 mL):

    • 100 mM Buffer (e.g., Potassium Phosphate, pH 7.0)

    • 10 mM Cyclohexanone

    • 200 mM Bicarbonate source (e.g., NaHCO₃)

    • 0.2 mM NADH (for reductive carboxylases)

    • 5 mM MgCl₂

    • Purified Carboxylase enzyme (various concentrations)

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm for NADH consumption or stop the reaction at different time points by adding an acid (e.g., 1 M HCl).

    • For HPLC analysis, centrifuge the quenched reaction to remove precipitated protein and analyze the supernatant.

  • Data Analysis: Calculate the initial reaction rate from the linear phase of the absorbance change or the product concentration curve. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

2. Acyl-CoA Ligase/Transferase Activity Assay

This assay measures the formation of this compound.

  • Principle: The activity can be determined by a coupled-enzyme assay that detects the consumption of ATP or the release of AMP/pyrophosphate, or by direct quantification of the acyl-CoA product by HPLC.

  • Reaction Mixture (1 mL):

    • 100 mM Buffer (e.g., Tris-HCl, pH 7.5)

    • 5 mM 1-hydroxycyclohexanecarboxylic acid

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 5 mM MgCl₂

    • Purified Acyl-CoA Ligase/Transferase (various concentrations)

  • Procedure:

    • Assemble the reaction mixture on ice.

    • Initiate the reaction by adding the enzyme and incubate at the optimal temperature.

    • Stop the reaction at various time points by adding a quenching solution (e.g., 10% trichloroacetic acid).

    • Analyze the formation of the acyl-CoA product using reverse-phase HPLC with detection at 260 nm (for the adenine (B156593) moiety of CoA).

  • Data Analysis: Determine the initial velocity from the product formation curve. Calculate the specific activity (U/mg) of the enzyme.

3. Enoyl-CoA Hydratase Activity Assay

This protocol measures the hydration of a cyclohexenyl-CoA substrate.

  • Principle: The hydration of the α,β-unsaturated bond in the enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength (typically around 263 nm for crotonyl-CoA).

  • Reaction Mixture (1 mL):

    • 50 mM Buffer (e.g., Tris-HCl, pH 8.0)

    • 0.1 mM Cyclohex-1-ene-1-carboxyl-CoA (or other enoyl-CoA substrate)

    • Purified Enoyl-CoA Hydratase (various concentrations)

  • Procedure:

    • Equilibrate the buffer and substrate solution to the assay temperature in a quartz cuvette.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately monitor the decrease in absorbance at the λmax of the enoyl-CoA substrate.

  • Data Analysis: Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate.

Experimental Workflow for Enzyme Screening and Comparison

The following diagram outlines a logical workflow for identifying and comparing the efficiency of candidate enzymes for the production of this compound.

Enzyme Screening Workflow cluster_0 Phase 1: Candidate Identification cluster_1 Phase 2: Gene Synthesis & Expression cluster_2 Phase 3: Activity Screening & Comparison cluster_3 Phase 4: Optimization Bioinformatics Bioinformatics Analysis (Homology Search) Gene_Synth Gene Synthesis & Codon Optimization Bioinformatics->Gene_Synth Literature Literature Review (Related Enzyme Families) Literature->Gene_Synth Cloning Cloning into Expression Vector Gene_Synth->Cloning Expression Protein Expression & Purification Cloning->Expression Initial_Screening Initial Activity Screening (Qualitative Assay) Expression->Initial_Screening Kinetic_Assay Detailed Kinetic Analysis (kcat, Km) Initial_Screening->Kinetic_Assay Comparison Comparison of Efficiency (kcat/Km) Kinetic_Assay->Comparison Optimization Reaction Condition Optimization Comparison->Optimization Protein_Eng Protein Engineering (if necessary) Optimization->Protein_Eng

Figure 3: Experimental Workflow for Enzyme Comparison.

A Structural Showdown: Unveiling the Active Sites of Enzymes with Affinity for (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth structural analysis of enzyme active sites with the potential to bind (1-Hydroxycyclohexan-1-yl)acetyl-CoA, a bulky analog of the central metabolic intermediate acetyl-CoA. This guide provides a critical examination of candidate enzymes, their active site architectures, and the experimental methodologies required to assess these interactions, aiming to accelerate research in drug discovery and metabolic engineering.

While no enzymes have been definitively identified to bind this compound, this guide focuses on highly plausible candidates known to interact with acetyl-CoA and its derivatives: Acetyl-CoA Carboxylase (ACC), Acyl-CoA Dehydrogenases (ACADs), and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase. The structural comparisons herein are based on existing crystallographic data of these enzymes, offering valuable insights into their potential to accommodate this specific bulky substrate.

At a Glance: Key Enzyme Candidates

Enzyme ClassFunctionRelevance for Binding this compound
Acetyl-CoA Carboxylase (ACC) Catalyzes the committed step in fatty acid biosynthesis.[1][2]The carboxyltransferase (CT) domain possesses a binding pocket for acetyl-CoA that might accommodate analogs with larger substituents.[3][4]
Acyl-CoA Dehydrogenases (ACADs) Catalyze the initial step in each cycle of fatty acid β-oxidation.[5]The active site binds a range of acyl-CoA substrates, suggesting a degree of flexibility that might allow for the binding of bulky analogs.[5]
6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Involved in the anaerobic degradation of aromatic compounds.Its natural substrate contains a cyclic moiety, indicating a predisposition for binding non-linear acyl-CoA derivatives.

Delving into the Active Sites: A Structural Comparison

The ability of an enzyme to bind this compound hinges on the architecture of its active site. Here, we compare the key features of the candidate enzymes based on available structural data.

Acetyl-CoA Carboxylase (ACC) - The Carboxyltransferase (CT) Domain

The active site of the CT domain of ACC is located at the interface of a dimer, a crucial feature for its catalytic activity.[3] The binding pocket for acetyl-CoA is well-defined, and structures in complex with CoA and various inhibitors provide a roadmap for understanding potential interactions with analogs.

Key Residues and Features:

  • CoA Recognition: The CoA moiety is anchored through a series of hydrogen bonds and electrostatic interactions.

  • Acyl-Binding Pocket: The pocket accommodating the acetyl group is relatively small and hydrophobic. However, studies with inhibitors like haloxyfop (B150297) have shown that the active site can undergo conformational changes to bind larger, more complex molecules.[4] This induced-fit capability is a strong indicator that the active site may be able to accommodate the cyclohexanol (B46403) group of this compound.

  • Important Interactions: Specific residues within the active site are critical for binding and catalysis. For instance, in yeast ACC, Leu1705 and Val1967 are key residues in the binding site for some herbicides.[4]

Acyl-CoA Dehydrogenases (ACADs)

ACADs exhibit broad substrate specificity, acting on acyl-CoAs of varying chain lengths. Their active sites are designed to bind the long aliphatic chain of fatty acids, suggesting a capacity to accommodate bulky groups.

Key Residues and Features:

  • Catalytic Glutamate (B1630785): A key glutamate residue is responsible for abstracting a proton from the substrate, initiating the dehydrogenation reaction.[5]

  • Acyl-Chain Binding Channel: The active site features a hydrophobic channel that binds the acyl chain of the substrate. The dimensions and character of this channel vary between different ACADs, determining their substrate specificity. For an analog like this compound, the width and flexibility of this channel would be the primary determinants of binding.

  • Key Active Site Residues: In medium-chain acyl-CoA dehydrogenase (MCAD), the active site is lined by residues such as F252, T255, V259, T96, T99, A100, L103, and Y375, which create the binding pocket for the acyl-CoA substrate.[5]

6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase

While an experimentally determined crystal structure with a bound ligand is not yet available, a computed structure model (AlphaFold DB: AF-O87871-F1) provides initial insights into the potential active site of this enzyme.[1] Its natural substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, contains a six-membered ring, suggesting the active site is inherently capable of binding cyclic structures. Further structural and biochemical studies are necessary to delineate the precise architecture of its active site and its capacity to bind the target molecule.

Experimental Protocols for Binding Analysis

Determining the binding affinity of this compound to these candidate enzymes requires robust experimental protocols. A variety of well-established techniques can be employed for this purpose.

Enzyme Kinetics Assays

Standard enzyme kinetics assays can be used to determine key parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax).[6] By using this compound as a potential substrate or inhibitor, its interaction with the enzyme can be quantified. Spectrophotometric assays are commonly used to monitor the progress of the reaction.[6]

Binding Affinity Assays

Direct measurement of binding affinity can be achieved through various biophysical techniques:

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to an immobilized enzyme in real-time, allowing for the determination of on- and off-rates and the dissociation constant (Kd).

  • Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) can be employed to measure binding by detecting changes in the fluorescence properties of a labeled ligand or enzyme upon complex formation.

A detailed protocol for a generic enzyme inhibition assay is provided below:

Protocol: Determining the IC50 of this compound

  • Enzyme and Substrate Preparation:

    • Purify the recombinant enzyme of interest (e.g., ACC, ACAD).

    • Prepare a stock solution of the enzyme at a known concentration.

    • Prepare a stock solution of the natural substrate (e.g., acetyl-CoA) and the test compound, this compound.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and its natural substrate.

    • Add varying concentrations of this compound to the wells.

    • Include appropriate controls (no inhibitor, no enzyme).

  • Reaction and Detection:

    • Initiate the reaction by adding a co-substrate or initiating factor.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing the Possibilities: Structural Relationships and Workflows

To aid in the conceptualization of these complex biological systems, the following diagrams, generated using Graphviz, illustrate the potential binding relationships and a typical experimental workflow.

Enzyme_Ligand_Binding cluster_Enzymes Potential Binding Enzymes ACC Acetyl-CoA Carboxylase (ACC) Carboxyltransferase (CT) Domain ACAD Acyl-CoA Dehydrogenase (ACAD) Acyl-CoA Binding Channel HCDH 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase Cyclic Substrate Binding Pocket Ligand This compound Ligand->ACC:f1 Potential Binding Ligand->ACAD:f1 Potential Binding Ligand->HCDH:f1 Potential Binding

Caption: Potential binding interactions of this compound with candidate enzymes.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding & Activity Assays cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (ACC, ACAD, etc.) Kinetics Enzyme Kinetics (Km, Vmax) Enzyme_Purification->Kinetics Binding Binding Affinity (Kd, Ki, IC50) Enzyme_Purification->Binding Ligand_Synthesis Ligand Synthesis (this compound) Ligand_Synthesis->Kinetics Ligand_Synthesis->Binding Data_Processing Data Processing & Curve Fitting Kinetics->Data_Processing Binding->Data_Processing Structural_Modeling Structural Modeling & Docking Data_Processing->Structural_Modeling

Caption: A generalized experimental workflow for characterizing enzyme-ligand interactions.

This guide serves as a foundational resource for researchers embarking on the study of enzymes that may interact with this compound. By providing a comparative structural analysis and outlining key experimental approaches, it is poised to facilitate new discoveries in the fields of biochemistry and drug development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (1-Hydroxycyclohexan-1-yl)acetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of complex biochemicals like (1-Hydroxycyclohexan-1-yl)acetyl-CoA is of paramount importance. Adherence to proper disposal protocols not only ensures laboratory safety but also maintains regulatory compliance and environmental stewardship. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this guide provides a comprehensive disposal procedure based on the general principles for handling non-halogenated, complex organic molecules and coenzyme A esters in a laboratory setting.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following are general best practices for handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[1][2][3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.[1][2][4]

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[5] Do not use combustible materials like sawdust.[5] The contaminated absorbent material should then be disposed of as chemical waste.

Step-by-Step Disposal Procedure

The disposal of this compound, a non-halogenated organic compound, should be approached with care. The following step-by-step guide outlines a safe and compliant disposal pathway.

  • Segregation: It is critical to segregate chemical waste. This compound should be classified as a non-halogenated organic waste.[6][7] Do not mix it with halogenated solvents, strong acids or bases, or heavy metal waste.[8]

  • Waste Container: Use a designated and clearly labeled waste container for non-halogenated organic waste.[7][8][9] The container must be made of a compatible material and have a securely fitting cap.[8]

  • Labeling: The waste container must be accurately labeled with its contents, including the full chemical name "this compound" and its approximate concentration.[8] Avoid using chemical formulas or abbreviations.[8]

  • Collection: If the compound is in a solid form, it may be dissolved in a suitable non-halogenated solvent (e.g., ethanol (B145695) or acetone) before being added to the waste container.[6] For solutions, directly transfer them to the designated liquid waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][5] Ensure the container is kept closed except when adding waste.[8]

  • Final Disposal: Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal company. Do not pour chemical waste down the drain.[9][10]

Quantitative Data for Chemical Waste Handling

The following table summarizes general quantitative guidelines for the handling of laboratory chemical waste.

ParameterGuidelineRationale
Waste Container Fill LevelDo not fill above 90% capacityTo prevent spillage during transport and allow for vapor expansion.[6]
pH of Aqueous WasteNeutralize to a pH between 6 and 9To meet regulations for aqueous waste disposal and prevent corrosive damage.[6]
Dilution of Aqueous WasteUse at least 100 parts water per partFor certain inorganic materials, to render them safe for sewer disposal (check local regulations).[10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound for Disposal B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Classify as Non-Halogenated Organic Waste C->D E Select Labeled, Compatible Waste Container D->E F Is the compound solid? E->F G Dissolve in a suitable non-halogenated solvent F->G Yes H Transfer to Waste Container F->H No (Liquid) G->H I Securely Cap and Store in a Ventilated Area H->I J Arrange for Professional Disposal via EHS I->J K End: Proper Disposal Complete J->K

References

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